n-Ethyl-2-hydroxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDKXFCUGVGVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196727 | |
| Record name | Salicylethylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4611-42-1 | |
| Record name | N-Ethyl-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4611-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylethylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylethylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-2-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Therapeutic Potential of Salicylamide Derivatives: A Technical Guide for Drug Discovery
Abstract
Salicylamide, a derivative of salicylic acid, has long been recognized for its analgesic and antipyretic properties. However, the therapeutic landscape of its derivatives is vastly more extensive and dynamic. This technical guide provides an in-depth exploration of the diverse biological activities of salicylamide derivatives, with a focus on their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the promising field of salicylamide-based therapeutics.
Introduction: The Salicylamide Scaffold - A Privileged Structure in Medicinal Chemistry
The salicylamide core, characterized by a 2-hydroxybenzamide structure, represents a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding and aromatic interactions. The hydroxyl and amide moieties are key pharmacophoric features that can be readily modified to generate extensive libraries of derivatives with diverse and potent biological activities. This inherent versatility has made salicylamide derivatives a fertile ground for the discovery of novel therapeutic agents.
Anticancer Activities: A Multi-pronged Attack on Malignancy
Salicylamide derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic and cytostatic effects against a range of cancer cell lines. Their anticancer properties are not mediated by a single mechanism but rather through the modulation of multiple, critical signaling pathways and cellular processes.
Mechanisms of Anticancer Action
Salicylamide derivatives exert their anticancer effects through several key mechanisms:
-
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Signaling: Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[1] Several salicylamide derivatives have been shown to potently inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes and subsequent apoptosis of tumor cells.[1]
-
Disruption of Microtubule Dynamics: The mitotic spindle, composed of microtubules, is essential for cell division. Salicylamide derivatives can act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and preventing the formation of microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] Their aberrant activity is often associated with cancer. Salicylamide derivatives have been designed to act as HDAC inhibitors, with the salicylamide moiety serving as a novel zinc-binding group to chelate the zinc ion in the active site of HDACs.[3][4][5] This inhibition leads to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor genes.
-
Modulation of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is another critical signaling cascade often dysregulated in cancer. The well-known salicylamide derivative, niclosamide, has been shown to inhibit this pathway by promoting the internalization of the Wnt receptor Frizzled1 and the degradation of key pathway components like Dishevelled-2 and β-catenin.
-
Inhibition of Tyrosine Kinases: Some salicylamide derivatives have been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a key driver in many cancers.[6][7]
Signaling Pathway of STAT3 Inhibition by Salicylamide Derivatives
Caption: Inhibition of the JAK/STAT3 signaling pathway by a salicylamide derivative.
Quantitative Anticancer Activity
The anticancer potency of salicylamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Derivative Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| O-alkylamino-tethered salicylamide (9a) | MDA-MB-231 (Breast) | 3.38 | [8] |
| Salicylanilide | A549 (Lung) | Varies | |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) | Caco-2 (Colorectal) | 3.3 | |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) | HCT-116 (Colorectal) | 5.9 | |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) | MDA-MB-231 (Breast) | 10.7 | |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide (33) | MCF-7 (Breast) | 5.8 | |
| Salicylamide Analogue (15a) | EGFR | 0.27 | [6] |
| Salicylamide Analogue (15b) | EGFR | 1.1 | [6] |
Experimental Protocols
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the salicylamide derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Principle: The effect of salicylamide derivatives on tubulin polymerization can be assessed using an in vitro assay that measures the change in turbidity as tubulin polymerizes into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and various concentrations of the salicylamide derivative. Include a positive control (e.g., colchicine) and a negative (vehicle) control.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the maximum velocity (Vmax) of polymerization and the final polymer mass (Amax) to the vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[2][9]
Caption: Workflow for the in vitro tubulin polymerization assay.
Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) in cancer cells treated with salicylamide derivatives, providing a direct measure of STAT3 inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of the salicylamide derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10][11][12][13][14]
Antimicrobial Activities: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Salicylamide derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, offering a promising avenue for the development of novel anti-infectives.
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many salicylamide derivatives are still under investigation, but several modes of action have been proposed, including:
-
Disruption of Bacterial Cell Membranes: The lipophilic nature of many salicylamide derivatives allows them to intercalate into and disrupt the integrity of bacterial cell membranes.
-
Inhibition of Key Bacterial Enzymes: Salicylamide derivatives may inhibit essential bacterial enzymes involved in metabolism or cell wall synthesis.
-
Interference with Bacterial Biofilm Formation: Some derivatives have shown the ability to inhibit the formation of biofilms, which are critical for bacterial survival and resistance.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of salicylamide derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µM) | Reference |
| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Desulfovibrio piger Vib-7 | 0.22 | [15] |
| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Desulfomicrobium sp. Rod-9 | 0.27 | [15] |
| Derivative 3f | Staphylococcus aureus | ≤0.03 | [16] |
| Derivative 3g | Clostridium perfringens | ≤0.03 | [16] |
| Derivative 3i | Methicillin-resistant S. aureus (MRSA) | ≤0.03 | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Principle: The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilutions: Prepare two-fold serial dilutions of the salicylamide derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activities: Modulating the Inflammatory Cascade
The parent compound, salicylic acid, is the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). Salicylamide and its derivatives also possess anti-inflammatory properties, though their mechanisms can be more diverse.[17][18][19]
Mechanisms of Anti-inflammatory Action
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to other salicylates, some salicylamide derivatives can inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[17][18][19]
-
Modulation of Pro-inflammatory Cytokine Production: Salicylamide derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. Some derivatives have been shown to inhibit the activation of NF-κB.
-
Antioxidant Activity: Some salicylamide derivatives possess antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species that perpetuate the inflammatory response.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
Principle: This assay evaluates the ability of salicylamide derivatives to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the salicylamide derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Cytokine Measurement (ELISA): Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Cell Viability: Perform a cell viability assay (e.g., MTT) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control.
Antiviral Activities: A Broad-Spectrum Defense
Several salicylamide derivatives, most notably niclosamide and nitazoxanide, have demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses.[20][21][22]
Mechanisms of Antiviral Action
The antiviral mechanisms of salicylamide derivatives are often host-directed, making them less susceptible to the development of viral resistance.
-
Inhibition of Viral Entry: Niclosamide has been shown to inhibit the entry of various viruses, including chikungunya virus, by blocking the acidification of endosomes, a process required for viral fusion and entry into the host cell.[23][24][25]
-
Disruption of Viral Replication: Nitazoxanide and its active metabolite, tizoxanide, can interfere with viral replication processes. For example, against influenza virus, nitazoxanide blocks the maturation of the viral hemagglutinin protein.[26]
-
Modulation of Host Cell Signaling Pathways: Antiviral activity can also be mediated by the modulation of host cell signaling pathways that are hijacked by the virus for its own replication.
Quantitative Antiviral Activity
The antiviral activity of salicylamide derivatives is typically expressed as the half-maximal effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%.
| Derivative | Virus | EC50 (µM) | Reference |
| Niclosamide | SARS-CoV-2 | 0.057 | [22][27] |
| Niclosamide Derivative (10) | SARS-CoV-2 | 0.39 | [27] |
| Niclosamide Derivative (11) | SARS-CoV-2 | 0.49 | [27] |
| Nitazoxanide | Chikungunya Virus (CHIKV) | 2.96 | [25] |
| Salicylamide Derivative (50) | Hepatitis B Virus (HBV) | 0.52 | [28] |
| Salicylamide Derivative (56) | Hepatitis B Virus (HBV) | 0.47 | [28] |
Experimental Protocol: Plaque Reduction Assay
Principle: The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.
-
Viral Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour.
-
Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the salicylamide derivative.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration that reduces the plaque number by 50%.
Conclusion and Future Perspectives
Salicylamide derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate multiple key cellular pathways and targets makes them attractive candidates for the development of novel therapeutics for a wide range of diseases, from cancer and infectious diseases to inflammatory disorders. The continued exploration of the vast chemical space of salicylamide derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mesoscale.com [mesoscale.com]
- 15. researchgate.net [researchgate.net]
- 16. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 18. What is Salicylamide used for? [synapse.patsnap.com]
- 19. webofjournals.com [webofjournals.com]
- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of N-substituted 2-hydroxybenzamides
This guide offers a comprehensive exploration into the structure-activity relationships (SAR) of N-substituted 2-hydroxybenzamides, a versatile class of compounds with significant therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind molecular design, and provides insights into the experimental validation of these compounds.
Introduction: The Versatile 2-Hydroxybenzamide Scaffold
N-substituted 2-hydroxybenzamides, also known as salicylamides, are a class of organic compounds built upon a central 2-hydroxybenzamide core. This scaffold has proven to be a privileged structure in medicinal chemistry, serving as the foundation for a wide array of biologically active molecules. The inherent chemical features of this scaffold—the phenolic hydroxyl group, the amide linkage, and the aromatic ring system—provide multiple points for hydrogen bonding, metal chelation, and other molecular interactions, making it an ideal starting point for the development of targeted therapeutics.
These compounds have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiprotozoal effects.[1][2][3][4] A significant portion of their anticancer activity, for instance, is attributed to their ability to inhibit histone deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation.[5][6][7] The exploration of the SAR of this class of molecules is therefore a critical endeavor in the quest for more potent and selective therapeutic agents.
General Synthetic Strategies
The synthesis of N-substituted 2-hydroxybenzamides is typically straightforward, allowing for the generation of diverse chemical libraries for SAR studies. A common and effective method involves the coupling of a salicylic acid derivative with a primary or secondary amine.
References
- 1. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens | PLOS One [journals.plos.org]
- 5. Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-ethyl-2-hydroxybenzamide (CAS 4611-42-1): Properties, Hazards, and Handling for Research Professionals
This document provides a comprehensive technical overview of N-ethyl-2-hydroxybenzamide (CAS No. 4611-42-1), a compound of interest within the broader class of salicylamides. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical information on its physicochemical properties, potential biological significance, associated hazards, and detailed protocols for safe laboratory handling.
Introduction and Chemical Identity
This compound, also known as N-Ethylsalicylamide, belongs to the salicylamide family, characterized by a 2-hydroxybenzamide core structure.[1][2] Salicylamides are recognized as a versatile pharmacophore, with various derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The subject of this guide, CAS 4611-42-1, is an N-alkyl substituted derivative of the parent compound, salicylamide. This structural modification is significant, as N-substitution is a key determinant in the biological activity and toxicity profile of this chemical class.[5] Its role as a chemical intermediate or building block in the synthesis of more complex molecules makes a thorough understanding of its properties and hazards essential for its safe and effective use in research and development.[6][7]
Key Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 4611-42-1[1]
-
Synonyms: N-Ethylsalicylamide, Salicylethylamide, salicylic acid ethylamide[2][7][8]
Physicochemical Properties
The physicochemical properties of a compound are foundational to its application, dictating its solubility, stability, and interactions with biological systems. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 165.19 g/mol | [1][8] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 58 °C | [8] |
| Boiling Point | 343.6 ± 25.0 °C (Predicted) | [6][8] |
| Density | 1.141 ± 0.06 g/cm³ (Predicted) | [6][8] |
| Flash Point | 161.6 °C | [6] |
| pKa | 8.74 ± 0.30 (Predicted) | [8] |
| LogP (Octanol-Water) | 1.1419 (Computed) | [7] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų (Computed) | [7] |
Hazard Identification and Toxicology
A rigorous understanding of a chemical's hazards is paramount for ensuring laboratory safety. This compound is classified as hazardous under the Globally Harmonized System (GHS).
GHS Classification
Based on notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:
-
Pictogram:

-
Hazard Statements:
-
Hazard Classes:
Toxicological Profile (Inferred)
-
Parent Compound (Salicylamide): The oral LD50 in rats is reported as 980 mg/kg.[5] Symptoms of exposure can include dizziness, drowsiness, nausea, and in high doses, central nervous system depression.[9]
-
Related Derivative (N,N-Diethyl-2-hydroxybenzamide): This compound exhibits a higher acute toxicity, with a reported oral LD50 in rats of 580 mg/kg.[5]
Expert Insight: The structure-activity relationship suggests that N-alkylation can modulate the toxicity of salicylamides. The available data on a diethyl-substituted analog indicates that this compound should be handled with the assumption of moderate acute oral toxicity, potentially greater than its parent, salicylamide. The ethyl group may alter its lipophilicity and metabolic pathways, influencing its overall toxicological profile.[5]
Potential Applications & Biological Activity
While specific research on this compound is limited, the broader salicylamide class is a rich field of study. These compounds are known to possess a range of biological activities, making them attractive scaffolds for medicinal chemistry.
-
Anti-inflammatory Activity: The parent compound, salicylamide, is a non-steroidal anti-inflammatory drug (NSAID). It is plausible that derivatives like this compound may act through similar mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes, which are critical in the prostaglandin synthesis pathway responsible for inflammation and pain.[10]
-
Antimicrobial and Anticancer Research: Various substituted salicylamides have demonstrated significant antibacterial, antifungal, and antimycobacterial activity.[4] Furthermore, certain derivatives are potent inhibitors of signaling pathways, like STAT3, which are crucial for cancer cell proliferation and survival.[3] The specific substitutions on the salicylic ring and the amide nitrogen are key to this activity.
This compound serves as a valuable starting point or intermediate for synthesizing novel derivatives to explore these therapeutic areas.
Synthesis Pathway Overview
A common synthetic route to N-substituted salicylamides involves the amidation of a salicylic acid ester. For instance, the related compound N,N-diethyl-2-hydroxybenzamide has been synthesized from methyl salicylate (found in oil of wintergreen) via a nucleophilic substitution reaction with diethylamine.[11] A similar approach could be adapted for the synthesis of this compound.
Caption: Generalized synthesis of this compound.
Laboratory Safety and Handling Protocols
Given the compound's hazard profile, strict adherence to safety protocols is mandatory. The following workflow represents a self-validating system for risk mitigation.
Hazard Assessment and Control Workflow
Caption: Logical workflow for safe handling of CAS 4611-42-1.
Step-by-Step Handling Protocol
1. Engineering Controls:
-
All manipulations of this compound solid or its solutions must be conducted in a certified chemical fume hood to mitigate inhalation risk (H335).[12]
-
Ensure an operational safety shower and eyewash station are readily accessible.[12]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards (H319).[13]
-
Skin Protection: Wear a standard laboratory coat. Use compatible, chemical-resistant gloves (e.g., Nitrile rubber) to prevent skin contact (H315).[12][14]
-
Respiratory Protection: For situations with potential for significant aerosolization or if working outside a fume hood (not recommended), use a NIOSH-approved respirator with appropriate particulate filters.[12]
3. Storage:
-
Store in a tightly closed, properly labeled container.[6]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][15]
4. Spill Management:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material, place it into a sealed, labeled container for hazardous waste disposal.[13]
-
Ventilate the area and wash the spill site after material pickup is complete. Do not allow the chemical to enter drains.[13]
Waste Disposal Protocol
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material (unwanted product, contaminated absorbents, etc.) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[16]
-
The label must include the full chemical name, "this compound," and the approximate concentration.[16]
-
Keep the waste container sealed when not in use.[16]
2. Container Decontamination:
-
Empty containers of this compound must be treated as hazardous waste until properly rinsed.
-
The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous chemical waste.[16]
-
After the initial rinse is collected, the container can typically be rinsed twice more before being disposed of as non-hazardous waste, but local regulations should always be confirmed.
3. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[13][14]
Conclusion
This compound (CAS 4611-42-1) is a valuable chemical intermediate with potential applications stemming from the known biological activities of the salicylamide class. However, its GHS classification as harmful and irritant necessitates careful and informed handling. By understanding its physicochemical properties and adhering to the rigorous safety and disposal protocols outlined in this guide, researchers can mitigate risks and safely integrate this compound into their research and development workflows.
References
- 1. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4611-42-1,this compound [lookchemicals.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 4611-42-1 [amp.chemicalbook.com]
- 9. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biosynth.com [biosynth.com]
- 13. angenechemical.com [angenechemical.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
An In-depth Spectroscopic and Spectrometric Analysis of N-Ethyl-2-hydroxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-Ethyl-2-hydroxybenzamide (CAS: 4611-42-1). The structural elucidation of small molecules is a cornerstone of chemical research and drug development. This document serves as a practical reference for the analytical characterization of this compound, offering predicted spectral data, discussing the underlying principles, and providing standardized experimental protocols. By synthesizing theoretical predictions with practical methodologies, this guide aims to equip researchers with the necessary information for unambiguous identification and quality control.
Molecular Structure and Properties
This compound, also known as N-Ethylsalicylamide, is a derivative of salicylamide. Its structure consists of a benzene ring substituted with a hydroxyl group and an N-ethyl carboxamide group at positions 2 and 1, respectively. Understanding this structure is fundamental to interpreting its spectral data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Monoisotopic Mass | 165.07898 Da | [1][2] |
| CAS Number | 4611-42-1 | [1][3][4] |
| IUPAC Name | This compound | [1] |
graph "N_Ethyl_2_hydroxybenzamide" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,-0.5!"]; C3 [label="C", pos="-0.87,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.87,-1.5!"]; C6 [label="C", pos="0.87,-0.5!"];
// Substituents C_amide [label="C", pos="1.8,0!"]; O_amide [label="O", pos="2.6,0.5!"]; N_amide [label="N", pos="1.9,-0.8!"]; H_amide [label="H", pos="2.4,-1.2!"]; C_ethyl1 [label="C", pos="1.1,-1.5!"]; C_ethyl2 [label="C", pos="1.2,-2.5!"]; O_hydroxyl [label="O", pos="-1.7,0!"]; H_hydroxyl [label="H", pos="-2.2,0.3!"];
// Aromatic Protons H3 [label="H", pos="-1.5,-2!"]; H4 [label="H", pos="0,-2.8!"]; H5 [label="H", pos="1.5,-2!"]; H6 [label="H", pos="1.5,0!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_amide; C_amide -- O_amide [style=double, len=0.8]; C_amide -- N_amide; N_amide -- H_amide; N_amide -- C_ethyl1; C_ethyl1 -- C_ethyl2; C2 -- O_hydroxyl; O_hydroxyl -- H_hydroxyl; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; }
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons, the ethyl group protons, and the labile amide and hydroxyl protons.
Expertise & Experience: The chemical shifts of labile protons (N-H and O-H) are highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding.[5][6] In a non-interacting solvent like CDCl₃, these peaks are often broad, whereas a hydrogen-bond accepting solvent like DMSO-d₆ can sharpen them and shift them downfield.[5][7][8]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) | Rationale |
| -OH (Phenolic) | 9.0 - 12.0 | Broad Singlet | 1H | - | Strong deshielding due to hydrogen bonding and proximity to the electronegative oxygen. |
| -NH (Amide) | 8.0 - 9.0 | Broad Triplet | 1H | ~5-6 Hz | Deshielded by the adjacent carbonyl group and coupled to the -CH₂- group of the ethyl moiety. |
| Ar-H | 6.8 - 7.9 | Multiplets | 4H | ~7-8 Hz | Protons on the benzene ring are in a complex, deshielded environment. Specific positions will have distinct shifts. |
| -CH₂- (Ethyl) | 3.4 - 3.6 | Quartet | 2H | ~7 Hz | Adjacent to the electron-withdrawing amide nitrogen, resulting in a downfield shift. Coupled to the -CH₃ group.[9] |
| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet | 3H | ~7 Hz | A typical aliphatic environment, coupled to the adjacent -CH₂- group.[9][10] |
Predicted ¹³C NMR Spectrum
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Amide) | 168 - 172 | The carbonyl carbon is highly deshielded, appearing significantly downfield. |
| Ar-C-OH | 155 - 160 | The aromatic carbon attached to the hydroxyl group is deshielded by the electronegative oxygen. |
| Ar-C (Quaternary) | 115 - 140 | Includes the carbon attached to the amide group. |
| Ar-CH | 115 - 135 | Aromatic carbons with attached protons. |
| -CH₂- (Ethyl) | 35 - 45 | The carbon is attached to the nitrogen, causing a moderate downfield shift. |
| -CH₃ (Ethyl) | 14 - 16 | A typical upfield chemical shift for an aliphatic methyl carbon. |
Recommended Experimental Protocol for NMR Analysis
Trustworthiness: A robust and reproducible protocol is critical for obtaining high-quality, reliable NMR data. This protocol is designed to be self-validating by including an internal standard for accurate chemical shift referencing.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Causality: DMSO-d₆ is recommended as it effectively dissolves the analyte and minimizes the rate of proton exchange for the -OH and -NH groups, resulting in sharper, more easily identifiable signals compared to solvents like CDCl₃ or D₂O.[5][7]
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[10]
-
Transfer the resulting solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Record spectra on a spectrometer with a minimum proton frequency of 400 MHz to ensure adequate signal dispersion and resolution.[11]
-
¹H NMR Parameters:
-
Number of Scans: 16-32 (adjust to achieve a good signal-to-noise ratio).
-
Spectral Width: -2 to 16 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 0 to 200 ppm.
-
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals in the ¹H spectrum to determine proton ratios.
-
Caption: Standard workflow for NMR sample analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure from fragmentation patterns.
Predicted Mass Spectrum and Fragmentation
Using a technique like Electron Ionization (EI), the this compound molecule will be ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The predicted monoisotopic mass is 165.0790 Da.[1][2]
Expertise & Experience: The fragmentation of benzamides is often directed by the stability of the resulting fragments. Cleavage of bonds adjacent to the carbonyl group and the aromatic ring are common pathways. The formation of stable acylium ions is a particularly favorable process.[12]
Key Predicted Fragments:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 165 | [C₉H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 147 | [C₉H₉NO]⁺˙ | Loss of H₂O from the molecular ion. |
| 121 | [C₇H₅O₂]⁺ | Cleavage of the N-ethyl bond. |
| 120 | [C₇H₄O₂]⁺˙ | McLafferty rearrangement with loss of propene. |
| 92 | [C₆H₄O]⁺˙ | Loss of the entire amide side chain. |
digraph "MS_Fragmentation" { bgcolor="transparent"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M [label="Molecular Ion (M+)\nm/z = 165", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F147 [label="[M - H₂O]+\nm/z = 147"]; F121 [label="[M - C₂H₄N]+\nm/z = 121\n(Acylium Ion)"]; F120 [label="[M - C₃H₅]+\nm/z = 120"]; F92 [label="[C₆H₄O]+ \nm/z = 92"];
M -> F147 [label="- H₂O"]; M -> F121 [label="- C₂H₄N"]; M -> F120 [label="McLafferty\nRearrangement"]; F121 -> F92 [label="- CO"]; }
Caption: Predicted fragmentation pathway for this compound.
Recommended Experimental Protocol for MS Analysis
Trustworthiness: This protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is a standard, validated method for the analysis of volatile and semi-volatile small molecules.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
-
Instrument Setup (GC-MS):
-
Gas Chromatograph (GC):
-
Inlet Temperature: 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min. Causality: This temperature program ensures good separation from solvent and impurities while eluting the analyte in a reasonable time without thermal degradation.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and is the basis for most spectral libraries.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (m/z 165) and compare the observed fragmentation pattern to the predicted pattern and library spectra.
-
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust analytical framework for the definitive structural confirmation of this compound. This guide offers the predicted spectral data based on established chemical principles and provides standardized, field-proven protocols for their acquisition. By understanding the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and the logical fragmentation pathways in MS, researchers can confidently identify this compound, verify its purity, and ensure the integrity of their materials in research and development settings.
References
- 1. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 4611-42-1 [amp.chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Solubility profile of n-Ethyl-2-hydroxybenzamide in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of n-Ethyl-2-hydroxybenzamide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early-stage discovery through formulation and final dosage form performance. This compound, a salicylic acid derivative, possesses structural features—a hydroxyl group, an amide linkage, and an ethyl substituent—that create a nuanced solubility profile. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound. We delve into its key physicochemical properties and their direct influence on solubility, present authoritative, step-by-step protocols for both thermodynamic and kinetic solubility determination, and explain the causal reasoning behind critical experimental steps. This document is intended to serve as a foundational resource for researchers, chemists, and formulation scientists, empowering them to generate accurate, reproducible solubility data essential for advancing drug development projects.
Introduction: The Critical Role of Solubility
This compound (CAS 4611-42-1) is a benzamide derivative with potential applications in medicinal chemistry and materials science. Like many small molecules in the drug discovery pipeline, its utility is fundamentally linked to its solubility. Poor aqueous solubility can lead to low bioavailability, unreliable results in biological assays, and significant challenges in developing a viable formulation. Conversely, understanding its solubility in various organic solvents is essential for synthesis, purification, and the preparation of stock solutions for screening.
This guide moves beyond a simple data sheet. As a Senior Application Scientist, my objective is to provide not just the "what," but the "why." We will explore how the molecular structure of this compound dictates its interaction with different solvents and provide robust, field-proven methodologies to quantify these interactions. The protocols described herein are designed as self-validating systems to ensure the generation of trustworthy and accurate data.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's inherent properties are the primary determinants of its solubility. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing specific molecular descriptors.[1]
Key Physicochemical Properties
The following table summarizes the known and computationally predicted properties of this compound.
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₉H₁₁NO₂ | [2] | - |
| Molecular Weight | 165.19 g/mol | [2][3] | Influences molar concentration calculations. |
| Melting Point | 58 °C | [4] | A relatively low melting point suggests weaker crystal lattice energy compared to high-melting-point solids like salicylamide (~139°C)[5], which may facilitate easier dissolution. |
| Predicted logP | 1.14 - 2.01 | [2][6] | The positive logP value indicates a preference for a nonpolar environment over water, suggesting limited aqueous solubility but good solubility in organic solvents. |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [2] | This value is in a range often associated with good cell permeability. The polar surface area arises from the hydroxyl and amide groups, which are key sites for hydrogen bonding with polar solvents. |
| Hydrogen Bond Donors | 2 | [2] | The phenolic hydroxyl (OH) and the amide (N-H) groups can donate hydrogen bonds, promoting interaction with protic solvents (e.g., alcohols, water). |
| Hydrogen Bond Acceptors | 2 | [2] | The carbonyl oxygen (C=O) and the hydroxyl oxygen can accept hydrogen bonds, facilitating dissolution in solvents like water, alcohols, and DMSO. |
| Predicted pKa | 8.74 (Phenolic OH) | [4] | The phenolic hydroxyl group is weakly acidic. At pH values significantly below the pKa, the molecule will be neutral. Above the pKa, it will deprotonate to form a phenolate anion, which is significantly more water-soluble. Therefore, aqueous solubility is expected to be highly pH-dependent. |
Predicted Solubility Profile
Based on the properties above, we can predict the solubility behavior of this compound in common laboratory solvents:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of two hydrogen bond donors and two acceptors suggests that solubility should be favorable in these solvents. However, the nonpolar benzene ring and ethyl group will limit extensive solubility, especially in water. Its aqueous solubility is expected to be low but will increase significantly at pH > 9 due to the deprotonation of the phenolic hydroxyl group.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Good solubility is predicted in these solvents. DMSO is an excellent hydrogen bond acceptor and can effectively solvate the molecule. Acetone and acetonitrile should also be effective solvents due to dipole-dipole interactions and their ability to accept hydrogen bonds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be poor. While the molecule has lipophilic character (logP > 1), it is insufficient to overcome the strong intermolecular hydrogen bonding that must be broken to dissolve in a nonpolar medium.
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical measurement. The two most common and vital types of solubility measurements in drug development are Equilibrium (Thermodynamic) Solubility and Kinetic Solubility .
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
Equilibrium solubility represents the true saturation point of a compound in a solvent at a specific temperature and is the gold standard for solubility measurement.[7][8] The shake-flask method is the most reliable technique for this determination.[9]
Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and consistent solubility value.[7][10]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial.
-
Expert Insight: "Excess" is critical. You must be able to visually confirm the presence of undissolved solid at the end of the experiment to ensure the solution is truly saturated. A good starting point is to add 5-10 mg of the compound.
-
-
Equilibration: Seal the vials and place them in an incubator with agitation (e.g., orbital shaker or rotator) at a constant, controlled temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for 24-72 hours.[9][11]
-
Expert Insight: The equilibration time is crucial. For crystalline compounds, 24 hours is often sufficient, but 48-72 hours is recommended to be certain that equilibrium has been reached. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer changing.[7]
-
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced. Centrifugation at high speed followed by careful collection of the supernatant is a reliable method.[1]
-
Expert Insight: Immediately after collecting the supernatant, it should be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[1] This prevents falsely elevated concentration readings.
-
-
Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, typically HPLC-UV.
-
Expert Insight: A calibration curve must be prepared using standard solutions of the compound with known concentrations.[1] This is essential for accurate quantification. The analytical method should be specific and stable for the compound.
-
Diagram: Equilibrium Solubility Workflow (Shake-Flask Method)
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4611-42-1 [amp.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hit2Lead | this compound | CAS# 4611-42-1 | MFCD01684552 | BB-4027146 [hit2lead.com]
- 7. biorelevant.com [biorelevant.com]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
InChI key and SMILES for n-Ethyl-2-hydroxybenzamide
An In-Depth Technical Guide to the Molecular Identification and Synthesis of n-Ethyl-2-hydroxybenzamide
Abstract
This compound, a derivative of salicylic acid, represents a core structural motif in medicinal chemistry and materials science. Its unique combination of a phenolic hydroxyl group and a secondary amide linkage imparts specific physicochemical properties that are leveraged in the design of novel compounds. This technical guide provides a comprehensive overview of this compound, focusing on its unambiguous molecular identification through SMILES and InChIKey, its physicochemical characteristics, a detailed synthesis protocol, and methods for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in their work.
Unambiguous Molecular Identification
Accurate and standardized molecular identification is paramount in scientific research to ensure reproducibility and clarity. For this compound, several key identifiers are used globally. The IUPAC name is this compound[1]. The Chemical Abstracts Service (CAS) has assigned the registry number 4611-42-1[1][2][3][4].
The two most powerful and widely adopted machine-readable identifiers are the Simplified Molecular-Input Line-Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey).
The SMILES string provides a linear text-based representation of the molecule's two-dimensional structure. The InChIKey, derived from the InChI string (InChI=1S/C9H11NO2/c1-2-10-9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12)), is a hashed, fixed-length character signature that serves as a unique digital fingerprint for the compound, ideal for database searches and indexing[1].
Logical Flow of Chemical Identification
The process of generating these unique identifiers follows a hierarchical and deterministic workflow, ensuring that any given chemical structure will always produce the same InChI and InChIKey. This is fundamental to chemical database integrity.
Caption: Workflow from 2D structure to its unique InChIKey identifier.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental settings, particularly in drug formulation and development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Monoisotopic Mass | 165.078978594 Da | [1][5] |
| Physical Form | Solid | |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | [1][2] |
| Computed LogP (XLogP3) | 1.7 | [1] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 2 | [2] |
These properties suggest moderate lipophilicity (LogP of 1.7) and a molecular size consistent with many orally available drug candidates. The presence of both hydrogen bond donors (the phenolic hydroxyl and amide N-H) and acceptors (the carbonyl oxygen and hydroxyl oxygen) indicates its potential to participate in targeted biological interactions.
Synthesis and Characterization
The synthesis of this compound is typically achieved via the aminolysis of a salicylic acid ester, a robust and well-established method in organic chemistry. This involves a nucleophilic acyl substitution reaction where the ester group is displaced by an amine.
Experimental Protocol: Synthesis via Aminolysis of Methyl Salicylate
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Methyl Salicylate
-
Ethylamine (e.g., 70% solution in water or anhydrous)
-
Methanol (or another suitable solvent)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate (for workup)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl salicylate (1.0 equivalent) in a minimal amount of methanol.
-
Amine Addition: While stirring, slowly add an excess of ethylamine (2.0-3.0 equivalents) to the solution. The reaction is often exothermic and may require cooling in an ice bath during addition.
-
Reaction Progression: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the methyl salicylate spot. For less reactive substrates, gentle heating under reflux may be required. A study synthesizing a similar compound, N,N-diethyl-2-hydroxybenzamide, stirred the reaction for 24 hours at room temperature[6].
-
Workup & Extraction: Once the reaction is complete, neutralize the excess ethylamine with dilute hydrochloric acid. Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis and characterization.
Analytical Characterization
-
Infrared (IR) Spectroscopy: Characterization with FT-IR is essential to confirm the conversion. A key indicator is the disappearance of the ester C=O stretching vibration (typically ~1730-1700 cm⁻¹) from methyl salicylate and the appearance of the amide C=O stretching vibration at a lower wavenumber (typically ~1680-1630 cm⁻¹) in the product[6].
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the synthesized compound, which should correspond to 165.19 g/mol [6].
-
Melting Point Analysis: The melting point of a crystalline solid is a strong indicator of its purity. A sharp melting range suggests a pure compound[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation by showing the specific chemical environments of the hydrogen and carbon atoms, respectively.
Applications and Relevance in Drug Development
Derivatives of 2-hydroxy-benzamide, also known as salicylamides, are prevalent in medicinal chemistry. The core scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecules. Research into related structures has shown potential for developing compounds with various biological activities, including:
-
Antimicrobial Agents: N-substituted-2-hydroxy-benzamide derivatives have been synthesized and tested for antimicrobial activity, showing efficacy against certain Gram-positive bacteria[8].
-
Dual-Target Modulators: The benzamide scaffold has been incorporated into the design of dual-target ligands. For example, N-benzylbenzamide derivatives have been developed as modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are targets for treating metabolic syndrome[9].
The ability to modify the ethyl and phenyl moieties of the molecule allows for fine-tuning of properties like solubility, stability, and target affinity, making it a versatile platform for drug discovery projects.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemwhat.com [chemwhat.com]
- 4. lookchemicals.com [lookchemicals.com]
- 5. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
n-Ethyl-2-hydroxybenzamide: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Ethyl-2-hydroxybenzamide, a member of the salicylamide class of compounds, represents a molecule of significant therapeutic interest. While direct research on this specific derivative is limited, the well-documented broad-spectrum biological activities of related salicylamides provide a strong rationale for its investigation as a potential antiviral, anticancer, and anti-inflammatory agent. This guide synthesizes the current understanding of the therapeutic potential of the salicylamide scaffold, proposes key mechanisms of action, and provides detailed, actionable experimental protocols to rigorously evaluate the therapeutic applicability of this compound.
Introduction: The Promise of the Salicylamide Scaffold
The salicylamide core, chemically known as 2-hydroxybenzamide, is a versatile pharmacophore that has given rise to a variety of therapeutically active compounds.[1] Salicylamide itself is known for its analgesic and antipyretic properties.[2] More complex derivatives, such as niclosamide and nitazoxanide, have demonstrated a remarkable range of biological effects, including potent antiviral, anticancer, and anti-inflammatory activities.[3][4] These activities are often attributed to the modulation of critical cellular signaling pathways, including NF-κB, STAT3, and mTOR.[5][6]
This compound (Figure 1) is a relatively simple derivative of this scaffold. Its potential efficacy is inferred from the activities of its chemical relatives, making it a compelling candidate for further investigation. This guide provides the foundational knowledge and experimental framework for unlocking the therapeutic potential of this promising molecule.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
Synthesis and Physicochemical Characterization
A thorough understanding of the synthesis and physicochemical properties of this compound is fundamental for its development as a therapeutic agent.
Synthesis Protocol
While multiple synthetic routes are possible, a common approach involves the amidation of salicylic acid or its esters. A detailed, proposed protocol is provided below:
Reaction: Salicylic acid + Ethylamine → this compound
Materials:
-
Salicylic acid
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as the reaction solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane and ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve salicylic acid in the chosen anhydrous solvent (DCM or THF).
-
Add a catalytic amount of DMAP to the solution.
-
In a separate flask, prepare a solution of ethylamine.
-
Cool the salicylic acid solution to 0 °C in an ice bath.
-
Slowly add the coupling agent (e.g., DCC) to the salicylic acid solution and stir for 15-20 minutes.
-
To this mixture, add the ethylamine solution dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC is used).
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[7] |
| Molecular Weight | 165.19 g/mol | PubChem[7] |
| CAS Number | 4611-42-1 | ChemScene[8] |
| Appearance | Solid (predicted) | --- |
| logP (predicted) | 1.1419 | ChemScene[8] |
| Topological Polar Surface Area | 49.33 Ų | ChemScene[8] |
| Hydrogen Bond Donors | 2 | ChemScene[8] |
| Hydrogen Bond Acceptors | 2 | ChemScene[8] |
Potential Therapeutic Application: Antiviral Agent
Scientific Rationale
The salicylamide derivatives niclosamide and nitazoxanide have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses, including coronaviruses, influenza viruses, and hepatitis viruses.[3][9] Their mechanisms of action are multifaceted and can involve targeting both viral and host factors.[10] For instance, niclosamide has been shown to inhibit viral replication by modulating host signaling pathways such as Wnt/β-catenin, STAT3, and NF-κB.[5] Given its structural similarity, this compound is a promising candidate for investigation as a novel antiviral agent.
Proposed Experimental Validation
A tiered approach is recommended to evaluate the antiviral potential of this compound, starting with in vitro screening and progressing to in vivo models if promising activity is observed.
Caption: A diagram illustrating the potential anticancer mechanism of this compound through the inhibition of key signaling pathways.
Protocol 2: MTT Assay for Cancer Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma)
-
This compound
-
Positive control anticancer drug (e.g., doxorubicin)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and the positive control drug. Include a "vehicle only" control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) for each cell line, which represents the concentration of the compound that reduces cell viability by 50%.
Potential Therapeutic Application: Anti-inflammatory Agent
Scientific Rationale
Salicylamide and its derivatives have long been recognized for their anti-inflammatory properties. [11]The proposed mechanisms of action often involve the inhibition of pro-inflammatory mediators. Some salicylamide derivatives have been shown to possess analgesic and anti-inflammatory activities with reduced ulcerogenic effects compared to salicylamide itself. [12][13]This suggests that modifications to the salicylamide scaffold, such as the N-ethyl substitution in this compound, could lead to improved therapeutic profiles.
Proposed Experimental Validation
The anti-inflammatory potential of this compound can be assessed using in vitro cell-based assays that measure the production of key inflammatory mediators.
Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Positive control anti-inflammatory drug (e.g., dexamethasone)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound and the positive control drug for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an "unstimulated" control and a "LPS only" control.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Calculate the percentage of NO inhibition for each concentration of the test compound relative to the "LPS only" control. Determine the IC₅₀ value.
Conclusion and Future Directions
This compound emerges as a molecule of considerable interest, with a strong theoretical basis for its potential as an antiviral, anticancer, and anti-inflammatory agent. The lack of direct experimental data presents a significant opportunity for novel research. The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of this compound.
Future research should focus on a comprehensive screening of this compound against a wide range of viruses and cancer cell lines. For any promising activities observed, in-depth mechanistic studies should be pursued to identify the specific molecular targets and pathways involved. Furthermore, lead optimization through medicinal chemistry efforts could be employed to enhance the potency and drug-like properties of this compound, ultimately paving the way for its potential clinical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Salicylamide - Wikipedia [en.wikipedia.org]
- 3. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of the analgesic and antiinflammatory activities of O-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
n-Ethyl-2-hydroxybenzamide: A Comprehensive Review of its Predicted Biological Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
n-Ethyl-2-hydroxybenzamide, also known as N-ethylsalicylamide, is a chemical entity belonging to the salicylamide class of compounds.[1][2] The salicylamide scaffold, characterized by a 2-hydroxybenzamide core, is a well-established pharmacophore, giving rise to a multitude of therapeutic agents with a wide array of biological activities.[3] While extensive research has been conducted on various salicylamide derivatives, this compound itself remains a less-explored molecule. This technical guide aims to provide a comprehensive review of the predicted biological effects of this compound, drawing upon its chemical structure, the known activities of its parent molecule, salicylamide, and other closely related N-substituted derivatives. By synthesizing this information, we will construct a predictive biological profile for this compound, highlighting its potential as a subject for further investigation in drug discovery and development. This guide will adhere to the highest standards of scientific integrity, clearly delineating between established data and evidence-based hypotheses.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | N-Ethylsalicylamide, Salicylethylamide | [2] |
| CAS Number | 4611-42-1 | [4] |
| Appearance | Predicted to be a white to off-white or pinkish solid | [5] |
| Aqueous Solubility | Predicted to be poor | [5] |
| pKa | Phenolic Hydroxyl: ~8.2; Amino Group: Not applicable | [5] |
| LogP | 1.1419 | [6] |
Predicted Biological Activities and Mechanisms of Action
Based on the structure of this compound and the well-documented biological activities of the salicylamide and benzamide classes of compounds, several potential therapeutic effects can be predicted. The primary areas of interest include anti-inflammatory, analgesic, and potential anticancer activities.
Anti-inflammatory and Analgesic Effects
The structural similarity of this compound to salicylic acid, the active metabolite of aspirin, strongly suggests that it may possess anti-inflammatory and analgesic properties. The primary mechanism underlying these effects in related non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[7]
It is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of both COX-1 and COX-2 enzymes.[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7]
Caption: Predicted inhibition of COX-1 and COX-2 by this compound.
Several benzamide derivatives have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[7] Inhibition of the NF-κB pathway would lead to a reduction in the production of these inflammatory mediators, thus contributing to the anti-inflammatory effect.
Caption: Predicted modulation of the NF-κB signaling pathway.
Potential Anticancer Activity
The salicylamide scaffold is present in several compounds with demonstrated anticancer properties.[3] The mechanisms of action often involve the inhibition of key signaling pathways that are crucial for the proliferation and survival of cancer cells, such as the STAT3 and NF-κB pathways.[3] Given that this compound shares this core structure, it is plausible that it could exhibit some degree of anticancer activity.
Synthesis of this compound
The synthesis of N-substituted 2-hydroxybenzamides can generally be achieved through the reaction of a salicylic acid derivative with a primary or secondary amine.[8] A common method involves the aminolysis of a salicylate ester.
Experimental Protocol: General Synthesis of this compound
This protocol is based on the general synthesis of N-substituted salicylamides and may require optimization for this compound.
Materials:
-
Methyl salicylate
-
Ethylamine
-
Methanol (or other suitable solvent)
-
Standard laboratory glassware and purification equipment (e.g., for chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl salicylate (1 equivalent) in a minimal amount of a suitable solvent like methanol.
-
Addition of Ethylamine: While stirring, add an excess of ethylamine to the solution. The use of excess amine helps to drive the reaction towards the product.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solvent and excess amine are removed under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.[8]
Caption: General workflow for the synthesis of this compound.
Experimental Protocols for Biological Evaluation
To validate the predicted biological effects of this compound, a series of in vitro and in vivo assays are recommended.
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of the test compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
ELISA kit for Prostaglandin E₂ (PGE₂)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound dilutions.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the concentration of PGE₂ using an ELISA kit.
-
Calculate the IC50 values for COX-1 and COX-2 inhibition.[7]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in saline)
-
This compound formulated in a suitable vehicle
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound or the vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the potential cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[1]
Toxicology Profile
Limited direct toxicological data is available for this compound. However, information from its parent compound, salicylamide, and other derivatives can provide some initial insights. Salicylamide itself is generally considered to have low toxicity.[1] The GHS classification for this compound indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2]
A comparative analysis with structurally related compounds suggests that N-substitution can influence the toxicity profile.[1] For instance, N,N-diethyl-2-hydroxybenzamide has a reported LD50 that suggests it may be more acutely toxic than salicylamide.[1] Therefore, a thorough toxicological evaluation of this compound is imperative.
Conclusion and Future Directions
This compound is a molecule of interest within the well-established class of salicylamides. While direct biological data is currently limited, its structural features strongly suggest a potential for anti-inflammatory and analgesic activities, likely mediated through the inhibition of COX enzymes and modulation of the NF-κB signaling pathway. Furthermore, the possibility of anticancer properties cannot be ruled out.
This technical guide provides a foundational framework for the future investigation of this compound. The outlined synthetic route and experimental protocols for biological evaluation offer a clear path for researchers to systematically explore the therapeutic potential of this compound. Key future research should focus on:
-
Quantitative assessment of COX-1 and COX-2 inhibition to determine its potency and selectivity.
-
In-depth investigation of its effects on the NF-κB signaling cascade.
-
Comprehensive in vivo studies to confirm its anti-inflammatory and analgesic efficacy and to establish its pharmacokinetic and toxicological profiles.
-
Screening for anticancer activity against a panel of cancer cell lines.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Safety and Toxicity of n-Ethyl-2-hydroxybenzamide
Authored by: Your Senior Application Scientist
Foreword: The following technical guide has been compiled to provide a comprehensive overview of the available safety and toxicity data for n-Ethyl-2-hydroxybenzamide (CAS 4611-42-1). This document is intended for researchers, scientists, and drug development professionals who may be handling or investigating this compound. Given the limited publicly available, in-depth toxicological studies on this compound, this guide synthesizes established hazard classifications with data from structurally related compounds to offer a thorough analysis based on current knowledge. A significant portion of this guide is dedicated to outlining necessary future studies to address the existing data gaps, thereby ensuring a robust understanding of the compound's safety profile.
Chemical and Physical Identity
This compound, also known as N-Ethylsalicylamide, is a derivative of salicylamide.[1][2] A clear understanding of its chemical and physical properties is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 4611-42-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][4][5] |
| Molecular Weight | 165.19 g/mol | [1][2][4][5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 58 °C | [5] |
| Boiling Point (Predicted) | 343.6 ± 25.0 °C | [5] |
| Density (Predicted) | 1.141 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 8.74 ± 0.30 | [5] |
| Synonyms | N-Ethylsalicylamide, Salicylethylamide, salicylic acid ethylamide | [1][2][4][5] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1]
GHS Classification Summary:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
These classifications indicate that this compound should be handled with caution. Ingestion, skin contact, eye contact, and inhalation of dust or powder should be avoided. Standard laboratory safety protocols, including the use of safety glasses, gloves, and a lab coat, are mandatory. Work in a well-ventilated area or a chemical fume hood is recommended to minimize the risk of respiratory irritation.[7]
Toxicological Profile: A Structure-Activity Relationship (SAR) Approach
Due to the scarcity of specific toxicological studies on this compound, a comparative analysis with structurally related compounds is essential to infer its potential toxicity profile. This approach, rooted in structure-activity relationships (SAR), provides a framework for understanding how the chemical structure of this compound may influence its biological activity and toxicity.[8]
Core Structure: Salicylamide
The parent molecule, salicylamide (2-hydroxybenzamide), provides a baseline for understanding the toxicological properties of its derivatives.[8][9] Salicylamide itself is known to be harmful if swallowed and may cause skin and eye irritation.[9] Symptoms of exposure to salicylamide can include dizziness, drowsiness, nausea, and in more severe cases, central nervous system depression.[10]
The Influence of N-Alkylation
The ethyl group attached to the amide nitrogen in this compound is a key structural feature that differentiates it from salicylamide. N-alkylation can significantly impact a molecule's lipophilicity, metabolic stability, and ultimately, its toxicological profile.[8]
For instance, a related compound, N,N-diethyl-2-hydroxybenzamide, which has two ethyl groups on the amide nitrogen, is also classified as harmful if swallowed and an irritant.[11] While direct comparative LD50 data is not available for this compound, the available information on related compounds suggests that N-substitution may modulate the acute toxicity profile.[8]
Proposed Toxicological Studies: Addressing the Data Gaps
The current safety data for this compound is primarily based on GHS classifications, which are often derived from computational models or limited experimental data. To establish a comprehensive and reliable safety profile suitable for drug development and other research applications, a series of targeted toxicological studies are strongly recommended.
Acute Toxicity
A definitive acute oral toxicity study, following a standardized protocol such as OECD Guideline 423, is necessary to determine the LD50 value of this compound.[8] This would provide a quantitative measure of its short-term toxicity and refine the current "harmful if swallowed" classification.
Caption: OECD 423 Acute Oral Toxicity Workflow.
Genotoxicity
Investigating the genotoxic potential of a compound is a critical step in safety assessment. A standard battery of in vitro genotoxicity assays is recommended:
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for point mutations.
-
In vitro Mammalian Chromosomal Aberration Test: To evaluate the potential to cause structural chromosomal damage.
-
In vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA): To detect gene mutations in mammalian cells.
Caption: Standard In Vitro Genotoxicity Testing Battery.
Dermal and Ocular Irritation
While classified as a skin and eye irritant, in vitro studies using reconstructed human epidermis (RhE) models (e.g., OECD 439 for skin irritation) and reconstructed human cornea-like epithelium (RhCE) models (e.g., OECD 492 for eye irritation) can provide more detailed and human-relevant data, potentially reducing the need for animal testing.
Further Toxicological Endpoints
Should the initial studies indicate a need for further investigation, or if the intended application of this compound involves long-term or systemic exposure, the following studies should be considered:
-
Repeated Dose Toxicity: To evaluate the effects of chronic exposure.
-
Reproductive and Developmental Toxicity: To assess the potential impact on fertility and embryonic development.
-
Carcinogenicity: To determine the potential to cause cancer with long-term exposure.
Conclusion
This compound is a compound with a defined set of hazards according to the GHS, primarily related to acute oral toxicity and irritation.[1][5] The current understanding of its broader toxicological profile is limited by a lack of specific, publicly available studies. The SAR analysis presented in this guide, based on data from salicylamide and its derivatives, provides a preliminary framework for risk assessment. However, for a comprehensive safety evaluation, particularly in the context of drug development, the proposed toxicological studies are essential to fill the existing data gaps. Researchers and all personnel handling this compound must adhere to strict safety protocols and use appropriate personal protective equipment.
References
- 1. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 4611-42-1 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 4611-42-1 [amp.chemicalbook.com]
- 6. 4611-42-1,this compound [lookchemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Diethylsalicylamide | C11H15NO2 | CID 88006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of n-Ethyl-2-hydroxybenzamide from Methyl Salicylate: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of n-Ethyl-2-hydroxybenzamide, a valuable compound in chemical and pharmaceutical research. The protocol details a robust and reproducible method for the direct aminolysis of methyl salicylate with ethylamine. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a self-validating protocol to ensure scientific integrity and successful synthesis.
Introduction
This compound, also known as N-ethylsalicylamide, belongs to the salicylamide class of compounds, which are recognized for their diverse biological activities. The synthesis of novel salicylamide derivatives is a cornerstone of many medicinal chemistry programs. The protocol outlined herein describes a straightforward and efficient method to produce this compound from readily available starting materials, methyl salicylate and ethylamine. The causality behind experimental choices, safety considerations, and detailed analytical verification methods are presented to ensure a high degree of confidence in the final product.
Chemical Principles and Mechanism
The synthesis of this compound from methyl salicylate proceeds via a nucleophilic acyl substitution reaction, specifically, an aminolysis of an ester.[1] In this reaction, the lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl salicylate. This initial attack forms a tetrahedral intermediate.[1] Subsequently, the intermediate collapses, and the methoxy group (-OCH3) is eliminated as a leaving group, resulting in the formation of the more stable amide bond. The overall reaction is driven by the greater nucleophilicity of the amine compared to the alcohol (methanol) and the relative stability of the resulting amide.
The reaction can be represented by the following scheme:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Methyl Salicylate | Reagent Grade, ≥99% | Sigma-Aldrich | 119-36-8 | - |
| Ethylamine solution | 70% in water | Sigma-Aldrich | 75-04-7 | Highly flammable, corrosive |
| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich | 67-56-1 | Flammable, toxic |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | Extremely flammable |
| Hydrochloric Acid (HCl) | 1 M solution | Sigma-Aldrich | 7647-01-0 | Corrosive |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Sigma-Aldrich | 144-55-8 | - |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Sigma-Aldrich | 7757-82-6 | - |
| Ethanol | 95% | Sigma-Aldrich | 64-17-5 | For recrystallization |
| Deionized Water | - | - | 7732-18-5 | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
-
pH paper
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps involving volatile, flammable, or corrosive reagents (ethylamine, methanol, diethyl ether, HCl) must be performed in a well-ventilated fume hood.
-
Ethylamine: Ethylamine is a corrosive and flammable gas/liquid with a strong ammonia-like odor.[2] Handle with extreme care.
-
Methyl Salicylate: Harmful if swallowed or inhaled.[3]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
1. Reaction Setup:
Caption: Initial setup for the aminolysis reaction.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl salicylate (15.2 g, 0.1 mol).
-
In a fume hood, carefully add a 70% aqueous solution of ethylamine (13.0 g, 0.2 mol, 2 equivalents).
-
Add 20 mL of methanol to the flask to act as a co-solvent and improve miscibility.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
Place the flask in a heating mantle set on the magnetic stirrer.
2. Reaction:
-
Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) with continuous stirring.
-
Maintain the reflux for 18-24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) if desired (eluent: 3:1 Hexane:Ethyl Acetate).
3. Work-up and Extraction:
Caption: Post-reaction work-up and extraction workflow.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Dissolve the remaining residue in 100 mL of diethyl ether.
-
Transfer the ethereal solution to a 250 mL separatory funnel.
-
Wash the organic layer twice with 50 mL portions of 1 M hydrochloric acid to remove unreacted ethylamine. Check the aqueous layer with pH paper to ensure it is acidic.
-
Wash the organic layer twice with 50 mL portions of a saturated sodium bicarbonate solution to remove any unreacted methyl salicylate (which will be deprotonated to the water-soluble sodium salicylate). Check the aqueous layer to ensure it is basic.
-
Wash the organic layer once with 50 mL of brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator to yield the crude this compound as a solid.
4. Purification:
-
The crude product can be purified by recrystallization.[4][5][6] A suitable solvent system is a mixture of ethanol and water.[3][7]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.
-
Dry the crystals in a desiccator under vacuum.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by the following analytical methods.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 58-60 °C[3] |
| Molecular Formula | C₉H₁₁NO₂[8] |
| Molecular Weight | 165.19 g/mol [8] |
| Expected Yield | 70-85% |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 12.2 (s, 1H, -OH)
-
δ 7.4-7.3 (m, 2H, Ar-H)
-
δ 6.9-6.8 (m, 2H, Ar-H)
-
δ 6.2 (br s, 1H, -NH)
-
δ 3.5 (q, J = 7.2 Hz, 2H, -CH₂-)
-
δ 1.3 (t, J = 7.2 Hz, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 170.0 (C=O)
-
δ 161.5 (Ar-C-OH)
-
δ 134.5 (Ar-C)
-
δ 126.0 (Ar-C)
-
δ 118.5 (Ar-C)
-
δ 118.0 (Ar-C)
-
δ 115.0 (Ar-C)
-
δ 35.0 (-CH₂-)
-
δ 15.0 (-CH₃)
-
-
IR (KBr, cm⁻¹):
-
~3350 (N-H stretch)
-
~3050 (Ar C-H stretch)
-
~2950 (Aliphatic C-H stretch)
-
~1640 (C=O stretch, Amide I)
-
~1540 (N-H bend, Amide II)
-
Discussion and Conclusion
The protocol described provides a reliable method for the synthesis of this compound from methyl salicylate. The use of an excess of ethylamine helps to drive the reaction to completion. The work-up procedure is designed to effectively remove unreacted starting materials and byproducts. Purification by recrystallization yields a product of high purity, which can be confirmed by melting point determination and spectroscopic analysis. This detailed guide, with its emphasis on the rationale behind the procedural steps and thorough characterization, serves as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
- 1. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2006063819A2 - Manufacture process of n-substituted salicylamides - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP1828103B1 - Manufacture process of n-substituted salicylamides - Google Patents [patents.google.com]
- 8. Amine synthesis by amide reduction [organic-chemistry.org]
Application Notes and Protocols for the Analytical Characterization of n-Ethyl-2-hydroxybenzamide
Introduction
n-Ethyl-2-hydroxybenzamide, a derivative of salicylic acid, is a compound of interest in pharmaceutical and chemical research. As with any compound intended for potential therapeutic use or as a key intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This guide provides a comprehensive overview of the analytical methodologies for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and draw upon methodologies for structurally similar compounds, while adhering to the principles of scientific integrity and validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for the development of robust analytical methods. These properties influence solubility, chromatographic behavior, and spectroscopic characteristics.
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK--[3] |
| Synonyms | N-Ethylsalicylamide, Salicylethylamide | --INVALID-LINK--[3] |
| Molecular Formula | C₉H₁₁NO₂ | --INVALID-LINK--[3] |
| Molecular Weight | 165.19 g/mol | --INVALID-LINK--[3] |
| Melting Point | 58 °C | --INVALID-LINK--[4] |
| Boiling Point (Predicted) | 343.6 ± 25.0 °C | --INVALID-LINK--[5] |
| Physical Form | White to off-white solid | --INVALID-LINK--[4] |
| pKa (Predicted) | 8.74 ± 0.30 | --INVALID-LINK--[4] |
| LogP (Predicted) | 1.1419 - 1.7 | --INVALID-LINK--[6], --INVALID-LINK--[3] |
| Solubility | Insoluble in water. Soluble in alcohols, ether, and chloroform (inferred from salicylamide). | --INVALID-LINK--[7], --INVALID-LINK--[8][9][10] |
Chromatographic Analysis: A Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and stability of pharmaceutical compounds.[2][11] A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the non-polar to moderately polar nature of this compound. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the effective elution and separation of the analyte from potential impurities. The acidic pH of the buffer (around 3.5) is chosen to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. UV detection is suitable due to the presence of the aromatic chromophore in the molecule. The selection of the detection wavelength is based on the UV absorbance maxima of the parent compound, salicylamide, which are around 235 nm and 302 nm.[12]
References
- 1. ijrpp.com [ijrpp.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4611-42-1 [amp.chemicalbook.com]
- 5. 4611-42-1,this compound [lookchemicals.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility and Melting Properties of Salicylamide [diva-portal.org]
- 10. pure.ul.ie [pure.ul.ie]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analysis of n-Ethyl-2-hydroxybenzamide using HPLC and GC-MS
Introduction
n-Ethyl-2-hydroxybenzamide, a derivative of salicylamide, is a compound of increasing interest in pharmaceutical research and development due to its potential therapeutic activities. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount for its quantification in various matrices, including bulk drug substance, formulated products, and biological fluids. This document provides detailed application notes and protocols for the analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between HPLC and GC-MS often depends on the specific analytical challenge. HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound. GC-MS, on the other hand, offers exceptional sensitivity and specificity, particularly when coupled with derivatization to enhance the volatility of the analyte. These notes are intended for researchers, scientists, and drug development professionals, providing a comprehensive guide to method development, implementation, and validation.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Principle of the Method
Reverse-phase HPLC is the chosen mode of separation, leveraging the hydrophobic interactions between the analyte and the stationary phase. This compound, being a moderately polar molecule, will be retained on a non-polar stationary phase (C18) and eluted with a polar mobile phase. The composition of the mobile phase can be adjusted to achieve optimal retention and peak shape. Detection is performed using a UV-Vis detector, as the aromatic ring and amide functional group in the molecule are expected to exhibit strong UV absorbance. The UV spectrum of the closely related compound, salicylamide, shows maxima at approximately 235 nm and 302 nm, providing a rational starting point for wavelength selection.[1]
Experimental Protocol: HPLC-UV Analysis
1.2.1. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
C18 solid-phase extraction (SPE) cartridges (e.g., 500 mg, 6 mL)
1.2.2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
1.2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm and 302 nm |
1.2.4. Sample Preparation
The following protocols are provided as a starting point and may require optimization depending on the sample matrix.
A. Bulk Drug Substance:
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Further dilute with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic acid) to a working concentration of 10 µg/mL.
B. Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.
C. Biological Matrix (e.g., Plasma) - Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load 1 mL of plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the initial mobile phase.
Method Validation
The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[2][3] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing blank and spiked matrix samples.
-
Linearity: A minimum of five concentrations should be used to establish a linear relationship between concentration and peak area.
-
Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery studies.
-
Precision: Assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
1.3.1. Expected Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Retention Time | ~ 6.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle of the Method
GC-MS analysis of this compound requires a derivatization step to increase its volatility and thermal stability. The presence of a hydroxyl and an amide group makes the molecule polar and prone to interactions within the GC system. Silylation is a common and effective derivatization technique for such compounds, where the active hydrogens are replaced by a trimethylsilyl (TMS) group. This process reduces the polarity and improves the chromatographic peak shape. Electron ionization (EI) will be used to generate characteristic fragment ions, allowing for both qualitative and quantitative analysis.
Experimental Protocol: GC-MS Analysis
2.2.1. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
2.2.2. Instrumentation
-
GC-MS system equipped with a split/splitless injector, a mass selective detector (MSD), and an autosampler.
-
Capillary column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2.2.3. GC-MS Conditions
| Parameter | Condition |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
2.2.4. Sample Preparation and Derivatization
A. Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.
-
For calibration standards, dilute the stock solution with ethyl acetate to obtain concentrations ranging from 0.1 to 20 µg/mL.
-
For samples, extract this compound into ethyl acetate using an appropriate method (e.g., liquid-liquid extraction).
B. Derivatization Procedure:
-
Pipette 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Mass Spectral Data (Hypothetical)
The mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion peak and characteristic fragment ions.
| Ion (m/z) | Identity |
| 237 | [M]+ (TMS derivative) |
| 222 | [M-CH₃]+ |
| 193 | [M-C₂H₅NCO]+ |
| 73 | [Si(CH₃)₃]+ |
Method Validation
Similar to the HPLC method, the GC-MS method should be validated according to ICH guidelines, with a focus on parameters relevant to mass spectrometry, such as selectivity in the presence of matrix ions.
2.4.1. Expected Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Retention Time | ~ 12.8 min (for TMS derivative) |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 20 µg/mL |
| LOD | 0.02 µg/mL |
| LOQ | 0.06 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Conclusion
The HPLC-UV and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The HPLC method offers a straightforward approach for direct analysis, while the GC-MS method provides enhanced sensitivity and specificity through derivatization and mass spectrometric detection. Both methods, when properly validated, can serve as valuable tools in the research, development, and quality control of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol for Assessing the Anti-Inflammatory Activity of Salicylamides
An Application Guide for Researchers
Abstract
Salicylamides, a class of compounds structurally related to salicylic acid, are recognized for their analgesic and antipyretic properties.[1][2] However, their anti-inflammatory efficacy remains a subject of investigation, with some reports suggesting weaker activity compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] This distinction necessitates robust and standardized protocols to accurately characterize their anti-inflammatory profile. This guide provides a comprehensive framework of validated in vitro and in vivo assays designed for researchers, scientists, and drug development professionals. We delve into the mechanistic rationale behind each protocol, offering step-by-step methodologies to investigate the effects of salicylamides on key inflammatory pathways, including cyclooxygenase (COX) enzyme activity and cellular inflammatory responses mediated by the NF-κB signaling cascade.
Foundational Concepts: Inflammation and Salicylamide's Putative Mechanism
Inflammation is a fundamental biological response to harmful stimuli, orchestrated by a complex network of molecular and cellular events. Key mediators in this process are prostaglandins (PGs), which are lipid compounds derived from arachidonic acid.[1] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1, a constitutively expressed enzyme involved in tissue homeostasis, and COX-2, which is induced during inflammation and is responsible for the heightened production of pro-inflammatory PGs.[3][4] These prostaglandins contribute to the classic signs of inflammation, including vasodilation, edema, fever, and pain sensitization.[3][5]
The primary mechanism of action attributed to salicylamides and other NSAIDs is the inhibition of these COX enzymes, thereby reducing prostaglandin synthesis.[5][6][7] A secondary critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a transcription factor that, upon activation by inflammatory stimuli like lipopolysaccharide (LPS), translocates to the nucleus to promote the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9] Assessing a compound's effect on both the COX and NF-κB pathways provides a comprehensive understanding of its anti-inflammatory potential.
In Vitro Evaluation: A Multi-Tiered Approach
A thorough in vitro assessment is critical for initial screening and mechanistic elucidation. We present three key assays, moving from direct enzyme inhibition to complex cellular responses.
Direct Enzyme Inhibition: COX-1/COX-2 Inhibition Assay
This cell-free assay directly quantifies the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. It is the most direct method to confirm the primary mechanism of action and to determine isoform selectivity.
Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to PGG2, and the peroxidase component reduces the endoperoxide to PGH2. This peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[10]
Experimental Protocol:
-
Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8), Heme, purified ovine COX-1 or human recombinant COX-2 enzyme, and Arachidonic Acid substrate solution according to a commercial kit protocol (e.g., Cayman Chemical Cat. No. 760151).[10]
-
Plate Setup (96-well plate):
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity Wells (Positive Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2).
-
Vehicle Control Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, 10 µL of vehicle (e.g., DMSO).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, 10 µL of salicylamide solution (at various concentrations).
-
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.
-
Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a plate reader.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by plotting absorbance vs. time.
-
Determine the percent inhibition for each inhibitor concentration: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100
-
Plot % Inhibition vs. log(Inhibitor Concentration) and use non-linear regression to calculate the IC50 value (the concentration required for 50% inhibition).
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Salicylamide-X | 15.2 | 5.8 | 2.62 |
| Indomethacin | 0.9 | 1.4 | 0.64 |
| Celecoxib | 12.5 | 0.08 | 156.25 |
Cellular Response: LPS-Induced Cytokine Production in Macrophages
This cell-based assay evaluates the ability of salicylamides to suppress the production of key pro-inflammatory mediators in an immune cell context.
Principle: Murine macrophage cells (RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS), a potent inflammatory trigger.[11] This induces a signaling cascade leading to the production and release of pro-inflammatory cytokines like TNF-α and IL-6.[12] The concentration of these cytokines in the cell culture supernatant is quantified by ELISA.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[11]
-
Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of the salicylamide compound or vehicle (DMSO). Pre-incubate for 1-2 hours.
-
A positive control, such as Dexamethasone (10 µM), should be included.
-
-
Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the unstimulated (negative control) wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for analysis.
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
-
Data Analysis:
-
Generate a standard curve from the cytokine standards.
-
Calculate the cytokine concentration for each sample.
-
Calculate the percent inhibition of cytokine production relative to the LPS-stimulated vehicle control.
-
Data Presentation:
| Treatment Group | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Unstimulated | 55 ± 8 | - | 32 ± 5 | - |
| LPS + Vehicle | 4580 ± 210 | 0% | 9850 ± 450 | 0% |
| LPS + Salicylamide (10 µM) | 2150 ± 150 | 53.1% | 4630 ± 310 | 53.0% |
| LPS + Salicylamide (50 µM) | 980 ± 95 | 78.6% | 2110 ± 180 | 78.6% |
| LPS + Dexamethasone | 210 ± 30 | 95.4% | 450 ± 55 | 95.4% |
Upstream Signaling: NF-κB Reporter Assay
This assay determines if the anti-inflammatory effects of salicylamides are mediated through the inhibition of the NF-κB pathway.
Principle: A reporter cell line (e.g., HEK293) is used, which has been stably transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element.[9][13] When NF-κB is activated and binds to this element, it drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB activity.
Experimental Protocol:
-
Cell Culture: Seed NF-κB luciferase reporter cells (e.g., U251-NF-κB-GFP-Luc) in a white, clear-bottom 96-well plate and grow to 80-90% confluency.[14]
-
Treatment: Pre-treat cells with various concentrations of the salicylamide compound, vehicle, or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1-2 hours.[14]
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) or LPS (1 µg/mL) to the wells. Include an unstimulated control group.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis:
-
Normalize luciferase activity to cell viability (e.g., using an MTT assay on a parallel plate) if compounds show cytotoxicity.
-
Express results as a percentage of the stimulated vehicle control.
-
In Vivo Corroboration: Carrageenan-Induced Paw Edema Model
An in vivo model is essential to confirm that the observed in vitro activity translates to a physiological anti-inflammatory effect. The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[15][16]
Principle: A subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw elicits an acute, localized inflammatory response characterized by edema (swelling).[15] The inflammatory response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) primarily mediated by prostaglandins.[15] The efficacy of NSAIDs is most prominent in the late phase. Paw volume is measured over time to quantify the edema and the inhibitory effect of the test compound.
Experimental Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g).[15] Acclimatize them for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na).
-
Group II: Salicylamide (e.g., 25, 50, 100 mg/kg, p.o.).
-
Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).[15]
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer.
-
Administer the respective compounds or vehicle via oral gavage (p.o.).
-
One hour after administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[15][17]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[15]
-
-
Data Analysis:
-
Increase in Paw Volume (Edema): ΔV = Vₜ - V₀
-
Percentage Inhibition of Edema: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Increase in Paw Volume at 3h (mL) | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | 0% |
| Salicylamide-X | 25 | 0.62 ± 0.05 | 27.1% |
| Salicylamide-X | 50 | 0.45 ± 0.04 | 47.1% |
| Indomethacin | 10 | 0.31 ± 0.03 | 63.5% |
Comprehensive Interpretation
A successful evaluation of a salicylamide's anti-inflammatory activity relies on synthesizing the data from this multi-tiered approach.
-
Strong Evidence: A compound demonstrating potent, dose-dependent inhibition in the cell-free COX assay, coupled with significant reduction of cytokine production in macrophages and a marked decrease in paw edema in the in vivo model, would be classified as a strong anti-inflammatory agent.
-
Mechanistic Insight: If a compound shows weak COX inhibition but strong suppression of cytokine release and NF-κB activity, its mechanism may be independent of prostaglandin synthesis. Conversely, strong COX inhibition that correlates well with in vivo efficacy confirms the primary mechanism.
-
Translational Potential: The in vivo model provides the most direct evidence of physiological relevance. A compound that is active in vitro but fails in vivo may have poor pharmacokinetic properties (absorption, distribution, metabolism, excretion), which would require further investigation.
By employing these detailed protocols, researchers can generate robust, reproducible, and mechanistically informative data to definitively characterize the anti-inflammatory properties of novel salicylamide derivatives.
References
- 1. What is Salicylamide used for? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. webofjournals.com [webofjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 7. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. signosisinc.com [signosisinc.com]
- 14. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Benzamide Compounds
Introduction: The Growing Importance of Benzamide Antimicrobials
Benzamides represent a versatile class of chemical compounds with a broad spectrum of biological activities.[1] Historically recognized for their roles in central nervous system disorders, novel benzamide derivatives are emerging as a significant area of interest in the discovery of new antimicrobial agents.[2] With the escalating threat of antimicrobial resistance, the development of compounds with novel mechanisms of action is a critical priority in pharmaceutical research. Several benzamide derivatives have demonstrated promising activity against a range of bacterial pathogens, including multidrug-resistant strains.[3][4]
A key target for some of these novel benzamides is the Filamentous temperature-sensitive Z (FtsZ) protein, a crucial component of the bacterial cell division machinery.[3] By inhibiting FtsZ, these compounds disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death. This unique mechanism of action makes benzamides an attractive class of molecules for overcoming existing resistance mechanisms.
Accurate and reproducible antimicrobial susceptibility testing (AST) is the cornerstone of preclinical evaluation for any new antimicrobial agent. These tests determine the in vitro potency of a compound by measuring its ability to inhibit the growth of a specific microorganism. The data generated from AST is fundamental for guiding further drug development, including structure-activity relationship (SAR) studies and in vivo efficacy trials. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform robust and reliable AST for benzamide compounds, with a special focus on addressing the unique challenges associated with this chemical class.
Scientific Principles and Experimental Considerations
The successful antimicrobial susceptibility testing of benzamide compounds requires a thorough understanding of the underlying scientific principles and careful consideration of the physicochemical properties of the molecules.
Addressing Solubility Challenges
A primary challenge in the AST of many benzamide derivatives is their limited aqueous solubility, owing to their often hydrophobic nature.[5] This can lead to compound precipitation in aqueous testing media, resulting in inaccurate and irreproducible minimum inhibitory concentration (MIC) values. To mitigate this, the following strategies are recommended:
-
Co-solvents: The use of a biocompatible co-solvent, such as dimethyl sulfoxide (DMSO), is a common and effective approach to dissolve benzamides.[5] It is imperative to use the lowest possible concentration of the co-solvent, typically not exceeding 1-2% in the final assay, to avoid any intrinsic antimicrobial or growth-inhibitory effects.
-
Vehicle Controls: A crucial component of any AST experiment involving co-solvents is the inclusion of a "vehicle control." This control consists of the testing medium with the same concentration of the co-solvent used to dissolve the benzamide compound, but without the compound itself. This allows for the assessment of any background effect of the solvent on microbial growth.
-
Stock Solution Preparation: Prepare high-concentration stock solutions of the benzamide compounds in 100% DMSO. These can then be serially diluted in the appropriate testing medium to achieve the desired final concentrations. Ensure complete dissolution of the compound in the stock solution before proceeding with dilutions.
Selection of Appropriate AST Methods
Two of the most widely recognized and standardized methods for AST are broth microdilution and disk diffusion. The choice between these methods depends on the specific goals of the study.
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[6][7] It is a quantitative method that is highly amenable to high-throughput screening of multiple compounds. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing this method in their document M07.[6][8]
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test organism.[9][10] The drug diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented.[10][11] The diameter of this zone is correlated with the susceptibility of the organism. The CLSI document M02 provides standardized procedures for the disk diffusion method.[12][13]
Experimental Protocols
The following protocols are based on the authoritative guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are adapted to address the specific considerations for testing benzamide compounds.
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the MIC of benzamide compounds using the broth microdilution method in a 96-well plate format.
Materials:
-
Benzamide compound stock solution (e.g., 10 mg/mL in 100% DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an 18- to 24-hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the benzamide stock solution in CAMHB directly in the 96-well plate. For example, to test a concentration range of 128 µg/mL to 0.25 µg/mL, add a defined volume of the stock solution to the first well and then serially transfer half the volume to the subsequent wells containing fresh medium.
-
-
Inoculation of the Microtiter Plate:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Crucially, include the following controls on each plate:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).
-
Sterility Control: Wells containing only CAMHB (no compound, no inoculum).
-
Vehicle Control: Wells containing the highest concentration of DMSO used in the assay and the bacterial inoculum.
-
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the benzamide compound that completely inhibits visible growth.
-
Workflow for Broth Microdilution AST
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Disk Diffusion for Susceptibility Testing
This protocol describes the Kirby-Bauer disk diffusion method for assessing the susceptibility of bacteria to benzamide compounds.
Materials:
-
Sterile paper disks (6 mm diameter)
-
Benzamide compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Test microorganism
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Step-by-Step Methodology:
-
Preparation of Antimicrobial Disks:
-
Aseptically impregnate sterile paper disks with a defined amount of the benzamide compound solution. Allow the solvent to evaporate completely before use.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab several times and press it firmly on the inside wall of the tube above the fluid level to remove excess inoculum.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9]
-
-
Application of Disks:
-
Using sterile forceps or a disk dispenser, place the benzamide-impregnated disks onto the surface of the inoculated MHA plate.[9]
-
Ensure that the disks are at least 24 mm apart from each other and from the edge of the plate.[9]
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation of Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper.[14]
-
The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires established breakpoints, which are typically not available for novel compounds. Therefore, for research purposes, the zone diameter is reported as a direct measure of the compound's activity.
-
Data Presentation and Interpretation
The clear and concise presentation of AST data is essential for comparative analysis and decision-making.
Table 1: Representative MIC Values of Benzamide Derivatives
| Benzamide Derivative | Target Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Compound 5a | Bacillus subtilis | Positive | 6.25 | [2] |
| Escherichia coli | Negative | 3.12 | [2] | |
| Compound 6b | Escherichia coli | Negative | 3.12 | [2] |
| TXH9179 | S. aureus (MSSA) | Positive | 0.25 (mode) | [3] |
| S. aureus (MRSA) | Positive | 0.25 (mode) | [3] | |
| Synthesized Hydrazide | P. gingivalis | Negative | 31.25 | [15] |
| Nitroimidazole Compound 8g | S. aureus | Positive | 1 | [16] |
| K. pneumoniae | Negative | 8 | [16] |
Table 2: Representative Zone of Inhibition Diameters for Benzamide Derivatives
| Benzamide Derivative | Target Microorganism | Gram Stain | Zone of Inhibition (mm) | Reference |
| Compound 5a | Bacillus subtilis | Positive | 25 | [2] |
| Escherichia coli | Negative | 31 | [2] | |
| Compound 6b | Escherichia coli | Negative | 24 | [2] |
| Sulfonamide Derivative 1a | S. aureus | Positive | 22.15 (mean) | |
| Sulfonamide Derivative 1b | S. aureus | Positive | 16.39 (mean) |
Mechanism of Action: Inhibition of FtsZ-Mediated Cell Division
As previously mentioned, a key mechanism of action for several promising benzamide antimicrobials is the inhibition of the FtsZ protein. FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for cell division in most bacteria. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins. The constriction of the Z-ring ultimately leads to the formation of two daughter cells.
Benzamide inhibitors are thought to bind to a specific site on the FtsZ protein, disrupting its ability to polymerize and form a functional Z-ring. This leads to a blockage of cell division, resulting in filamentation of the bacterial cells and eventual cell death.
Diagram of FtsZ Inhibition by Benzamides
Caption: Benzamide inhibition of FtsZ-mediated bacterial cell division.
Quality Control and Self-Validating Systems
For any AST protocol to be trustworthy, it must be a self-validating system. This is achieved through the rigorous implementation of quality control (QC) measures.
-
Reference Strains: The use of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), is mandatory for QC. These strains have known and predictable susceptibility profiles to a range of standard antimicrobial agents.
-
CLSI QC Tables: The CLSI M100 document provides extensive tables of expected MIC ranges and zone of inhibition diameters for specific QC strain/antimicrobial agent combinations.
-
Routine QC Testing: QC testing should be performed on each day of testing to ensure the reliability of the results. If the QC results fall outside the acceptable ranges defined by CLSI, patient or experimental results should not be reported, and the entire testing process must be investigated to identify and resolve the source of the error.
Table 3: Commonly Used QC Strains for AST
| QC Strain | ATCC Number | Gram Stain |
| Escherichia coli | 25922 | Negative |
| Staphylococcus aureus | 29213 | Positive |
| Pseudomonas aeruginosa | 27853 | Negative |
| Enterococcus faecalis | 29212 | Positive |
Conclusion
The antimicrobial susceptibility testing of benzamide compounds is a critical step in the development of new therapies to combat antimicrobial resistance. By adhering to standardized protocols, such as those provided by CLSI, and by implementing robust quality control measures, researchers can generate accurate and reliable data. The specific challenges posed by the physicochemical properties of benzamides, particularly their solubility, can be overcome with careful experimental design, including the appropriate use of co-solvents and vehicle controls. The methodologies and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to confidently and effectively evaluate the antimicrobial potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. testinglab.com [testinglab.com]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of n-Ethyl-2-hydroxybenzamide
Introduction: Unveiling the Cytotoxic Profile of n-Ethyl-2-hydroxybenzamide
This compound, a derivative of salicylamide, belongs to a class of compounds with potential therapeutic applications, drawing from the well-established analgesic and antipyretic properties of its parent molecule, salicylamide.[1] While the core structure suggests possible biological activity, a comprehensive understanding of its safety profile at the cellular level is imperative for any further development.[2] As specific toxicological data for this compound is not extensively documented in public literature, this guide provides a robust framework for researchers to systematically evaluate its cytotoxic potential using a panel of validated cell-based assays.[3][4][5][6]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the described methodologies form a self-validating system for generating reliable and reproducible cytotoxicity data. We will explore a multi-parametric approach, assessing not only cell viability but also membrane integrity and the induction of specific cell death pathways.
Strategic Assay Selection: A Multi-Faceted Approach to Cytotoxicity
A single assay provides only one perspective on a compound's cytotoxic effects. Therefore, a battery of tests targeting different cellular mechanisms is crucial for a comprehensive assessment.[7][8] We will focus on three cornerstone assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[9][10][11]
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.[12][13][14]
-
Caspase-3/7 Assay: To specifically detect the activation of key effector caspases in apoptosis.[15][16][17]
This orthogonal approach ensures that a decrease in cell viability detected by the MTT assay can be further investigated to determine if it is due to membrane disruption (necrosis) or programmed cell death (apoptosis).
Cell Line Selection: The Foundation of Relevant Cytotoxicity Data
The choice of cell line is a critical step that dictates the relevance of the cytotoxicity data.[18][19] The selection should be guided by the intended application of this compound. For instance, if the compound is being investigated for oral administration, cell lines derived from the gastrointestinal tract would be appropriate.[20] For general toxicity screening, commonly used and well-characterized cell lines are often employed.
Recommended Cell Lines for Initial Screening:
| Cell Line | Tissue of Origin | Rationale |
| HepG2 | Human Liver Carcinoma | Represents a key metabolic organ and is a standard for toxicity studies.[21] |
| A549 | Human Lung Carcinoma | Relevant for assessing potential effects on respiratory tissues.[21][22] |
| HEK293 | Human Embryonic Kidney | A well-established and easily transfectable cell line for general toxicity.[19] |
| NHDF | Normal Human Dermal Fibroblasts | A non-cancerous control to assess selectivity.[21] |
It is crucial to consider that immortalized cell lines may have altered metabolic and signaling pathways compared to primary cells. Therefore, for more advanced studies, transitioning to primary cells or more complex models like 3D cell cultures may be warranted.[23]
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: A generalized workflow for assessing the cytotoxicity of a test compound.
Protocol 1: MTT Assay for Cell Viability
Principle
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9][11][24]
Materials
-
Selected cell line
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[25]
-
96-well flat-bottom sterile microplates
-
Microplate reader capable of measuring absorbance at 570 nm[10]
Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[12][25] Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9][25]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[9][25]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well.[25] Gently pipette to mix and dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for an additional 4 hours at 37°C in a CO₂ incubator.[25] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Caption: The enzymatic conversion of MTT to formazan in viable cells.
Protocol 2: LDH Release Assay for Cytotoxicity
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[26] The LDH assay measures the amount of released LDH, which is proportional to the number of dead or membrane-compromised cells.[13][27] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product.[12]
Materials
-
Cell culture supernatant from treated cells
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (often included in the kit for positive controls)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~490 nm[28]
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is advisable to set up a parallel plate for the LDH assay.
-
Prepare Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Add lysis solution to untreated control wells 45 minutes before supernatant collection.[28]
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[28]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[28]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14][28]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[28]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[28]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: Caspase-3/7 Glo Assay for Apoptosis
Principle
Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[17] The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[16] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[16]
Materials
-
Caspase-Glo® 3/7 Reagent (Promega or similar)
-
White-walled 96-well microplates suitable for luminescence measurements
-
Luminometer
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using a white-walled 96-well plate.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[29] Allow the reagent to equilibrate to room temperature before use.[30]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[30]
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds to 2 minutes.[30] Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The data is typically presented as Relative Luminescence Units (RLU). An increase in RLU compared to the vehicle control indicates an induction of apoptosis. The fold increase can be calculated as: Fold Increase = RLU of Treated Cells / RLU of Vehicle Control
Caption: The enzymatic cascade leading to light production in the Caspase-Glo® 3/7 assay.
Data Interpretation and Reporting
For each assay, it is essential to generate dose-response curves by plotting the percentage of viability or cytotoxicity against the log concentration of this compound. From these curves, the half-maximal inhibitory concentration (IC₅₀) can be calculated, providing a quantitative measure of the compound's potency.
Data Summary Table:
| Assay | Endpoint Measured | Interpretation |
| MTT | Mitochondrial Activity | Decrease indicates reduced cell viability. |
| LDH | Membrane Integrity | Increase indicates necrosis or late apoptosis. |
| Caspase-3/7 | Apoptosis Induction | Increase indicates activation of apoptotic pathways. |
By comparing the results from these three assays, a more complete picture of the cytotoxic mechanism of this compound can be formed. For example, a decrease in viability (MTT) accompanied by an increase in Caspase-3/7 activity but not LDH release would suggest an apoptotic mechanism. Conversely, a concurrent decrease in viability and increase in LDH release would point towards a necrotic mode of cell death.
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for evaluating the cytotoxicity of this compound. By employing a multi-parametric approach that includes assays for cell viability, membrane integrity, and apoptosis, researchers can obtain a detailed and reliable understanding of the compound's effects on cultured cells. The provided protocols, rooted in established methodologies, offer a solid foundation for generating the critical data needed to advance the study of this and other novel chemical entities.
References
- 1. Salicylamide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 4611-42-1,this compound [lookchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. opentrons.com [opentrons.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. atcc.org [atcc.org]
- 24. researchgate.net [researchgate.net]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 27. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 28. cellbiologics.com [cellbiologics.com]
- 29. Caspase 3/7 Activity [protocols.io]
- 30. promega.com [promega.com]
Using n-Ethyl-2-hydroxybenzamide as a building block in organic synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and drug discovery, the salicylamide framework stands out as a "privileged scaffold"—a molecular architecture that is recurrently found in biologically active compounds. n-Ethyl-2-hydroxybenzamide, a readily accessible derivative, serves as an exceptional building block, offering multiple reaction sites for diversification and the construction of complex molecular entities. Its intrinsic features—a nucleophilic phenolic hydroxyl group, a modifiable amide functionality, and an aromatic ring susceptible to electrophilic substitution—provide a rich platform for a wide array of chemical transformations.
This technical guide provides an in-depth exploration of this compound as a versatile precursor in organic synthesis. We will delve into key reaction pathways, provide detailed, field-proven protocols, and explain the underlying mechanistic principles that govern these transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable building block for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical Properties and Safety Overview
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 4611-42-1 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Off-white to slight yellow solid | [3] |
| Boiling Point | 343.6 °C at 760 mmHg | [3] |
| Flash Point | 161.6 °C | [3] |
Safety Profile: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application I: O-Alkylation of the Phenolic Hydroxyl Group via Williamson Ether Synthesis
The phenolic hydroxyl group of this compound is a prime site for modification, most commonly through O-alkylation to form ether derivatives. The Williamson ether synthesis, a robust and well-established method, is the reaction of choice for this transformation.
Mechanistic Insight: An S(_N)2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4][5] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a strong base to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.
Causality Behind Experimental Choices:
-
Choice of Base: A strong base is required to deprotonate the phenol. Sodium hydride (NaH) is highly effective as it forms the sodium phenoxide and hydrogen gas, which bubbles out of the reaction, driving the equilibrium forward.[4] For less sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) can be used, often in a polar aprotic solvent like DMF or acetone, which effectively solvates the cation.[5]
-
Choice of Alkyl Halide: The S(_N)2 mechanism is sensitive to steric hindrance.[4][5] Therefore, primary alkyl halides are the best substrates. Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.
-
Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the ionic phenoxide intermediate but do not participate in hydrogen bonding, which would solvate and deactivate the nucleophile.
Detailed Protocol: Synthesis of n-Ethyl-2-ethoxybenzamide
This protocol is adapted from established procedures for the O-alkylation of similar phenolic compounds.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Ethyl iodide (C₂H₅I, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound.
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere. Hydrogen gas will be evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide dropwise via the dropping funnel over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure n-Ethyl-2-ethoxybenzamide.
Application II: Construction of Heterocyclic Systems - Synthesis of 1,3-Benzoxazines
This compound is an excellent precursor for the synthesis of 1,3-benzoxazine derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7] The synthesis is typically a one-pot reaction involving the condensation of a phenol, a primary amine, and formaldehyde, a variant of the Mannich reaction.[6][7]
Mechanistic Insight: The Mannich Condensation Pathway
The formation of the benzoxazine ring from this compound involves a series of equilibria. While the exact mechanism can be complex, a generally accepted pathway involves:
-
Iminium Ion Formation: The reaction is initiated by the condensation of formaldehyde with a primary or secondary amine (if added externally) to form a highly electrophilic iminium ion.[8][9]
-
Electrophilic Attack: The electron-rich phenol (in this case, the aromatic ring of this compound) acts as a nucleophile and attacks the iminium ion, typically at the ortho position to the hydroxyl group, forming a Mannich base intermediate.[9][10]
-
Cyclization: Subsequent condensation of the Mannich base intermediate with another molecule of formaldehyde, followed by intramolecular cyclization and dehydration, leads to the formation of the 1,3-benzoxazine ring.
Detailed Protocol: Synthesis of a Novel Benzoxazine Derivative
This protocol outlines the synthesis of a benzoxazine derivative via a Mannich-type condensation using piperidine as the secondary amine.
Materials:
-
This compound (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.2 eq)
-
Piperidine (1.1 eq)
-
1,4-Dioxane
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in 1,4-dioxane.
-
Addition of Reagents: To the stirred solution, add piperidine followed by the aqueous formaldehyde solution.
-
Heating: Heat the reaction mixture to reflux (approximately 90-95 °C) for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After cooling to room temperature, add water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with toluene (3x).
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or flash column chromatography to yield the desired 1,3-benzoxazine derivative.
Safety Considerations for Reagents:
-
Formaldehyde: Is a known carcinogen and a potent irritant to the eyes, skin, and respiratory tract.[11][12][13] All handling must be done in a certified chemical fume hood with appropriate PPE.
-
Piperidine: Is a flammable liquid and is toxic and corrosive. It can cause severe skin burns and eye damage.[14] Inhalation may cause respiratory irritation. Handle with care in a well-ventilated area.
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound are of significant interest in medicinal chemistry. The salicylamide core is a key pharmacophore in a number of clinically used drugs. By modifying the parent structure through reactions such as those described above, chemists can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
-
Antimicrobial Agents: Salicylanilide derivatives, which can be synthesized from salicylamides, have shown promising activity against various bacterial strains.[15]
-
Anti-inflammatory Agents: The structural similarity to salicylic acid, the active metabolite of aspirin, suggests that derivatives may possess anti-inflammatory properties.
-
Anticancer Agents: Certain salicylamide derivatives have been investigated for their potential as anticancer agents, often targeting specific signaling pathways in cancer cells.
The synthetic routes outlined in this guide provide a robust starting point for the generation of libraries of novel compounds for biological screening, accelerating the drug discovery process.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its multiple reactive sites allow for the straightforward introduction of chemical diversity, leading to a wide range of derivatives. The O-alkylation via the Williamson ether synthesis and the formation of heterocyclic systems like benzoxazines are just two examples of its broad synthetic utility. By understanding the underlying reaction mechanisms and carefully controlling experimental conditions, researchers can effectively utilize this scaffold to construct complex molecules for applications in materials science and drug discovery.
References
- 1. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. 4611-42-1,this compound [lookchemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ijstr.org [ijstr.org]
- 7. ikm.org.my [ikm.org.my]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. oarjbp.com [oarjbp.com]
- 10. researchgate.net [researchgate.net]
- 11. Human health risks of formaldehyde indoor levels: An issue of concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. THE TOXIC EFFECTS OF FORMALDEHYDE AND FORMALIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Sciencemadness Discussion Board - Secondary amine mannich condensation + ring formation. - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: A Protocol for the Recrystallization of n-Ethyl-2-hydroxybenzamide
Introduction: The Rationale for Purification
N-Ethyl-2-hydroxybenzamide, a derivative of salicylic acid, belongs to the salicylamide class of compounds which are investigated for a range of biological activities.[1][2] The efficacy and safety of any pharmacologically active compound are directly dependent on its purity. Crude products from chemical synthesis invariably contain impurities, which may include unreacted starting materials, by-products, or residual solvents.[3] These impurities can interfere with downstream applications, such as biological assays and formulation studies, and can introduce confounding variables in research findings.
Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent.[4] The principle relies on dissolving the impure solid in a hot, saturated solution and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice that selectively excludes impurity molecules.[5] This application note provides a detailed, validated protocol for the purification of crude this compound, emphasizing the theoretical principles that ensure a high-yield, high-purity outcome.
Foundational Principles: Solvent Selection
The success of recrystallization hinges almost entirely on the choice of solvent. An ideal solvent for this compound should exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solvation Power at Ambient or Cold Temperatures: The compound should have poor solubility in the cold solvent to maximize recovery upon cooling.
-
Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
-
Inertness: The solvent must not react with this compound.
For amide-containing compounds like this compound, polar solvents are often effective.[6] Based on patent literature for related salicylamides and expert recommendations, several solvents are viable candidates.[6][7]
Table 1: Properties of Recommended Solvents for Recrystallization of Salicylamides
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| Acetonitrile | 81.6 | 37.5 | Excellent choice for many amides; relatively low boiling point facilitates easy removal.[6][7] |
| Ethanol | 78.4 | 24.5 | Good general-purpose polar solvent; may require a co-solvent like water to reduce solubility at low temperatures. |
| Methanol | 64.7 | 32.7 | Highly polar; may be too effective a solvent at room temperature, potentially reducing yield.[7] |
| Water | 100.0 | 80.1 | The compound is likely to have low solubility in water, making it a potential anti-solvent in a two-solvent system (e.g., with Ethanol).[8] |
For this protocol, acetonitrile is selected as the primary solvent due to its proven efficacy in crystallizing amide compounds, offering a favorable solubility gradient and ease of handling.[6]
Experimental Protocol: Purifying this compound
This protocol is designed for purifying approximately 1-5 grams of crude this compound (purity ~95%[9]). Adjust solvent volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound (CAS: 4611-42-1)[10]
-
Acetonitrile (ACS grade or higher)
-
Deionized Water (for cooling bath)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Hot plate with magnetic stirring capabilities
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula and glass stir rod
-
Ice bath
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
In a separate 50 mL flask, bring a volume of acetonitrile to a gentle boil on the hot plate.
-
Carefully add the boiling acetonitrile to the crude solid in small portions, with continuous stirring. Add just enough solvent to completely dissolve the solid at the boiling point. An excess of solvent will decrease the final yield.
-
-
Decolorization & Hot Filtration (Optional):
-
If the resulting solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a micro-spatula tip of activated charcoal.
-
Bring the solution back to a boil for 2-3 minutes. The charcoal will adsorb high-molecular-weight colored impurities.
-
If activated charcoal was used or if insoluble particulate impurities are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a pre-heated clean Erlenmeyer flask. Pour the hot solution through the filter paper rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the clear, saturated solution with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it gives the molecules time to selectively arrange in the crystal lattice.[5]
-
Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.
-
-
Crystal Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a few drops of cold acetonitrile.
-
Isolate the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.
-
Break the vacuum and add a small volume of ice-cold acetonitrile to wash the crystals. This removes any residual mother liquor containing dissolved impurities. Using cold solvent is essential to avoid redissolving the product.
-
Reapply the vacuum to pull the wash solvent through. Continue pulling air through the crystals for several minutes to aid in drying.
-
-
Drying and Characterization:
-
Carefully scrape the purified crystals from the filter paper onto a pre-weighed watch glass.
-
Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a low temperature (~40-50 °C).
-
Determine the yield and assess the purity of the final product through melting point analysis, TLC, or other spectroscopic methods (NMR, IR).
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process and procedural flow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution to boil off some of the solvent. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly. | Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and ensure the cooling process is very slow. Insulating the flask may help. |
| Low Recovery Yield | Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration. | Use the absolute minimum amount of boiling solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product Still Appears Impure | The chosen solvent is not effective for the specific impurities present. | Consider an alternative solvent or a two-solvent system (e.g., dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly). |
References
- 1. mdpi.com [mdpi.com]
- 2. Salicylamide - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. This compound | 4611-42-1 [sigmaaldrich.com]
- 10. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Melting Point Determination of Synthesized n-Ethyl-2-hydroxybenzamide for Pharmaceutical Quality Control
Introduction and Scope
In pharmaceutical research and drug development, the synthesis of novel compounds such as n-Ethyl-2-hydroxybenzamide (CAS 4611-42-1), a derivative of salicylamide, necessitates rigorous characterization to ensure identity and purity.[1][2] The melting point is a fundamental thermodynamic property that serves as a critical, first-line indicator of a crystalline solid's purity.[3][4] A pure, crystalline compound exhibits a sharp, well-defined melting point, whereas the presence of impurities typically causes a depression and broadening of the melting range.[5] This phenomenon, known as melting point depression, arises from the disruption of the crystal lattice structure by foreign molecules, which weakens the intermolecular forces holding the solid together.[6][7][8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the precise measurement of the melting point of synthesized this compound. It outlines comprehensive protocols for sample preparation and analysis using two principal techniques: the classical Capillary Melting Point method and the advanced Differential Scanning Calorimetry (DSC). The causality behind each procedural step is explained to ensure robust, reproducible, and accurate results, which are paramount for quality control and regulatory compliance in the pharmaceutical industry.[9][10][11]
Foundational Principle: Melting Point Depression
The basis for using melting point as a purity criterion lies in the thermodynamics of phase transitions. For a pure crystalline solid, the melting point is the temperature at which the solid and liquid phases are in equilibrium.[7] Impurities introduce entropy into the system, disrupting the highly ordered crystal lattice.[6] This disruption means that less energy (a lower temperature) is required to overcome the lattice forces and transition the solid to a liquid.[5] Consequently, an impure sample melts over a wider range of temperatures and at a lower temperature than the pure substance.[12] A narrow melting range (typically 0.5–1.5 °C) is a strong indicator of high purity.[6]
Pre-Analysis: Critical Sample Purification and Preparation
The accuracy of any melting point determination is fundamentally dependent on the quality of the sample. The synthesized this compound must be meticulously purified and prepared before analysis.
Protocol 3.1: Purification by Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds.[13][14] It operates on the principle of differential solubility: the compound of interest should be highly soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain soluble at all temperatures.[15]
-
Solvent Selection: Choose a solvent in which this compound is poorly soluble at room temperature but readily soluble when heated. The solvent's boiling point should be lower than the compound's melting point to prevent "oiling out".[16]
-
Dissolution: In an Erlenmeyer flask, dissolve the synthesized solid in a minimum amount of the chosen hot solvent to create a saturated solution.[14] Using excess solvent will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.[15][16] Subsequently, place the solution in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the purified crystals via vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold solvent to rinse away any surface impurities.[16]
-
Drying: Thoroughly dry the crystals to remove all residual solvent, which can act as an impurity and depress the melting point.[13] Drying can be achieved by air drying, placing in a low-temperature oven, or using a vacuum desiccator. The sample must be a completely dry, free-flowing powder before analysis.[17]
Protocol 3.2: Sample Pulverization
For capillary-based methods, uniform heat transfer is essential.
-
Place a small amount of the dried, recrystallized this compound on a watch glass.
-
Using a spatula or mortar and pestle, gently grind the crystals into a fine, homogeneous powder.[18] This ensures dense packing and efficient, uniform heat transmission throughout the sample.
Method 1: Capillary Melting Point Determination
This is a widely used, reliable, and accessible method for determining the melting range of a crystalline solid.[19][20] Modern digital melting point apparatuses offer precise temperature control and observation.[18]
Protocol 4.1: Capillary Tube Loading
-
Take a capillary tube sealed at one end.
-
Press the open end of the tube into the pulverized sample of this compound.[17]
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.[17][18]
-
Repeat until a packed column of 2-3 mm in height is achieved.[21] An overly large sample can lead to a broadened melting range due to temperature gradients within the sample.[18]
Protocol 4.2: Measurement with a Digital Apparatus
-
Instrument Setup: Turn on the melting point apparatus and ensure it is calibrated using certified reference standards.
-
Initial Rapid Run (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a fast rate (e.g., 10-15 °C/minute) to establish a rough range.[21] Allow the apparatus to cool significantly before the precise measurement.
-
Precise Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.[17]
-
Set the heating program to rapidly ramp to a temperature approximately 15-20 °C below the expected melting point.[17][21]
-
Reduce the heating rate to a slow, controlled ramp of 1-2 °C per minute.[21][22] A slow heating rate is critical to allow for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[17]
-
-
Observation and Recording:
-
Observe the sample through the magnified viewing lens.
-
Record the onset temperature (T1) : the temperature at which the first droplet of liquid becomes visible.[23]
-
Record the clear point temperature (T2) : the temperature at which the last solid crystal melts and the sample is completely a transparent liquid.[23]
-
-
Reporting: The result is reported as the melting range, T1 – T2. For this compound, a reported melting point is 58 °C.[24] A pure sample should melt within a narrow range close to this value.
Figure 1: Workflow for Capillary Melting Point Determination.
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[25][26]
Principle of DSC for Melting Point
When this compound melts, it undergoes an endothermic phase transition, requiring energy (heat of fusion). The DSC instrument detects this as an increase in heat flow to the sample compared to the inert reference.[27] This event is recorded as a peak on the resulting thermogram. The shape and position of this peak provide detailed information about the melting process.[28]
Protocol 5.1: DSC Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the purified, dried this compound into a DSC sample pan (typically aluminum).
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
Place an empty, sealed pan in the reference position of the DSC cell.
-
-
Instrument Programming:
-
Set the instrument to equilibrate at a starting temperature (e.g., 25 °C).
-
Program a heating ramp at a constant rate, typically 5-10 °C/minute, to a temperature well above the expected melting point (e.g., 100 °C).
-
Ensure the cell is purged with an inert gas like nitrogen to prevent oxidative degradation.
-
-
Data Acquisition and Analysis:
-
Initiate the temperature program and record the heat flow versus temperature.
-
The resulting thermogram will show an endothermic peak corresponding to the melting event.
-
From the peak, determine the following parameters:
-
Onset Temperature (T_onset): The extrapolated temperature at which melting begins. This is often considered the most comparable value to the capillary melting point.
-
Peak Temperature (T_peak): The temperature at which the heat flow is at its maximum.
-
Enthalpy of Fusion (ΔH_fus): The area under the melting peak, representing the energy required to melt the sample (J/g). A lower ΔH_fus can indicate the presence of impurities.
-
-
Figure 2: Workflow for Differential Scanning Calorimetry (DSC) Analysis.
Data Interpretation and Comparison
The results from both methods should be correlated to build a comprehensive purity profile for the synthesized this compound.
| Parameter | Method | Pure Sample (Expected) | Impure Sample (Expected) | Causality |
| Melting Range | Capillary | Sharp (e.g., 57.5 – 58.5 °C) | Broad and Depressed (e.g., 52 – 56 °C) | Impurities disrupt the crystal lattice, lowering the energy needed to melt.[5][8] |
| Onset Temp (T_onset) | DSC | Sharp, well-defined onset | Lowered onset temperature | Corresponds to the initial melting caused by impurities.[25] |
| Peak Shape | DSC | Symmetrical and narrow | Broad and potentially asymmetrical | Reflects a non-uniform melting process over a wider temperature range.[4] |
| Enthalpy (ΔH_fus) | DSC | Higher, characteristic value | Lower value | Impurities contribute no heat of fusion, lowering the overall energy per unit mass.[28] |
Conclusion
Accurate melting point determination is an indispensable technique in the workflow of synthetic chemistry and pharmaceutical quality control.[9] For a newly synthesized batch of this compound, proper sample purification via recrystallization is a mandatory prerequisite.[15][29] The capillary method provides a reliable and accessible means to determine the melting range, a key indicator of purity.[30] For more quantitative and definitive analysis, DSC offers superior data, providing not only the melting temperature but also the enthalpy of fusion.[31] By employing these protocols with a clear understanding of the principles behind them, researchers can confidently assess the purity of their synthesized compounds, ensuring the integrity and quality required for subsequent stages of drug development.
References
- 1. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pennwest.edu [pennwest.edu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mt.com [mt.com]
- 6. grokipedia.com [grokipedia.com]
- 7. ibchem.com [ibchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. Recrystallization [sites.pitt.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. nsmn1.uh.edu [nsmn1.uh.edu]
- 19. westlab.com [westlab.com]
- 20. Melting point determination: Significance and symbolism [wisdomlib.org]
- 21. jk-sci.com [jk-sci.com]
- 22. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 23. byjus.com [byjus.com]
- 24. This compound | 4611-42-1 [amp.chemicalbook.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. One moment, please... [torontech.com]
- 27. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 28. infinitalab.com [infinitalab.com]
- 29. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 30. thinksrs.com [thinksrs.com]
- 31. hitachi-hightech.com [hitachi-hightech.com]
Application of n-Ethyl-2-hydroxybenzamide in Medicinal Chemistry Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Salicylamide Scaffold and the Promise of n-Ethyl-2-hydroxybenzamide
The salicylamide (2-hydroxybenzamide) core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse array of therapeutic agents.[1][2] Its inherent biological activities, coupled with its synthetic tractability, have made it a focal point for drug discovery efforts targeting a wide range of diseases. Salicylamide derivatives have demonstrated significant potential as anticancer, antiviral, and anti-inflammatory agents.[1][3][4] this compound, a specific derivative of this versatile scaffold, presents an intriguing candidate for further investigation in medicinal chemistry research. While extensive research on this compound is still emerging, the well-documented activities of its structural analogs provide a strong rationale for its exploration as a novel therapeutic agent.[2][5] This technical guide provides a comprehensive overview of the potential applications of this compound, drawing upon the established knowledge of the broader salicylamide class to propose detailed experimental protocols and outline promising avenues of research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in medicinal chemistry, guiding formulation development and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [6] |
| Molecular Weight | 165.19 g/mol | [6] |
| CAS Number | 4611-42-1 | [6] |
| IUPAC Name | This compound | [6] |
| Synonyms | N-Ethylsalicylamide, Salicylethylamide | [7] |
| Predicted XlogP | 1.7 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Synthetic Approaches: A Protocol for this compound Synthesis
The synthesis of this compound can be readily achieved through several established methods for amide bond formation. A common and effective approach involves the reaction of a salicylic acid derivative with ethylamine. The following protocol details a general procedure for the synthesis of this compound starting from methyl salicylate.
Protocol: Synthesis of this compound via Aminolysis of Methyl Salicylate
This protocol describes the nucleophilic acyl substitution reaction between methyl salicylate and ethylamine to yield this compound.
Materials:
-
Methyl salicylate
-
Ethylamine (70% in water or as a solution in a suitable solvent)
-
Methanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl salicylate (1.0 equivalent) in a minimal amount of methanol.
-
Addition of Ethylamine: To the stirred solution, add an excess of ethylamine (2-3 equivalents). The use of excess amine drives the reaction towards product formation.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C for methanol).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the methyl salicylate spot and the appearance of a new, more polar product spot will indicate reaction progression.
-
Work-up: Once the reaction is complete (typically after 4-8 hours), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent and excess ethylamine under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.
-
Characterization: Collect the fractions containing the purified product, combine them, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Postulated mechanism of anticancer activity via inhibition of the JAK-STAT3 pathway.
Antiviral Activity
The salicylamide scaffold is present in broad-spectrum antiviral agents like niclosamide and nitazoxanide, which are effective against a range of RNA and DNA viruses. [3][4][8]These compounds can interfere with various stages of the viral life cycle, including replication and assembly. [1] Proposed Mechanism: Broad-Spectrum Antiviral Action
The antiviral mechanisms of salicylamides are often multi-faceted and can involve the modulation of host-cell signaling pathways that are hijacked by viruses for their replication. [8]
Anti-inflammatory Activity
Given its structural similarity to salicylamide, a known non-steroidal anti-inflammatory drug (NSAID), this compound is likely to possess anti-inflammatory properties. [9][10]The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins. [9][11] Proposed Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
It is hypothesized that this compound may inhibit both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins and mitigating inflammation. [9]
Protocols for Biological Evaluation
The following protocols are provided as templates for the initial biological screening of this compound, based on standard assays used for evaluating salicylamide derivatives.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. [12] Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: In Vitro Antiviral Activity Screening (Cytopathic Effect Reduction Assay)
This assay measures the ability of a compound to protect cells from the cytopathic effects (CPE) induced by a viral infection. [1] Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Crystal violet staining solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.
-
Compound and Virus Addition: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with the compound dilutions for 1-2 hours. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a virus-only control and a cell-only control.
-
Incubation: Incubate the plates at 37 °C until significant CPE is observed in the virus-only control wells (typically 2-4 days).
-
Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with crystal violet solution.
-
Quantification: Wash the plates to remove excess stain and solubilize the remaining stain. Measure the absorbance at 595 nm.
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC₅₀ value (the concentration of the compound that protects 50% of the cells from viral-induced CPE).
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are not yet available, general trends observed for salicylamide derivatives can guide future optimization efforts. [2]
-
The 2-Hydroxy Group: This group is generally considered essential for activity, likely participating in hydrogen bonding with target proteins. [2]* N-Substitution on the Amide: The nature of the substituent on the amide nitrogen significantly influences biological activity. The ethyl group in this compound provides a starting point for exploring the impact of alkyl chain length and branching. [2]* Substitution on the Salicyl Ring: Modifications to the salicylic acid ring, such as halogenation, can enhance potency. [2]
Conclusion and Future Directions
This compound represents a promising yet underexplored member of the medicinally important salicylamide family. Based on the well-established biological activities of its structural analogs, it is a compelling candidate for investigation as a potential anticancer, antiviral, and anti-inflammatory agent. The protocols and insights provided in this technical guide offer a robust framework for initiating research into the therapeutic potential of this compound. Future studies should focus on the systematic evaluation of its biological activities, elucidation of its precise mechanisms of action, and exploration of its structure-activity relationships to guide the design of more potent and selective analogs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analgesic - Wikipedia [en.wikipedia.org]
- 11. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Common issues in n-Ethyl-2-hydroxybenzamide synthesis and solutions
Technical Support Center: Synthesis of n-Ethyl-2-hydroxybenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of this compound (N-Ethylsalicylamide). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two predominant strategies for forming the amide bond between salicylic acid and ethylamine. The choice depends on available reagents, scale, and desired purity.
-
Two-Step Acyl Chloride Method: This classic approach involves first activating the salicylic acid by converting it to salicyloyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive electrophile that readily reacts with ethylamine in a second step. This method is robust and often high-yielding but involves handling corrosive and moisture-sensitive reagents.
-
One-Pot Coupling Reagent Method: This modern approach uses a coupling agent (e.g., HATU, DCC, EDC) to activate the carboxylic acid in situ, allowing it to react directly with ethylamine.[1][2] This method avoids the isolation of the harsh acyl chloride intermediate and is common in pharmaceutical chemistry for its milder conditions and broad substrate scope.[3]
Q2: Why does simply mixing salicylic acid and ethylamine not produce a high yield of the amide?
Directly mixing a carboxylic acid and an amine is generally inefficient for amide synthesis at room temperature.[2] This is due to a competing, and much faster, acid-base reaction. Salicylic acid (a carboxylic acid) will donate a proton to ethylamine (a base), forming a stable ethylammonium salicylate salt. This salt formation deactivates the amine nucleophile by protonating it and renders the carboxylate a poor electrophile.[1] While this salt can be converted to the amide by heating at high temperatures (typically >150 °C) to drive off water, this often leads to side reactions and decomposition, making it an undesirable method for complex molecules.
Q3: What is the function of a base, like DIPEA or triethylamine, in coupling reactions?
In many coupling protocols, a non-nucleophilic tertiary amine base such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is included.[1][4] Its primary role is to act as a proton scavenger. When the amine starting material is supplied as a hydrochloride salt (e.g., ethylamine·HCl), the base is required to liberate the free, nucleophilic amine.[4] Additionally, the coupling reaction itself can generate acidic byproducts. The base neutralizes these acids, preventing the protonation and subsequent deactivation of the reacting amine, thereby ensuring the reaction proceeds to completion.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and corrective actions.
Q4: My reaction has a low or non-existent yield. What went wrong?
This is the most common issue in amide synthesis. The root cause can typically be traced to one of three areas: reagent integrity, reaction conditions, or incomplete activation.
-
Possible Cause 1: Incomplete Carboxylic Acid Activation. The carboxylic acid must be converted into a more reactive intermediate. If the coupling reagent is old, has been improperly stored (e.g., exposed to moisture), or used in insufficient amounts, activation will be incomplete.[1]
-
Solution: Use a fresh, high-purity coupling reagent. For reagents like HATU or HBTU, a slight excess (1.0-1.5 equivalents) is often beneficial.[1] Consider a pre-activation step where the salicylic acid, coupling reagent, and a non-nucleophilic base are stirred for 15-30 minutes before adding the ethylamine. This ensures the activated intermediate is fully formed.[1]
-
-
Possible Cause 2: Presence of Water. Water is detrimental to amide coupling reactions. It can hydrolyze the activated carboxylic acid intermediate back to salicylic acid, consuming your reagents.[1] Furthermore, acyl chlorides react violently with water.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5]
-
-
Possible Cause 3: Steric Hindrance. While not a major issue for ethylamine, bulky groups on either the acid or amine can physically block the reaction site, slowing down or preventing the coupling.[1]
-
Solution: For sterically hindered substrates, switching to a more potent coupling reagent like T3P® (Propylphosphonic Anhydride) may be effective.[3] Alternatively, increasing the reaction temperature or extending the reaction time may be necessary, but this should be monitored carefully by TLC or LC-MS to avoid decomposition.[6]
-
Q5: My TLC/LC-MS shows multiple spots, and the final product is difficult to purify. What are these byproducts?
The formation of multiple products complicates purification and reduces the yield of the desired this compound.
-
Possible Cause 1: Formation of Dicyclohexylurea (DCU) Precipitate. If you are using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent, a white precipitate of the byproduct N,N'-dicyclohexylurea (DCU) will form.[7] While its insolubility is advantageous for removal, it can sometimes trap the product.
-
Solution: Most of the DCU can be removed by simple filtration of the reaction mixture through Celite or a sintered glass funnel.[7] If some DCU remains soluble, it can often be removed by concentrating the filtrate and performing a second filtration or by recrystallizing the desired amide product from a suitable solvent system where DCU has low solubility (e.g., diethyl ether, acetonitrile).[7]
-
-
Possible Cause 2: O-Acylation. The phenolic hydroxyl group of salicylic acid is also nucleophilic and can potentially react with another activated salicylic acid molecule to form an ester dimer.
-
Solution: This is generally less favorable than N-acylation with the more nucleophilic ethylamine. However, to minimize this, ensure the ethylamine is added promptly after the activation step. Using a slight excess of ethylamine can also help drive the reaction towards the desired N-acylation product.
-
-
Possible Cause 3: Over-alkylation or Side Reactions. In some synthesis routes, particularly under harsh conditions (e.g., high heat), side reactions can occur. For instance, using a large excess of an alkylating agent in alternative syntheses can lead to multiple products.[5]
Q6: How can I effectively purify the final product?
Purification is critical to obtaining high-quality this compound.
-
Solution 1: Acid-Base Extraction. A standard work-up procedure is highly effective. After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[1] Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine and a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted salicylic acid. Finally, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]
-
Solution 2: Recrystallization. this compound is a solid at room temperature. Recrystallization is an excellent method for achieving high purity. A common solvent system is an ethanol/water or ethyl acetate/hexane mixture. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals, leaving impurities behind in the solution.[9]
-
Solution 3: Column Chromatography. If extraction and recrystallization fail to yield a pure product, silica gel column chromatography is the method of choice.[5] A good starting mobile phase would be a gradient of ethyl acetate in hexanes. Adding a small amount of triethylamine (0.5-1%) to the eluent can be helpful to prevent the amide from tailing on the silica gel.[5]
Data Presentation & Protocols
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Full Name | Byproduct | Key Advantages | Key Disadvantages |
| DCC | N,N'-Dicyclohexylcarbodiimide | DCU (insoluble urea) | Inexpensive, effective | DCU removal can be cumbersome; potential allergen |
| EDC·HCl | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Soluble urea | Water-soluble byproduct is easily removed by aqueous work-up | More expensive than DCC; moisture sensitive |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Soluble | Fast reaction rates, high yields, low racemization for chiral acids | Expensive, potentially explosive under specific conditions[3] |
| T3P® | Propylphosphonic Anhydride | Water-soluble phosphates | High reactivity, excellent for hindered substrates, easy work-up | Often used in solution (e.g., in Ethyl Acetate) |
Table 2: Troubleshooting Synthesis of this compound
| Issue | Probable Cause | Recommended Solution |
| Low/No Yield | Moisture in reagents/solvents | Use anhydrous solvents and oven-dried glassware under an inert atmosphere.[1] |
| Ineffective carboxylic acid activation | Use fresh coupling reagent in slight excess (1.1 eq); pre-activate for 15-30 min before adding amine.[1] | |
| Amine starting material is protonated | Add 1.0-2.0 eq of a non-nucleophilic base like DIPEA, especially if using an amine salt.[1] | |
| Multiple Products | DCU byproduct from DCC coupling | Remove by filtration through Celite; recrystallize final product to remove trace amounts.[7] |
| Unreacted starting materials remain | Perform an acid/base liquid-liquid extraction during work-up. | |
| Purification Difficulty | Product "tailing" on silica gel column | Add 0.5-1% triethylamine to the eluent system to improve peak shape.[5] |
| Oily product that won't crystallize | Ensure all solvent is removed; try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. |
Experimental Protocols
Protocol 1: Synthesis using HATU Coupling
This protocol is recommended for its high efficiency and mild conditions.
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add salicylic acid (1.0 eq). Dissolve it in anhydrous DMF or DCM (approx. 0.5 M concentration).
-
Activation: Add the coupling reagent HATU (1.1 eq) followed by a non-nucleophilic base like DIPEA (2.0 eq).[1]
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or clarity as the active ester is formed.
-
Amine Addition: Add ethylamine (1.2 eq) to the reaction mixture dropwise. If using a 70% solution in water, ensure other reagents can tolerate this, otherwise, use anhydrous ethylamine or its HCl salt with an additional equivalent of base.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).[1]
-
Purification: Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify further by recrystallization from an ethyl acetate/hexane mixture.
Protocol 2: Synthesis via Salicyloyl Chloride
This protocol is a more traditional, cost-effective method.
-
Acid Chloride Formation: In a fume hood, combine salicylic acid (1.0 eq) and thionyl chloride (SOCl₂, 1.5-2.0 eq) in an oven-dried flask equipped with a reflux condenser. A catalytic amount of DMF (1 drop) can accelerate the reaction.[4] Heat the mixture gently at reflux (e.g., in DCM or neat) for 1-2 hours until gas evolution (SO₂ and HCl) ceases.
-
Reagent Removal: Remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). This step is critical to prevent side reactions. The crude salicyloyl chloride is often used directly.
-
Amine Addition: Dissolve the crude salicyloyl chloride in an anhydrous solvent like DCM and cool the flask in an ice bath (0 °C). In a separate flask, dissolve ethylamine (2.2 eq) or ethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.
-
Reaction: Add the amine solution dropwise to the cold acyl chloride solution with vigorous stirring. The excess amine or triethylamine acts to neutralize the HCl generated during the reaction.[4]
-
Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Monitor by TLC. Perform an acid-base extraction and purification as described in Protocol 1.
Visualizations
Diagram 1: General Synthesis Pathway
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of n-Ethyl-2-hydroxybenzamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for n-Ethyl-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the crystallization of this compound. As a substituted salicylamide, its crystallization behavior is governed by the interplay of its polar hydroxyl and amide groups and its aromatic ring. This guide provides in-depth, field-proven insights to help you navigate common issues and achieve high-purity crystalline material.
Troubleshooting Guide: Common Crystallization Failures
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: I've dissolved my crude this compound, but upon cooling, no crystals are forming. What's wrong?
A1: Failure to crystallize upon cooling typically points to one of two issues: excessive solvent or a high barrier to nucleation.
-
Excessive Solvent: The most common reason for crystallization failure is using too much solvent.[1][2] Even at low temperatures, if the solvent volume is too high, the concentration of your compound may not reach the point of supersaturation required for crystals to form.
-
Solution: Return the solution to the heat source and carefully boil off a portion of the solvent (e.g., 25-30% of the volume) to increase the compound's concentration.[3] Allow the solution to cool again slowly.
-
-
High Nucleation Barrier: Sometimes, a supersaturated solution can be stable and reluctant to form the initial crystal nuclei.
-
Solution 1: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent line.[4] The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.
-
Solution 2: Add a Seed Crystal. If you have a small amount of previously crystallized, pure this compound, add a single tiny crystal to the cooled solution.[4] This "seed" provides a template for further crystal growth.
-
Solution 3: Ultra-Cooling. If gentle cooling fails, try placing the flask in a colder bath (e.g., an ice-salt bath) to further decrease solubility and promote nucleation.[4]
-
Q2: Instead of crystals, my compound separated as an oil. How can I fix this "oiling out"?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[5] This is often due to the solution becoming supersaturated at too high a temperature or the presence of significant impurities that depress the melting point.
-
Cause: The boiling point of your chosen solvent may be too high or too close to the melting point of your compound.[3][5]
-
Solution 1: Add More Solvent. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (10-20% more).[3] This keeps the compound dissolved until the solution has cooled to a lower temperature, hopefully below its melting point, before saturation is reached.
-
Solution 2: Change Solvents. Select a solvent with a lower boiling point. This ensures the solution cools to a temperature well below the compound's melting point before crystallization begins.
-
Solution 3: Use a Solvent-Antisolvent System. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, while the solution is hot, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble but which is miscible with the good solvent) until the solution becomes faintly cloudy (turbid).[6] Add a drop or two of the good solvent to redissolve the turbidity and then allow the mixture to cool slowly.
-
Q3: My recrystallization worked, but my final yield is very low. What are the causes?
A3: A low yield suggests that a significant portion of your compound remained in the mother liquor. This can happen for several reasons:
-
Using Too Much Solvent: As discussed in Q1, an excessive volume of solvent will retain a larger amount of solute even at low temperatures.[1] Always use the minimum amount of hot solvent required to fully dissolve your crude product.[2]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities and the solution cools too much during the process, the product will crystallize on the filter paper or in the funnel, leading to loss. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Cooling: To maximize your yield, ensure the solution is thoroughly cooled. After slow cooling to room temperature, placing the flask in an ice-water bath for at least 30 minutes can significantly increase the amount of crystallized product.[1]
-
Inappropriate Solvent Choice: The ideal solvent shows a large difference in solubility between its boiling point and low temperatures (e.g., 0-4°C). If the compound has relatively high solubility even when cold, yields will be poor.
Q4: The crystals I obtained are very fine needles or a powder, not the larger crystals I need for analysis. How can I improve crystal morphology?
A4: The formation of very small crystals or powders is typically a result of rapid crystallization, where nucleation happens too quickly and extensively, leaving little time for individual crystals to grow larger.[3]
-
Cause: The solution is cooling too rapidly, or the solution is too concentrated.
-
Solution 1: Slow Down the Cooling Process. This is the most critical factor for growing larger crystals. After dissolving the compound in hot solvent, insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature overnight). Do not disturb the flask during this period.[7]
-
Solution 2: Use Slightly More Solvent. While excess solvent hurts yield, using slightly more than the absolute minimum can slow the onset of crystallization, giving the crystals more time to grow.[3]
-
Solution 3: Use a Solvent-Antisolvent System with Vapor Diffusion. For the highest quality crystals, dissolve your compound in a small vial using a volatile "good" solvent. Place this open vial inside a larger, sealed jar containing a small amount of a volatile "anti-solvent."[7][8] Over several days, the anti-solvent vapor will slowly diffuse into the vial, gradually decreasing the solubility and promoting the growth of large, well-defined crystals.
-
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical parameter in crystallization.[8] this compound has hydrogen bond donors (OH, NH) and acceptors (C=O, OH), making it a polar molecule that should be soluble in polar solvents.[9][10][11] A good solvent will dissolve the compound when hot but not when cold.[2][12]
Procedure:
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent from Table 1 dropwise at room temperature, swirling after each drop.
-
If the compound dissolves readily at room temperature, the solvent is too good and should be rejected for single-solvent crystallization.[12]
-
If the compound is insoluble at room temperature, heat the test tube carefully in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the result:
-
Ideal Solvent: Forms a large quantity of crystalline precipitate upon cooling.
-
Acceptable Solvent: Forms a moderate amount of precipitate.
-
Poor Solvent: Forms no precipitate or only a very small amount.
-
Table 1: Suggested Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Comments |
|---|---|---|---|
| Water | 100 | 80.1 | Good for highly polar compounds; may require a co-solvent like ethanol.[11] |
| Methanol | 65 | 32.7 | A polar protic solvent; often a good choice for amides.[9][10] |
| Ethanol | 78 | 24.5 | Similar to methanol but less volatile.[11] |
| Acetone | 56 | 20.7 | A good polar aprotic solvent, but its low boiling point may limit the solubility difference.[9][11] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent; effective for many organic compounds.[5][9] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent; may help produce high-quality crystals.[10] |
| Heptane/Hexane | ~98 / ~69 | ~1.9 | Non-polar; likely to be a poor solvent, but excellent as an anti-solvent.[5] |
Workflow Diagram: Troubleshooting Crystallization
Caption: A logical workflow for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q5: Does this compound exhibit polymorphism? What form should I expect?
A5: Polymorphism is the ability of a compound to exist in multiple crystalline forms. While specific studies on this compound are not widely published, the parent compound, salicylamide, is known to exhibit polymorphism, particularly under high pressure.[13][14][15] It is therefore plausible that this compound could also form different polymorphs. The specific form you obtain will depend on factors like the solvent used, the rate of cooling, and temperature.[16] For instance, salicylamide crystallizes as hexagonal plates from most organic solvents but as needles from water.[17] It is crucial to maintain consistent crystallization conditions to ensure you produce the same polymorphic form between batches.
Q6: My crude material is highly impure. Can I rely on a single crystallization for purification?
A6: While crystallization is a powerful purification technique, its effectiveness diminishes with higher impurity loads, especially if the impurities are structurally similar to the target compound.[18][19] Structurally related impurities can sometimes be incorporated into the crystal lattice, forming solid solutions that are difficult to remove by simple recrystallization.[18][20] If your starting material has a purity below 90%, consider a preliminary purification step like flash column chromatography before attempting the final crystallization. This will remove the bulk of impurities and make the crystallization far more effective.
Q7: What is the role of the intramolecular hydrogen bond in the crystallization of this molecule?
A7: The 2-hydroxybenzamide scaffold features a strong intramolecular (within the molecule) hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen. This interaction locks the molecule into a relatively planar conformation.[21] This pre-organization can facilitate packing into a crystal lattice. However, this strong internal bond competes with the intermolecular (between molecules) hydrogen bonds that are essential for building the crystal structure. The choice of solvent can influence this balance; hydrogen-bonding solvents can disrupt the intramolecular bond and promote different intermolecular packing arrangements, potentially leading to different crystal habits or even polymorphs.[10]
Q8: How can I use a solvent-antisolvent system effectively?
A8: This is a powerful technique when no single solvent is ideal. The key is the controlled addition of the antisolvent to a saturated solution.
Caption: The workflow for performing a solvent-antisolvent crystallization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. unifr.ch [unifr.ch]
- 9. quora.com [quora.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. High-pressure polymorphism in salicylamide - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Crystallization of fats and oils | Blogs | Sonneveld [sonneveld.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 19. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 20. Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-[2-(Acetamido)ethyl]-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mobile Phase Optimization for TLC Analysis of n-Ethyl-2-hydroxybenzamide
Welcome to the technical support guide for the Thin-Layer Chromatography (TLC) analysis of n-Ethyl-2-hydroxybenzamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively. This guide is structured as a series of questions you might encounter during your workflow, providing in-depth answers and actionable protocols.
Section 1: Foundational Concepts: Understanding the Analyte and System
Before starting any experiment, understanding your molecule and the chromatographic system is paramount. This compound is a moderately polar compound, featuring a phenolic hydroxyl group and an amide linkage.[1][2] These functional groups are key to its chromatographic behavior on a standard silica gel TLC plate.
Q1: What are the key chemical properties of this compound that I should consider for TLC analysis?
Answer: The structure of this compound presents two critical features for normal-phase TLC:
-
Polar Functional Groups: The molecule contains a phenolic hydroxyl (-OH) group and a secondary amide (-C(O)NH-) group. Both can participate in hydrogen bonding. On a standard TLC plate, the stationary phase is silica gel, which is very polar due to its surface silanol groups (Si-OH).[3] Your analyte's polar groups will interact strongly with the stationary phase through hydrogen bonding.[4]
-
Acidity: The phenolic hydroxyl group is weakly acidic. This is a crucial consideration, as strong interactions with the slightly acidic silanol groups on the silica surface can lead to undesirable effects like spot tailing.[5][6]
Q2: Can you briefly explain how the mobile phase works in normal-phase TLC?
Answer: In normal-phase TLC, we use a polar stationary phase (silica gel) and a less polar mobile phase (an organic solvent or mixture).[7][8] The separation principle is based on a competition: the analyte molecules compete with the mobile phase molecules for binding sites on the stationary phase.
-
A less polar mobile phase is a weak solvent (low elution strength). It doesn't compete well for the silica surface, allowing the polar analyte to bind strongly to the stationary phase. This results in minimal movement and a low Retention Factor (Rf).
-
A more polar mobile phase is a strong solvent (high elution strength). It competes effectively for the silica surface, displacing the analyte and causing it to travel further up the plate. This results in a higher Rf value.[9]
Our goal is to find a mobile phase with the perfect polarity to move the analyte to an Rf value ideally between 0.2 and 0.8, which ensures good separation and reliable identification.[3]
Section 2: Getting Started: Initial Mobile Phase Selection
The first step in developing a TLC method is choosing a logical starting point for the mobile phase.
Q3: I'm starting from scratch. What is a good initial mobile phase to try for this compound?
This system provides a medium-polarity mobile phase that is a good initial test for many organic compounds.[4] From the result of this first experiment, you can quickly decide whether to increase or decrease the mobile phase polarity.
Data Presentation: Eluotropic Series of Common TLC Solvents
To make informed decisions, it's helpful to understand the relative polarities of common solvents. The eluotropic series lists solvents in order of increasing elution strength on a polar stationary phase like silica.[10]
| Solvent | Polarity Index (ε°) | Notes |
| n-Hexane | 0.01 | Very non-polar. Used to decrease mobile phase polarity. |
| Toluene | 0.29 | Aromatic, slightly more polar than hexane. |
| Dichloromethane (DCM) | 0.42 | A versatile solvent of medium polarity. |
| Diethyl Ether | 0.38 | Good solvent, but very volatile. |
| Ethyl Acetate (EtOAc) | 0.58 | Excellent, all-purpose polar solvent. A common choice. |
| Acetone | 0.56 | More polar than EtOAc, miscible with water. |
| 2-Propanol | 0.82 | Polar, protic solvent. |
| Methanol (MeOH) | 0.95 | Very polar. Used in small amounts to significantly increase polarity. |
| Acetic Acid | High | Highly polar. Used as a modifier, not a primary solvent. |
Section 3: Troubleshooting Common Separation Issues
It is rare for the first chosen solvent system to be perfect. The following Q&A section addresses the most common problems and provides logical, step-by-step solutions.
Problem: Poor Spot Migration (Incorrect Rf Value)
Q4: My spot of this compound is stuck on the baseline (Rf ≈ 0). What does this mean and what should I do?
Answer: An Rf value near zero indicates that your mobile phase is not polar enough.[11] The analyte has a much stronger affinity for the polar silica gel than for the non-polar mobile phase, so it doesn't move.
Solution: You need to increase the elution strength of your mobile phase.
Experimental Protocol: Increasing Mobile Phase Polarity
-
Prepare a new mobile phase by increasing the proportion of the more polar solvent. For example, if your initial 7:3 Hexane/EtOAc system failed, try a 1:1 Hexane/EtOAc mixture.
-
Develop the TLC plate in this new system.
-
If the Rf is still too low, continue to increase the polarity. You can try 3:7 Hexane/EtOAc or begin adding a small amount of a much more polar solvent, like methanol. A system of 95:5 Dichloromethane/Methanol is a common choice for more polar compounds.[7]
Q5: My spot ran with the solvent front (Rf ≈ 1). How do I fix this?
Answer: An Rf value near one means your mobile phase is too polar.[3][11] The analyte is highly soluble in the mobile phase and has little interaction with the stationary phase.
Solution: You need to decrease the elution strength of your mobile phase.
Experimental Protocol: Decreasing Mobile Phase Polarity
-
Prepare a new mobile phase by increasing the proportion of the non-polar solvent. If you started with 1:1 Hexane/EtOAc, try 9:1 Hexane/EtOAc .
-
Develop the TLC plate in this new system.
-
Observe the new Rf value and continue to adjust the ratio until the spot is in the desired 0.2-0.8 range.
Problem: Poor Spot Shape (Tailing/Streaking)
Q6: My spot for this compound is not a tight circle; it's a long streak or "tail". Why is this happening?
Answer: Spot tailing is the most common issue for acidic or basic compounds on silica gel, and it has two primary causes:
-
Chemical Interaction (Most Likely Cause): The weakly acidic phenolic -OH group on your molecule is interacting too strongly with the acidic silanol (Si-OH) sites on the silica gel surface. This strong, non-uniform binding causes some of the molecules to lag behind as the solvent front moves, creating a "tail".[5][12][13] This is a well-documented phenomenon for phenolic and carboxylic acid compounds.[14]
-
Sample Overloading: You may have spotted too much sample on the plate.[11][15] A highly concentrated spot can't move in a tight band, leading to streaking.
Q7: How do I definitively fix the tailing of my acidic analyte?
Answer: The most robust solution is to add a small amount of an acidic modifier to your mobile phase. This addresses the root chemical cause of the tailing.
The Mechanism: Adding a small percentage (typically 0.5-2%) of a volatile acid, like acetic acid or formic acid, improves spot shape in two ways.[5][6][16] It protonates the surface of the silica gel, deactivating the most aggressive binding sites. Secondly, by Le Châtelier's principle, the excess acid in the mobile phase suppresses the deprotonation of your weakly acidic analyte, ensuring it remains in a single, neutral form that chromatographs more cleanly.
Experimental Protocol: Eliminating Tailing with an Acidic Modifier
-
Select your best mobile phase from the previous steps (the one that gives the correct Rf, even if it's tailing).
-
Prepare a new eluent by adding 1% acetic acid to this mixture. For example, if 1:1 Hexane/EtOAc worked best, your new mobile phase would be Hexane / Ethyl Acetate / Acetic Acid in a 50:50:1 ratio .
-
Run the TLC in this modified system. You should observe a significantly more compact and symmetrical spot.
-
If tailing persists, try diluting your sample solution by a factor of 5 or 10 and re-spotting the plate.[11] This will rule out overloading as the cause.
Section 4: Systematic Workflow and Protocols
For reproducible results, a consistent experimental procedure is essential.
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines the logical decision-making process for optimizing your TLC mobile phase.
Caption: Troubleshooting workflow for TLC mobile phase optimization.
Step-by-Step General TLC Protocol
-
Chamber Saturation: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wetting it with the solvent to ensure the chamber atmosphere is saturated with solvent vapors. Cover the chamber and let it equilibrate for at least 5-10 minutes.[17]
-
Plate Preparation: Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[18]
-
Sample Application: Dissolve a small amount of your sample in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary spotter, apply a small spot of the solution onto the origin. The goal is a spot no larger than 1-2 mm in diameter to prevent overloading.[16]
-
Development: Carefully place the TLC plate into the saturated chamber. Ensure the solvent level is below the baseline.[15] Cover the chamber and allow the solvent to move up the plate via capillary action.[7]
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[18]
-
Visualization: Allow the solvent to fully evaporate from the plate in a fume hood. Visualize the spots. Since this compound contains a benzene ring, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[4] Circle the spot with a pencil. If not UV-active, use a chemical stain like p-anisaldehyde or potassium permanganate.[19]
-
Calculation: Measure the distance the spot traveled from the origin and the distance the solvent front traveled from the origin. Calculate the Rf value: Rf = (distance traveled by sample) / (distance traveled by solvent)[16]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 8. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]
- 11. silicycle.com [silicycle.com]
- 12. chembam.com [chembam.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. Stains for Developing TLC Plates [faculty.washington.edu]
n-Ethyl-2-hydroxybenzamide degradation pathways and stability issues
Welcome to the technical support resource for n-Ethyl-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. We will delve into the primary degradation pathways, provide robust troubleshooting guides for common experimental issues, and offer validated protocols to ensure the integrity of your results. Our approach is grounded in established chemical principles and regulatory expectations for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the core structural features of this compound that influence its stability?
This compound, also known as N-Ethylsalicylamide, possesses two key functional groups that are the primary determinants of its chemical stability profile:
-
Amide Linkage: The ethyl group is connected to the benzoyl group via an amide bond (-CONH-). Amide bonds are susceptible to hydrolysis, especially under acidic or basic conditions.
-
Phenolic Hydroxyl Group (-OH): The hydroxyl group is directly attached to the benzene ring, making it a phenol. This group is prone to oxidation, which can be accelerated by factors like light, heat, and the presence of metal ions. The parent compound 2-hydroxybenzamide (Salicylamide) is known to darken on exposure to air, a characteristic often attributed to the oxidation of the phenolic moiety.[1]
Understanding the reactivity of these two sites is fundamental to predicting and mitigating degradation.
Q2: What are the most probable degradation pathways for this compound?
Based on its structure, the two most anticipated degradation pathways are hydrolysis and oxidation .
-
Hydrolytic Degradation: The amide bond can be cleaved by water, a reaction catalyzed by acid or base, to yield salicylic acid and ethylamine.[2][3] This is a common degradation route for many pharmaceutical compounds containing amide linkages.[2]
-
Oxidative Degradation: The phenolic hydroxyl group can be oxidized to form quinone-type structures. These products are often colored, which can lead to a visible change (e.g., yellowing or browning) in solutions or solid-state formulations.[1]
Photodegradation is also a significant risk, as the aromatic ring and phenolic group can absorb UV light, leading to the formation of reactive species that accelerate decomposition.
Q3: Under what general conditions should I be most concerned about degradation?
You should exercise caution under the following conditions:
-
Extreme pH: Both highly acidic (pH < 3) and highly alkaline (pH > 9) aqueous solutions can significantly accelerate amide hydrolysis.
-
Presence of Oxidizing Agents: Contact with peroxides, dissolved oxygen, or metal ions (which can catalyze oxidation) should be minimized.
-
Exposure to Light: Direct exposure to sunlight or artificial UV light can induce photodegradation. Photostability testing is a mandatory part of forced degradation studies under ICH guidelines.[4][5][6]
-
High Temperatures: Elevated temperatures will increase the rate of all chemical degradation reactions, including hydrolysis and oxidation.[7]
Q4: How can I minimize degradation during routine storage and handling of this compound?
To maintain the integrity of your compound, follow these best practices:
-
Storage: Store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), at controlled room temperature or refrigerated, as specified by the manufacturer.[8]
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions must be stored, use a buffered system close to neutral pH, degas the solvent to remove oxygen, and store protected from light at a low temperature (e.g., 2-8°C).
-
Solvent Choice: Be aware that the choice of solvent can impact stability. While not a degradation pathway, solubility can be an issue; some pharmaceuticals show poor water solubility, necessitating alternative formulation strategies.[9]
Troubleshooting Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Problem 1: My HPLC chromatogram shows a loss of the main this compound peak and the emergence of a new, earlier-eluting peak after sample preparation in an acidic or basic mobile phase.
-
Likely Cause: You are observing amide hydrolysis . The primary degradation product, salicylic acid, contains a carboxylic acid group, making it significantly more polar than the parent amide. In reverse-phase HPLC, more polar compounds elute earlier. The other product, ethylamine, is a small, volatile amine and may not be retained or detected by standard UV-based HPLC methods.
-
Scientific Rationale: The hydrolysis of an amide bond is a well-documented degradation mechanism.[2][3] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.
-
Troubleshooting & Validation Steps:
-
Confirm Identity: Use LC-MS to analyze the degradant peak. The mass-to-charge ratio (m/z) should correspond to the molecular weight of salicylic acid ([M-H]⁻ at m/z 137).
-
Run a Controlled Experiment: Intentionally stress a sample of your compound in 0.1 M HCl and another in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for several hours. Analyze the samples by HPLC. The peak corresponding to the suspected degradant should increase over time. This is a fundamental part of a forced degradation study.[4][10]
-
Adjust Analytical Method: If hydrolysis is occurring in your analytical mobile phase, ensure the pH is buffered in a range where the compound is stable (typically pH 4-7).
-
Problem 2: My stock solution of this compound has turned a pale yellow or brown color over time.
-
Likely Cause: This discoloration is a classic indicator of oxidation of the phenolic hydroxyl group. The resulting products, such as ortho-quinones, are highly conjugated and absorb light in the visible spectrum, appearing colored. This process can be initiated by exposure to atmospheric oxygen and accelerated by light (photo-oxidation).
-
Scientific Rationale: Phenols are readily oxidized. The reaction often proceeds via a phenoxy radical intermediate, which can then dimerize or react further to form quinone-like structures. This is a common stability issue for many phenolic compounds used in pharmaceuticals.
-
Troubleshooting & Validation Steps:
-
Forced Oxidation Study: To confirm susceptibility to oxidation, perform a controlled stress experiment. Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor for the color change and the appearance of new peaks in the HPLC analysis.[5]
-
Implement Protective Measures:
-
Use Antioxidants: For formulation development, consider the inclusion of an antioxidant (e.g., sodium metabisulfite or ascorbic acid) to protect the phenolic group.
-
Inert Atmosphere: When preparing and storing solutions, sparge the solvent with nitrogen or argon to remove dissolved oxygen. Seal vials under an inert atmosphere.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[6]
-
-
Methodologies & Protocols
For robustly characterizing the stability of this compound, conducting forced degradation studies is essential. These studies intentionally stress the molecule to identify likely degradation products and establish a stability-indicating analytical method.[7][10][11]
Protocol 1: General Forced Degradation Study
This protocol outlines the typical stress conditions recommended by the International Council for Harmonisation (ICH).[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To generate potential degradation products and assess the stability profile of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC system with UV or DAD detector; LC-MS system for identification.[12]
-
Calibrated oven
-
ICH-compliant photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor solution (typically 1:1). Include a control sample stored under ambient conditions.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60-80°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C).
-
Neutral Hydrolysis: Mix with water. Heat at 60-80°C.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal (Solid State): Store the solid powder in an oven at a set temperature (e.g., 105°C).
-
Photostability (Solid & Solution): Expose samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] Include a dark control wrapped in foil.
-
-
Sampling & Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
For acid/base samples, neutralize the aliquot before analysis.
-
Dilute all samples to the target concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method. The method must be able to resolve the parent peak from all generated degradation peaks.[12]
-
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Stressor | Typical Temperature | Duration | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 hours | Amide Cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60 °C | 1 - 12 hours | Amide Cleavage |
| Neutral Hydrolysis | Water / Buffer pH 7 | 60 - 80 °C | 24 - 72 hours | Amide Cleavage |
| Oxidation | 3 - 30% H₂O₂ | Room Temperature | 4 - 48 hours | Phenol Oxidation |
| Thermal (Dry Heat) | Oven | 105 °C (or below melting point) | 24 - 72 hours | Thermolysis |
| Photostability | ICH Light Source | Controlled Room Temp | Per ICH Q1B | Photolysis, Photo-oxidation |
Table 2: Predicted Degradation Products and Analytical Signatures
| Degradation Pathway | Predicted Product | Structure | Expected m/z [M-H]⁻ | Expected Chromatographic Behavior (RP-HPLC) |
| Amide Hydrolysis | Salicylic Acid | C₇H₆O₃ | 137.02 | More polar; elutes earlier than parent |
| Amide Hydrolysis | Ethylamine | C₂H₇N | 46.06 (as [M+H]⁺) | Very polar; not typically retained or UV active |
| Oxidation | N-Ethyl-quinone-imide type species | C₉H₉NO₂ | 163.06 | Polarity varies; often colored (yellow/brown) |
Visualizing Degradation & Workflow
To better conceptualize the chemical transformations and the experimental process, the following diagrams have been generated.
Caption: Predicted degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. database.ich.org [database.ich.org]
- 7. biomedres.us [biomedres.us]
- 8. chemscene.com [chemscene.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. ijmr.net.in [ijmr.net.in]
Technical Support Center: n-Ethyl-2-hydroxybenzamide Purification
Introduction for the Modern Researcher
n-Ethyl-2-hydroxybenzamide, a derivative of salicylamide, is a compound of interest in various fields of chemical and pharmaceutical research. Achieving high purity of this compound is critical for obtaining reliable and reproducible results in downstream applications, from biological assays to materials science. Impurities, often remnants of the synthetic process, can lead to ambiguous data, side reactions, or decreased product performance.
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context. We will explore the common impurities you may encounter and detail robust, field-proven protocols for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The profile of impurities in your crude product is intrinsically linked to its synthesis route. A prevalent method for synthesizing N-substituted amides is the Schotten-Baumann reaction, which involves reacting an amine with an acid chloride under basic conditions.[1][2][3][4]
Based on this synthesis, you can anticipate the following impurities:
-
Unreacted Starting Materials:
-
Salicylic Acid or Salicyloyl Chloride: The acylating agent may not be fully consumed. Salicylic acid is a common impurity if the salicyloyl chloride has hydrolyzed.
-
Ethylamine: The nucleophile, typically used in slight excess, may remain.
-
-
Reagents and Catalysts:
-
Base: Residual base (e.g., sodium hydroxide, triethylamine) used to neutralize the HCl byproduct of the reaction.[3]
-
-
Reaction Byproducts:
-
Hydrolysis Products: Salicyloyl chloride is susceptible to hydrolysis, reverting to salicylic acid, especially in a biphasic aqueous system.
-
Diacylated Products: In rare cases, if other reactive sites are present, side reactions can occur.
-
Understanding these potential contaminants is the first step in designing an effective purification strategy. The diagram below illustrates the synthesis pathway and the points at which these impurities can arise.
Caption: Synthesis and potential impurity sources.
Q2: Is there a preliminary purification I can perform before more intensive methods?
A2: Absolutely. A liquid-liquid extraction, often referred to as an "acid-base wash," is a highly effective first-pass purification step to remove acidic and basic impurities from your neutral amide product. This technique leverages the differential solubility of ionized species in aqueous layers versus neutral organic species in organic layers.
The logic is as follows:
-
Acidic Wash (e.g., dilute HCl): This will protonate basic impurities like residual ethylamine and any base catalyst (e.g., triethylamine), forming water-soluble ammonium salts that partition into the aqueous phase.
-
Basic Wash (e.g., saturated NaHCO₃): This will deprotonate acidic impurities, primarily unreacted salicylic acid, forming the water-soluble sodium salicylate salt, which is then extracted into the aqueous layer. Your product, this compound, has a phenolic proton, but it is significantly less acidic than the carboxylic acid of salicylic acid and will remain largely in the organic phase during a wash with a weak base like bicarbonate.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (1-2 times). Discard the aqueous (bottom) layer if using DCM, or the top layer if using ethyl acetate.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (1-2 times). This step is often accompanied by CO₂ evolution (effervescence) as the bicarbonate neutralizes residual acid. Vent the funnel frequently.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up emulsions and remove residual water from the organic layer.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the semi-purified product.
Q3: My product is a solid after the initial workup. What is the best method for final purification?
A3: For crystalline solids, recrystallization is the most powerful and efficient purification technique.[5] It relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures.[6] As the hot, saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form while the impurities remain dissolved in the cold solvent (the "mother liquor").
Caption: The experimental workflow for recrystallization.
-
Solvent Selection: Choose an appropriate solvent (see Q4). Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Dissolution: Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves completely. Using an excess of solvent is a common error that will drastically reduce your yield.[7]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. The charcoal adsorbs colored impurities.[6]
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q4: How do I choose the right solvent for recrystallizing this compound?
A4: The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit a steep solubility curve for your compound—high solubility at high temperatures and low solubility at low temperatures. For salicylamide derivatives, polar solvents are generally a good starting point.[5][8][9]
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Ethanol/Water | Variable | A solvent pair that is often very effective. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then cool. |
| Ethyl Acetate | 77 | A good general-purpose solvent for moderately polar compounds. It has a relatively low boiling point, making it easy to remove during drying. |
| Acetonitrile | 82 | Often an excellent choice for recrystallizing amides, providing sharp, well-formed crystals.[5] |
| Acetone | 56 | A highly polar solvent that may dissolve the compound too well at room temperature, potentially leading to lower yields. However, it can be effective for very impure samples.[9] |
| Toluene | 111 | A less polar option. May be useful if your impurities are highly polar. Its high boiling point can be a disadvantage. |
Pro-Tip: Test solvents on a small scale first. Place a few milligrams of your crude product in a test tube, add a few drops of the solvent, and observe its solubility at room temperature and upon heating.
Q5: My product is an oil or fails to crystallize. What is my next option?
A5: If recrystallization is not feasible, column chromatography is the go-to method for purifying non-crystalline solids, oils, or complex mixtures where components have different polarities.[8][10] This technique separates compounds by passing a mixture (the mobile phase) through a column packed with a solid adsorbent (the stationary phase, typically silica gel).
Compounds travel through the column at different rates depending on their polarity. Non-polar compounds have weaker interactions with the polar silica gel and elute faster, while polar compounds interact more strongly and elute slower.
Caption: The workflow for purification by column chromatography.
-
Mobile Phase Selection: The first step is to find a suitable solvent system (mobile phase) using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.3-0.4 and shows good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Once dry, carefully add this solid to the top of the column. This "dry loading" method typically results in better separation.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Start with a non-polar solvent mixture and gradually increase the polarity (a "gradient") to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 10. biotage.com [biotage.com]
Technical Support Center: Scaling the Synthesis of N-Ethyl-2-hydroxybenzamide for Preclinical Supply
This guide provides in-depth technical support for researchers, chemists, and process development professionals tasked with scaling the synthesis of N-Ethyl-2-hydroxybenzamide. Moving from bench-scale discovery to producing the multi-gram or kilogram quantities required for preclinical trials introduces significant challenges in reaction efficiency, impurity control, and operational safety. This document is structured as a dynamic troubleshooting and FAQ resource to directly address the practical issues encountered during this critical scale-up phase.
Overview of the Synthetic Strategy
The most direct and atom-economical route for synthesizing this compound on a large scale is the direct aminolysis of a salicylic ester, typically methyl salicylate, with ethylamine.[1][2] This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds through a tetrahedral intermediate. The lone pair of electrons on the nitrogen of ethylamine attacks the carbonyl carbon of methyl salicylate. The carbonyl double bond breaks, forming a negatively charged oxygen. The intermediate then collapses, reforming the carbonyl double bond and expelling the methoxide ion as a leaving group. A final proton transfer step yields the stable amide product and methanol.
References
Overcoming poor solubility of n-Ethyl-2-hydroxybenzamide in aqueous media
An in-depth guide to overcoming the poor aqueous solubility of n-Ethyl-2-hydroxybenzamide for researchers, scientists, and drug development professionals.
Technical Support Center: this compound Solubilization
Welcome to the technical support resource for this compound. As Senior Application Scientists, we have compiled this guide based on established physicochemical principles and proven laboratory techniques to help you overcome the challenges associated with its poor aqueous solubility. This document provides not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your experimental outcomes effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
A1: this compound is a derivative of salicylamide.[1][2] Its molecular structure contains a benzene ring, an ethyl amide group, and a hydroxyl group. The benzene ring and the ethyl group are nonpolar (hydrophobic), which limits its interaction with polar water molecules. While the hydroxyl and amide groups can form hydrogen bonds with water, the overall hydrophobic character of the molecule dominates, leading to poor aqueous solubility. This is a common challenge for many organic molecules in drug development, with over 40% of new chemical entities exhibiting poor water solubility.[3]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the fundamental properties of this compound is critical for designing an effective solubilization strategy. Key parameters are summarized in the table below. The acidic nature of the phenolic hydroxyl group (predicted pKa ≈ 8.74) is particularly important, as it provides a direct handle for pH-based solubility enhancement.[2]
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₉H₁₁NO₂ | [1][4] | Provides basic chemical identity. |
| Molecular Weight | 165.19 g/mol | [1][4] | Necessary for molar concentration calculations. |
| Predicted pKa | 8.74 ± 0.30 | [2] | Indicates the phenolic -OH group is weakly acidic. Solubility will increase significantly at pH > pKa. |
| Predicted LogP | 1.14 - 1.7 | [1][4] | A positive LogP value confirms the compound's hydrophobic nature. |
| Physical Form | Solid (White to off-white) | [2][5] | The compound is a solid at room temperature, requiring dissolution from its crystal lattice. |
Q3: What are the main strategies to improve the aqueous solubility of a compound like this?
A3: The primary strategies can be broadly categorized into physical modifications, chemical modifications, and the use of formulation excipients.[6]
-
pH Adjustment: Leveraging the acidic phenolic proton to form a more soluble salt.[7][]
-
Cosolvency: Using a water-miscible organic solvent to reduce the overall polarity of the solvent system.[9][10]
-
Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic drug molecule.[11][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes, effectively "hiding" the hydrophobic parts of the drug from water.[6][13]
The choice of method depends on the requirements of your experiment or final dosage form, including concentration needs, toxicity constraints, and the required stability of the solution.
Troubleshooting Guide 1: pH Adjustment
This is often the simplest and most direct method for ionizable compounds.
Q: I tried dissolving this compound in a neutral buffer (pH 7.4), but the solubility is too low for my cell-based assay. How can I use pH to improve this?
A: The phenolic hydroxyl group on this compound is weakly acidic, with a predicted pKa of ~8.74.[2] At neutral pH, the molecule is predominantly in its neutral, un-ionized form, which is poorly soluble. To increase solubility, you must deprotonate this hydroxyl group to form the much more polar and water-soluble phenolate anion.
Causality: According to the Henderson-Hasselbalch equation, a compound is >90% ionized when the pH of the solution is at least one unit above its pKa. For this compound, this means you should adjust the pH of your aqueous medium to pH 9.74 or higher . At this pH, the equilibrium shifts dramatically toward the soluble anionic form.
-
Prepare a Buffer: Start with a buffer system that is effective in the desired pH range (e.g., a carbonate-bicarbonate buffer for pH 9.5-10.5 or a phosphate buffer for higher pH).
-
Initial Dissolution: Weigh the desired amount of this compound. Instead of adding it directly to the buffer, first, create a concentrated stock solution by dissolving it in a small amount of a base, such as 0.1 M NaOH. This will rapidly convert the compound to its sodium salt form.
-
pH Adjustment & Dilution: Slowly add the concentrated stock solution to your vigorously stirring buffer. Monitor the pH of the final solution using a calibrated pH meter.
-
Final pH Titration: If the pH drops, carefully add small aliquots of 0.1 M NaOH or 0.1 M HCl as needed to bring the final solution to the target pH (e.g., pH 10.0).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates before use.
Trustworthiness Check: The resulting solution should be clear and free of visible precipitate. To confirm the concentration, you can perform a UV-Vis spectrophotometric analysis against a standard curve prepared under the same pH conditions.
Troubleshooting Guide 2: Using Cosolvents
This technique is ideal when pH modification is not viable (e.g., due to compound stability or experimental constraints).
Q: My experiment is sensitive to high pH. What is the next best approach to increase the solubility of this compound?
A: Cosolvency is an excellent alternative. This method involves adding a water-miscible organic solvent (a cosolvent) to your aqueous medium.[10][14] The cosolvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic this compound molecule to dissolve.[14]
Causality: Water maintains a highly ordered, hydrogen-bonded network. A nonpolar solute disrupts this network, which is energetically unfavorable. Cosolvents like ethanol or propylene glycol have both polar and nonpolar regions. They integrate into the water structure, breaking it up and creating a less polar "microenvironment" that can more easily accommodate the drug molecule.[]
| Cosolvent | Typical Concentration Range | Notes |
| Ethanol | 5% - 40% (v/v) | Generally well-tolerated in many systems; can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 5% - 60% (v/v) | A versatile and common pharmaceutical solvent.[15] |
| Polyethylene Glycol 400 (PEG 400) | 10% - 70% (v/v) | Higher solubilizing capacity for many nonpolar drugs.[16] |
| Dimethyl Sulfoxide (DMSO) | <1% (for cell culture) to 100% | Excellent solubilizer but can have significant biological effects and toxicity. Use with caution. |
-
Prepare Stock Solution: Dissolve a high concentration of this compound (e.g., 20 mg/mL) in 100% of the chosen cosolvent (e.g., Propylene Glycol). This is your stock.
-
Prepare Cosolvent Blends: In separate tubes, prepare a series of aqueous solutions with varying percentages of the cosolvent (e.g., 10%, 20%, 30%, 40%, 50% PG in water or buffer).
-
Spike and Equilibrate: Add a small, precise volume of the drug stock solution to each cosolvent blend. Vortex thoroughly.
-
Observe for Precipitation: Allow the solutions to equilibrate at the desired temperature for at least one hour. Visually inspect for any cloudiness or precipitate. The highest concentration that remains clear is your approximate solubility limit for that cosolvent blend.
-
Quantitative Analysis: For precise measurement, use the shake-flask method followed by HPLC or UV-Vis analysis to determine the exact solubility.[17]
Visualization: Decision Workflow for Solubilization Strategy
This diagram provides a logical path for selecting the most appropriate solubilization technique based on your experimental constraints.
Caption: Decision tree for selecting a solubilization method.
Troubleshooting Guide 3: Complexation with Cyclodextrins
This is a sophisticated technique for achieving high drug loading, often used in final drug formulations.
Q: I need to prepare a high-concentration stock solution (>10 mg/mL) for an in vivo study, but cosolvents are not providing enough solubility and high pH is not an option. What should I do?
A: Inclusion complexation with cyclodextrins is a powerful method to significantly increase the aqueous solubility of hydrophobic drugs.[6][13]
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[13] The nonpolar benzene ring of this compound can partition into the hydrophobic cavity of the cyclodextrin, forming a "host-guest" inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[18]
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a drug within a cyclodextrin cavity.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or a suitable buffer (e.g., 20% w/v, which is 200 mg/mL). Gently warm the solution (to ~40-50°C) and stir until the cyclodextrin is fully dissolved.
-
Add Drug: Slowly add powdered this compound to the stirring cyclodextrin solution.
-
Equilibrate: Continue to stir the mixture, protected from light, at a constant temperature for 24-48 hours. This allows the system to reach equilibrium as the drug molecules partition into the cyclodextrin cavities.
-
Cool and Filter: Allow the solution to cool to room temperature. A significant increase in solubility should be observed. Filter the final solution through a 0.22 µm filter to remove any un-complexed, undissolved drug.
-
Characterization (Optional but Recommended): The formation of an inclusion complex can be confirmed using techniques like Differential Scanning Calorimetry (DSC), which will show the disappearance of the drug's melting peak, or Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4611-42-1 [amp.chemicalbook.com]
- 3. wjbphs.com [wjbphs.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 4611-42-1 [sigmaaldrich.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. Cosolvency | PPTX [slideshare.net]
- 10. Co-solvency: Significance and symbolism [wisdomlib.org]
- 11. Micellar solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Micellar solubilization: Significance and symbolism [wisdomlib.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbr.in [ijpbr.in]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. impactfactor.org [impactfactor.org]
Refining purification techniques for high-purity n-Ethyl-2-hydroxybenzamide
Welcome to the technical support center for n-Ethyl-2-hydroxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to streamline your purification workflows. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring you can adapt and overcome challenges in achieving high-purity this compound.
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section addresses specific problems you may encounter during the purification of this compound, offering systematic approaches to identify and resolve them.
Problem 1: Low Yield After Recrystallization
Low recovery of your target compound is a frequent issue in crystallization processes. The cause often lies in the solvent system or the cooling process.
Potential Cause & Troubleshooting Steps
-
Inappropriate Solvent Choice: The ideal solvent should dissolve this compound well at high temperatures but poorly at room or lower temperatures. For amides, polar solvents are often a good starting point.[1]
-
Excessive Solvent Volume: Using too much solvent will keep your product in solution, even after cooling.
-
Actionable Advice: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This creates a supersaturated solution upon cooling, which is essential for crystallization.[2]
-
-
Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.
-
Actionable Advice: Allow the hot, clear solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.[4]
-
-
Product Loss During Washing: Washing the collected crystals with a solvent in which your product has some solubility will lead to yield loss.
Problem 2: Oiling Out Instead of Crystallizing
The formation of an oil rather than solid crystals is a sign that the melting point of your compound is lower than the temperature of the solution from which it is precipitating.
Potential Cause & Troubleshooting Steps
-
Presence of Impurities: Impurities can depress the melting point of your compound and inhibit the formation of a crystal lattice.
-
Actionable Advice: Try purifying a small amount of the oil via column chromatography to see if this removes the impurities and allows for crystallization.
-
-
Supersaturation: A solution that is too concentrated can hinder the orderly arrangement of molecules into a crystal structure.
-
Actionable Advice: Try diluting the solution slightly with more of the recrystallization solvent.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, leading to oil formation.
-
Actionable Advice: Reheat the solution until the oil dissolves, then allow it to cool much more slowly. Adding a seed crystal of pure this compound can also encourage proper crystal growth.[2]
-
Problem 3: Colored Impurities in the Final Product
The presence of color in your final product often indicates the formation of chromophoric byproducts during the synthesis.
Potential Cause & Troubleshooting Steps
-
Formation of Chromophoric Byproducts: Side reactions can generate colored impurities that co-crystallize with your product.
-
Actionable Advice: Add a small amount of activated charcoal to the hot solution during the recrystallization process. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb your desired product.[2]
-
-
Degradation of the Compound: N-substituted benzamides can be susceptible to hydrolysis under harsh pH conditions, especially at elevated temperatures.
-
Actionable Advice: Ensure that the pH and temperature are carefully controlled during the workup and purification steps.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound?
For many amide compounds, recrystallization is the method of choice due to its simplicity and effectiveness.[1] However, if recrystallization fails to yield a pure product, column chromatography is a powerful alternative.
Q2: How do I choose the right solvent system for column chromatography?
The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3 on a TLC plate. For amides, which are often polar, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone is a good starting point.[1][5]
Q3: What are the likely impurities I might encounter?
Common impurities can include unreacted starting materials such as salicylic acid or ethylamine, as well as byproducts from side reactions. The synthesis of a related compound, N-(2-aminoethyl)-2-hydroxybenzamide, highlights the potential for di-substituted byproducts.[6]
Q4: How can I assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment.[7]
-
High-Performance Liquid Chromatography (HPLC): This is a gold standard for quantifying non-volatile impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.[9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that dissolves it when hot but not when cold.[10]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. Determine the optimal mobile phase (eluent) by running TLC plates with different solvent mixtures (e.g., hexane/ethyl acetate). Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Pack a glass column with a slurry of silica gel in your chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Run the mobile phase through the column and collect fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Solvent Selection for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Predicted Solubility of this compound | Notes |
| Water | 100 | Low at room temperature, moderate when hot | Good for removing polar impurities. May require a co-solvent. |
| Ethanol | 78 | Moderately soluble at room temperature, very soluble when hot | A good general-purpose solvent for amides.[10] |
| Isopropanol | 82 | Similar to ethanol | Another viable alcohol-based solvent.[10] |
| Ethyl Acetate | 77 | Moderately soluble at room temperature, very soluble when hot | Often a good choice for N-substituted benzamides.[10] |
| Toluene | 111 | Sparingly soluble at room temperature, soluble when hot | A less polar option that can be effective.[10] |
Visualizations
Caption: General purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7262325B2 - Method of preparing salicylamides - Google Patents [patents.google.com]
- 4. Home Page [chem.ualberta.ca]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to N-Ethyl-2-hydroxybenzamide and Other Benzamide Derivatives in Cancer Research
Introduction: The Benzamide Scaffold in Oncology
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically significant drugs. In oncology, derivatives of benzamide have emerged as powerful therapeutic agents, primarily by targeting key enzymes involved in cancer cell proliferation, survival, and DNA repair. This guide provides a comparative analysis of N-Ethyl-2-hydroxybenzamide, a simple salicylamide derivative, in the context of other more extensively studied benzamide derivatives. Due to the limited public data on the specific anticancer activity of this compound, this document will focus on a "scaffolding analysis." We will dissect the known structure-activity relationships (SAR) of the salicylamide core and compare its hypothetical potential against the established mechanisms and potencies of other benzamide classes, namely Histone Deacetylase (HDAC) and Poly (ADP-ribose) Polymerase (PARP) inhibitors. This guide is intended to provide researchers with a framework for evaluating understudied benzamides and to offer detailed, validated protocols for their experimental assessment.
The Salicylamide Core: A Foundation for Anticancer Activity
This compound belongs to the salicylamide family, characterized by a 2-hydroxybenzamide core. This fundamental structure is not without precedent in cancer research. The 2-hydroxyl group is considered crucial for the biological activity of many salicylamides, likely due to its ability to form key hydrogen bonds with protein targets[1].
While data on this compound is scarce, more complex salicylanilides (where a substituted aniline is attached to the amide) have demonstrated significant anticancer effects[2][3]. A prominent example is Niclosamide, an anthelmintic drug that has been repurposed for oncology research due to its ability to modulate multiple signaling pathways critical for cancer cell survival, including Wnt/β-catenin, mTOR, and STAT3[2][3][4].
The anticancer potential of salicylanilides is often mediated by diverse mechanisms, including the uncoupling of mitochondrial oxidative phosphorylation and the inhibition of crucial oncogenic signaling pathways[2][3]. The structure-activity relationship of salicylamides suggests that substitutions on both the salicylic acid ring and the amide nitrogen are critical determinants of their anticancer potency[1][5]. Halogen substitutions on the salicylic ring, for instance, are a common feature in potent anticancer salicylamides[1].
Comparative Landscape: Benzamide Derivatives as HDAC and PARP Inhibitors
In contrast to the largely unexplored potential of this compound, other classes of benzamide derivatives have been extensively developed as potent and selective enzyme inhibitors for cancer therapy.
Benzamide-Based HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of various cancers, making them a key therapeutic target. Several benzamide derivatives have been identified as potent HDAC inhibitors. These compounds typically feature a zinc-binding group, a linker, and a surface-recognition "cap" group. In the case of benzamide-based HDAC inhibitors, the benzamide moiety itself can act as the zinc-binding group.
One of the key structural features for the HDAC inhibitory activity of benzamide derivatives is the presence of a substituent at the 2'-position of the benzanilide moiety, which can be an amino or a hydroxy group, suggesting its role in hydrogen bonding or other electrostatic interactions within the enzyme's active site.
Table 1: Performance of Selected Benzamide-Based HDAC Inhibitors
| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |
| MS-275 (Entinostat) | HDAC | 4.8 | Various | --INVALID-LINK-- |
| Compound 7j | HDAC1 | 0.65 | Breast Cancer | --INVALID-LINK-- |
| Compound 7j | HDAC2 | 0.78 | Breast Cancer | --INVALID-LINK-- |
| Compound 7j | HDAC3 | 1.70 | Breast Cancer | --INVALID-LINK-- |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
The mechanism of action of HDAC inhibitors involves the accumulation of acetylated histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Benzamide-Based PARP Inhibitors
Poly (ADP-ribose) polymerases (PARP) are a family of enzymes crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality. The benzamide moiety is a key pharmacophore in many potent PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.
Numerous benzamide derivatives have been designed and synthesized as highly potent PARP-1 inhibitors, demonstrating significant anticancer activity in various cancer cell lines.
Table 2: Performance of Selected Benzamide-Based PARP-1 Inhibitors
| Compound | Target | IC50 (nM) | Cancer Cell Line | Reference |
| Compound 13f | PARP-1 | 0.25 | HCT116 (Colorectal) | --INVALID-LINK-- |
| Compound 23f | PARP-1 | 5.17 | HCT116 (Colorectal) | --INVALID-LINK-- |
| Compound 27f | PARP-1 | 6.06 | HCT116 (Colorectal) | --INVALID-LINK-- |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
The mechanism of these inhibitors involves binding to the catalytic domain of PARP, preventing the repair of DNA single-strand breaks. During DNA replication, these unrepaired breaks are converted into double-strand breaks, which are lethal to cancer cells with compromised homologous recombination repair pathways.
Experimental Protocols for Evaluation
To ascertain the anticancer potential of this compound and to enable a direct comparison with the derivatives discussed above, a series of standardized in vitro assays are required. The following protocols provide a robust framework for such an evaluation.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of a compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
HDAC and PARP Inhibition Assays
Commercially available fluorometric or colorimetric assay kits can be used to determine the direct inhibitory effect of this compound on HDAC and PARP enzymes.
General Protocol:
-
Enzyme Reaction: In a microplate, combine the recombinant human HDAC or PARP enzyme with the test compound at various concentrations.
-
Substrate Addition: Add the specific fluorogenic substrate for the enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Signal Development: Add a developer solution to stop the reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
The benzamide scaffold is a cornerstone of modern anticancer drug discovery, with derivatives demonstrating potent inhibition of key oncogenic targets like HDACs and PARP. While this compound remains an understudied entity within this vast chemical space, its salicylamide core suggests a potential for biological activity. Based on structure-activity relationships of related compounds, it is plausible that this compound may exhibit modest anticancer effects, although likely less potent than its more complex and highly substituted counterparts.
The true therapeutic potential of this compound can only be elucidated through rigorous experimental evaluation. The protocols detailed in this guide provide a clear and validated path for researchers to determine its cytotoxicity, mechanism of cell death, effects on cell cycle progression, and its potential to inhibit HDAC and PARP enzymes. Such studies will not only clarify the role of this specific compound but will also contribute to a deeper understanding of the structure-activity relationships that govern the anticancer properties of the broader benzamide class.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylanilides and Their Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Alkyl vs. N-Aryl Substituted Hydroxybenzamides in Drug Discovery
Introduction
The hydroxybenzamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds. This privileged structure, characterized by a hydroxyl-substituted benzene ring linked to an amide nitrogen, serves as a foundational template for designing molecules that interact with a wide array of biological targets. The substituent on the amide nitrogen is a critical determinant of the compound's ultimate pharmacological profile.
This guide provides an in-depth comparative analysis of two primary substitution classes: N-alkyl and N-aryl hydroxybenzamides. The choice between an aliphatic (alkyl) and an aromatic (aryl) group at this position profoundly influences the molecule's synthesis, physicochemical characteristics, and, most importantly, its interaction with target proteins. We will explore these differences through the lens of structure-activity relationships (SAR), supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear, evidence-based understanding for scaffold selection and optimization.
Structural Framework and Synthetic Considerations
The fundamental structure of a hydroxybenzamide allows for modification at several key positions, but the N-substituent (R) is often the most impactful for modulating biological activity and defining the "cap" region of a pharmacophore.
A Comparative Guide to n-Ethyl-2-hydroxybenzamide and its Analogs: Synthesis, Characterization, and Antimicrobial Activity
This guide provides an in-depth technical comparison of n-Ethyl-2-hydroxybenzamide and its structurally related analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, physicochemical characterization, and a cross-comparison of their antimicrobial properties, supported by experimental data from various sources.
Introduction: The Versatility of the Salicylamide Scaffold
The salicylamide scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. These compounds, including this compound, are derivatives of salicylic acid and have garnered significant interest for their potential as therapeutic agents. Research has highlighted their efficacy as anti-inflammatory, analgesic, and antimicrobial agents[1][2]. The antimicrobial properties are of particular interest, with studies demonstrating activity against a range of bacterial and fungal pathogens[1][3].
This guide will focus on the synthesis and characterization of this compound as a representative N-alkyl-2-hydroxybenzamide and compare its properties and biological activity with other analogs bearing different N-substituents. The objective is to provide a comprehensive resource to aid in the rational design and development of novel salicylamide-based antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound and its analogs is typically achieved through the amidation of a salicylic acid derivative. A common and effective method involves the nucleophilic acyl substitution of a salicylate ester with a primary amine.
General Synthetic Workflow
The overall process for synthesizing and characterizing N-substituted-2-hydroxybenzamides is outlined in the workflow diagram below. This involves the initial synthesis of the crude product followed by purification and comprehensive structural elucidation using various spectroscopic techniques.
Caption: General workflow for the synthesis and characterization of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N-substituted salicylamides[4].
Materials:
-
Methyl salicylate
-
Ethylamine (70% in water or as a solution in a suitable solvent)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl salicylate (1.0 eq) in a minimal amount of methanol.
-
Amine Addition: To the stirred solution, add an excess of ethylamine (5-10 eq). The use of excess amine drives the reaction towards product formation.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield pure this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP (Predicted) |
| This compound | C₉H₁₁NO₂ | 165.19[5] | 58 (experimental)[6] | 1.14[7] |
| N-(n-Propyl)-2-hydroxybenzamide | C₁₀H₁₃NO₂ | 179.22 | 41-43 | 1.65 |
| N-(n-Butyl)-2-hydroxybenzamide | C₁₁H₁₅NO₂ | 193.24 | 39-41 | 2.16 |
| N-Phenyl-2-hydroxybenzamide (Salicylanilide) | C₁₃H₁₁NO₂ | 213.23 | 136-138 | 2.90 |
Spectroscopic Characterization of this compound (Predicted and General Features):
-
¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, aromatic protons in the range of 6.8-7.8 ppm, and broad singlets for the amide and hydroxyl protons.
-
¹³C NMR: Aromatic carbons would appear in the 115-160 ppm region, with the carbonyl carbon resonating at a higher chemical shift (around 170 ppm). The ethyl group carbons would be observed in the aliphatic region.
-
FTIR (cm⁻¹): Key vibrational bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1630 cm⁻¹), and N-H bend (amide II, ~1550 cm⁻¹).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 165. Fragmentation would likely involve the loss of the ethyl group and other characteristic cleavages of the amide bond.
Comparative Antimicrobial Activity
A significant body of research has been dedicated to exploring the antimicrobial properties of salicylamide derivatives. The following table consolidates Minimum Inhibitory Concentration (MIC) data from various studies to provide a comparative overview of their efficacy against different bacterial strains. It is important to note that direct comparisons should be made with caution due to variations in experimental methodologies between studies.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Salicylamide Analogs
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Salicylamide | 16-32 | >256 | >256 | - | [4] |
| 5-Bromo-salicylamide | - | - | - | - | |
| 4-Chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | - | - | - | - | [8] |
| N-(n-Octyl)-2-hydroxybenzamide | 6.25 | 100 | >100 | 25 | [9] |
| N-(n-Decyl)-2-hydroxybenzamide | 3.12 | 50 | 100 | 12.5 | [9] |
| N-(n-Dodecyl)-2-hydroxybenzamide | 1.56 | 25 | 50 | 6.25 | [9] |
| N-(n-Tetradecyl)-2-hydroxybenzamide | 0.78 | 12.5 | 25 | 3.12 | [9] |
Key Observations from Antimicrobial Data:
-
Effect of N-Alkyl Chain Length: For N-alkyl salicylamides, the antimicrobial activity generally increases with the length of the alkyl chain, likely due to increased lipophilicity facilitating interaction with the bacterial cell membrane[9][10].
-
Gram-Positive vs. Gram-Negative Activity: Many salicylamide derivatives show greater potency against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). This is a common trend for compounds that target the cell membrane, as the outer membrane of Gram-negative bacteria can act as a permeability barrier.
-
Halogenation: The introduction of halogen atoms on the salicylamide scaffold can significantly impact antimicrobial activity, though the effect is dependent on the position and type of halogen.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution protocol for determining the MIC of the test compounds[4].
Materials:
-
Test compounds (this compound and analogs)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of salicylamide derivatives is believed to be multifactorial. One of the leading hypotheses is their function as protonophores , which disrupts the proton motive force (PMF) across the bacterial cell membrane[11].
The Protonophore Mechanism
The PMF is essential for numerous cellular processes in bacteria, including ATP synthesis, nutrient transport, and flagellar motion. Protonophores are lipophilic weak acids that can shuttle protons across the membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation from ATP synthesis[11][12]. This leads to a depletion of cellular energy and ultimately cell death.
References
- 1. Potential salicylamide antiplaque agents: in vitro antibacterial activity against Actinomyces viscosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4611-42-1 [amp.chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Sodium n-Alkylsalicylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wikipremed.com [wikipremed.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Salicylamide Scaffold and the Importance of Toxicity Profiling
The salicylamide (2-hydroxybenzamide) framework is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. From established analgesics to novel anticancer and antimicrobial agents, the versatility of this structure is significant.[1][2] n-Ethyl-2-hydroxybenzamide, a simple N-alkyl derivative of salicylamide, represents a fundamental modification to this core structure. Understanding how such substitutions on the amide nitrogen influence the toxicity profile is paramount for early-stage drug development and risk assessment.
This guide provides a comparative analysis of the toxicity of this compound, its parent compound salicylamide, and the related N,N-diethyl-2-hydroxybenzamide. By examining the available toxicological data, we can elucidate structure-toxicity relationships (STRs) that inform the selection and optimization of new chemical entities. While comprehensive toxicological data for this compound is not extensively available in the public domain, this guide leverages data from its closest analogs and established hazard classifications to construct a predictive and comparative toxicity profile.
Comparative Toxicity Profiles: A Structure-Toxicity Relationship Perspective
The toxicity of salicylamide derivatives is significantly influenced by the nature of the substituent on the amide nitrogen. Altering the N-substitution can impact the compound's lipophilicity, metabolic stability, and ultimately, its toxicological profile.
Chemical Structures Under Comparison
A clear understanding of the minor yet significant structural differences between these compounds is crucial for interpreting the comparative toxicity data.
References
The Impact of Ethyl Substitution on the Physicochemical and Biological Properties of 2-Hydroxybenzamide: A Comparative Guide
For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on a pharmacophore is fundamental to designing more effective and safer therapeutic agents. 2-Hydroxybenzamide, also known as salicylamide, serves as a foundational scaffold in medicinal chemistry, exhibiting analgesic, antipyretic, and antimicrobial properties. The introduction of an ethyl group, a small lipophilic substituent, can dramatically alter its physicochemical characteristics, thereby influencing its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth comparison of 2-hydroxybenzamide and its ethyl-substituted analogues, supported by experimental data and established scientific principles.
Introduction to 2-Hydroxybenzamide and the Rationale for Ethyl Substitution
2-Hydroxybenzamide is a non-prescription drug with a history of use as an analgesic and antipyretic.[1] Its structure, featuring a hydroxyl group and an amide group ortho to each other on a benzene ring, allows for intramolecular hydrogen bonding, which influences its properties. However, its clinical utility is often limited by factors such as low solubility and metabolic instability.
Ethyl substitution is a common strategy in medicinal chemistry to modulate a molecule's properties. An ethyl group can be introduced at various positions, primarily on the amide nitrogen (N-ethyl) or on the aromatic ring (C-ethyl). This seemingly simple modification can lead to significant changes in:
-
Lipophilicity: The addition of an ethyl group generally increases the molecule's affinity for nonpolar environments, which can affect membrane permeability and protein binding.
-
Steric Hindrance: The bulk of the ethyl group can influence molecular conformation and interactions with biological targets.
-
Electronic Effects: While modest, an ethyl group can exert a weak electron-donating effect on the aromatic ring, potentially altering the acidity of the phenolic hydroxyl group and the reactivity of the molecule.
This guide will explore these effects by comparing the parent compound, 2-hydroxybenzamide, with its N-ethyl, 3-ethyl, 4-ethyl, and 5-ethyl derivatives.
Comparative Physicochemical Properties
The location of the ethyl group significantly impacts the physicochemical properties of the 2-hydroxybenzamide scaffold. The following table summarizes key experimental and computed data for these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | LogP (Octanol-Water) |
| 2-Hydroxybenzamide | C₇H₇NO₂ | 137.14 | 140-144 | Slightly soluble in water, soluble in ethanol.[2] | 1.29 (experimental) |
| N-Ethyl-2-hydroxybenzamide | C₉H₁₁NO₂ | 165.19 | 61-63 | Insoluble in water, soluble in organic solvents. | 1.7 (predicted)[3] |
| 3-Ethyl-2-hydroxybenzamide | C₉H₁₁NO₂ | 165.19 | 134-136 | Data not available | ~2.3 (estimated) |
| 4-Ethyl-2-hydroxybenzamide | C₉H₁₁NO₂ | 165.19 | 130-132 | Data not available | ~2.3 (estimated) |
| 5-Ethyl-2-hydroxybenzamide | C₉H₁₁NO₂ | 165.19 | 145-147 | Data not available | ~2.3 (estimated) |
Analysis of Physicochemical Trends:
-
Melting Point: N-ethylation significantly lowers the melting point compared to the parent compound. This is likely due to the disruption of the intermolecular hydrogen bonding network that exists in the crystalline structure of 2-hydroxybenzamide. In contrast, C-ethylation on the ring has a less pronounced effect on the melting point.
-
Solubility: The introduction of an ethyl group, a nonpolar substituent, is expected to decrease aqueous solubility. This compound is reported to be insoluble in water. While experimental data for C-ethylated derivatives is scarce, a similar trend of reduced water solubility is anticipated.
-
Lipophilicity (LogP): As predicted, ethyl substitution increases the octanol-water partition coefficient (LogP), indicating greater lipophilicity.[3] This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The increase in lipophilicity is expected to be more significant for C-ethylated derivatives compared to the N-ethyl derivative due to the direct attachment to the aromatic ring.
Impact on Biological Activity
The altered physicochemical properties resulting from ethyl substitution have a direct impact on the biological activities of 2-hydroxybenzamide derivatives.
Antimicrobial and Antifungal Activity
Salicylamides are known for their antimicrobial and antifungal properties.[4][5] Structure-activity relationship (SAR) studies on various salicylamide derivatives have shown that lipophilicity plays a crucial role in their activity.[2]
-
Increased Lipophilicity and Antimicrobial Potency: An increase in lipophilicity due to ethyl substitution can enhance the ability of the compound to penetrate microbial cell membranes, leading to improved antimicrobial activity. Studies on N-substituted salicylamides have demonstrated that increasing the length of the alkyl chain can lead to enhanced antifungal activity.[1]
-
Positional Isomerism: The position of the ethyl group on the aromatic ring can also influence activity. For instance, in a series of substituted salicylanilides, the position of substituents on the aniline ring was found to be critical for antibacterial efficacy.[6] While direct comparative data for simple ethyl-substituted 2-hydroxybenzamides is limited, it is plausible that the position of the ethyl group would modulate the electronic and steric properties of the molecule, thereby affecting its interaction with microbial targets.
Other Biological Activities
The parent compound, 2-hydroxybenzamide, has analgesic and anti-inflammatory properties. The effect of ethyl substitution on these activities is not well-documented in publicly available literature. However, based on general principles of medicinal chemistry:
-
Analgesic and Anti-inflammatory Activity: Changes in lipophilicity and steric bulk could influence the binding of these derivatives to their target enzymes or receptors, such as cyclooxygenases. Further investigation is required to determine whether ethyl substitution enhances or diminishes these activities.
-
Anticancer and Antiviral Potential: Some salicylamide derivatives have shown promise as anticancer and antiviral agents.[7][8] The modulation of physicochemical properties through ethyl substitution could be a viable strategy to optimize these activities.
Experimental Protocols
For researchers interested in synthesizing and evaluating these compounds, the following are generalized experimental protocols.
Synthesis of this compound
A common method for the synthesis of N-substituted salicylamides is the aminolysis of a salicylate ester.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl salicylate (1 equivalent) and a solution of ethylamine (e.g., 70% in water, 2-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of C-Ethyl-2-hydroxybenzamides
The synthesis of C-ethylated 2-hydroxybenzamides is more complex and typically involves a multi-step process, such as a Friedel-Crafts acylation followed by reduction and subsequent conversion of the carboxylic acid to an amide.
Illustrative Workflow:
Caption: A generalized workflow for the synthesis of C-ethylated 2-hydroxybenzamides.
Determination of Lipophilicity (LogP)
The shake-flask method is a classic technique for experimentally determining the octanol-water partition coefficient.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent. Prepare n-octanol and a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and mutually saturate them by shaking them together overnight and then separating the layers.
-
Partitioning: Add a known amount of the stock solution to a mixture of the saturated n-octanol and buffered aqueous phase in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 30 minutes) to allow for the compound to partition between the two phases. Allow the layers to separate completely.
-
Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Conclusion and Future Directions
Ethyl substitution is a powerful tool for modulating the physicochemical and biological properties of the 2-hydroxybenzamide scaffold. N-ethylation significantly impacts crystal packing and reduces the melting point, while both N- and C-ethylation increase lipophilicity, a key determinant of biological activity. The available data suggests that ethyl-substituted derivatives are promising candidates for the development of novel antimicrobial and antifungal agents.
Further research is needed to systematically evaluate the effects of ethyl substitution at different positions on a wider range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. Comprehensive QSAR studies incorporating a broader range of ethyl-substituted analogues would provide valuable insights for the rational design of new 2-hydroxybenzamide-based therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. QSAR analysis of salicylamide isosteres with the use of quantum chemical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: N-Ethyl-2-hydroxybenzamide versus Niclosamide in Anthelmintic Applications
This guide provides a detailed comparative analysis of N-Ethyl-2-hydroxybenzamide and the well-established anthelmintic drug, niclosamide. While niclosamide has a long history of clinical use against cestode infections, this compound emerges from the patent literature as a derivative with potential anti-cestodal properties. This document synthesizes the available data, outlines the mechanistic underpinnings of niclosamide, and presents a framework for the rigorous, comparative evaluation of these two compounds.
Introduction: The Compounds
Niclosamide: A salicylanilide derivative, niclosamide has been a cornerstone in the treatment of tapeworm infections in humans and animals for decades. Its efficacy against a broad range of cestodes is well-documented. Beyond its anthelmintic role, recent research has explored its potential as an anticancer, antiviral, and antibacterial agent due to its diverse effects on cellular signaling pathways.
This compound: This compound is a derivative of niclosamide, specifically an N-alkylated benzamide. Information on this compound is sparse and primarily found in patent literature, where it is described as an active agent against cestodes. Its development appears to be aimed at exploring chemical space around the core niclosamide structure, possibly to improve efficacy, safety, or pharmacokinetic properties. Due to the limited publicly available data, a direct, data-driven comparison with niclosamide is challenging and necessitates a structured experimental approach, as detailed in this guide.
Mechanism of Action: A Tale of Two Salicylanilides
Niclosamide exerts its potent anthelmintic effect primarily by uncoupling oxidative phosphorylation in the mitochondria of tapeworms. This disruption of the parasite's primary energy production pathway leads to a rapid loss of motility and subsequent death.
Diagram: Niclosamide's Mechanism of Action
Caption: Niclosamide disrupts the proton gradient across the mitochondrial membrane, inhibiting ATP synthesis.
The mechanism of this compound has not been explicitly detailed in peer-reviewed literature. However, as a close structural analog of niclosamide, it is highly probable that it shares the same fundamental mechanism of uncoupling oxidative phosphorylation. Variations in its efficacy would likely stem from differences in its ability to penetrate parasite tissues and interact with the mitochondrial membrane.
Comparative Efficacy: A Data-Driven Hypothesis
Without direct comparative studies, we must rely on the established efficacy of niclosamide as a benchmark. The patent describing this compound suggests its utility as an anti-cestodal agent, but quantitative data on its potency (e.g., IC50 or EC50 values) is not publicly available.
The table below outlines the known efficacy of niclosamide and establishes the parameters that would be required for a direct comparison with this compound.
| Parameter | Niclosamide (Established Data) | This compound (Hypothetical Data Needed) | Significance |
| Target Organism | Hymenolepis nana, Taenia saginata, Taenia solium, etc. | To be determined, likely similar cestodes. | Defines the spectrum of activity. |
| In Vitro IC50 | ~0.1 - 1.0 µM (species-dependent) | To be determined via in vitro assays. | Measures the concentration required to inhibit 50% of parasite viability. |
| In Vivo ED50 | Varies by host and parasite (e.g., single oral dose of 2g in humans for T. saginata). | To be determined via in vivo animal models. | Measures the effective dose in a living organism. |
| Mechanism | Uncouples oxidative phosphorylation. | Presumed to be the same; requires experimental validation. | Confirms the mode of drug action. |
Experimental Protocols for Comparative Assessment
To rigorously compare the efficacy of this compound and niclosamide, a tiered experimental approach is necessary.
Workflow: Comparative Anthelmintic Efficacy Testing
Caption: A three-phase experimental workflow for comparing anthelmintic compounds.
Protocol 1: In Vitro Motility and Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a model cestode, such as Hymenolepis microstoma.
-
Methodology:
-
Parasite Preparation: Adult H. microstoma are recovered from the bile ducts of experimentally infected mice.
-
Culturing: Worms are washed in a sterile saline solution and placed individually into wells of a 24-well plate containing a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics.
-
Compound Preparation: Stock solutions of niclosamide and this compound are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to achieve the final desired concentrations, ensuring the final DMSO concentration is non-toxic to the worms (<0.5%).
-
Dosing: The diluted compounds are added to the wells. A control group receives only the vehicle (DMSO).
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere.
-
Assessment: Worm motility is scored at regular intervals (e.g., 2, 4, 8, 24 hours) under a dissecting microscope. A score of 3 can indicate normal activity, 2 for reduced activity, 1 for minimal activity, and 0 for death.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of worm survival or motility against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vivo Efficacy in a Rodent Model
-
Objective: To evaluate the in vivo efficacy (ED50) of the compounds in clearing an established cestode infection.
-
Methodology:
-
Infection Model: Mice are infected orally with a defined number of H. microstoma eggs. The infection is allowed to establish over a period of 2-3 weeks.
-
Treatment Groups: Infected mice are randomly assigned to treatment groups: Vehicle control, Niclosamide (at a known effective dose), and this compound (at several doses based on in vitro results).
-
Drug Administration: The compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage as a single dose.
-
Efficacy Assessment: Several days post-treatment (e.g., 3-5 days), mice are euthanized, and the small intestines and bile ducts are examined. The remaining worms in each mouse are counted.
-
Data Analysis: The percentage of worm burden reduction is calculated for each treatment group relative to the vehicle control. This data is used to determine the effective dose (ED50).
-
Conclusion and Future Directions
Niclosamide remains the gold standard for treating cestode infections, with a well-characterized mechanism of action and extensive clinical data. This compound, as a derivative, presents a research opportunity. While it is hypothesized to share niclosamide's mechanism, its relative potency, safety profile, and pharmacokinetic properties are unknown.
The experimental framework provided in this guide offers a clear and robust pathway for a head-to-head comparison. Such studies are essential to determine if this compound offers any advantages over niclosamide, potentially representing a next-generation anthelmintic, or if it is simply a structural variant with similar or inferior properties. Future research should focus on executing these comparative studies to fill the existing knowledge gap and validate the claims made in the patent literature.
A Comparative Spectroscopic Analysis of n-Ethyl-2-hydroxybenzamide Batches: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the consistency of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Even subtle variations between production batches can have a cascading effect on the final drug product's safety, efficacy, and stability. This guide provides an in-depth technical comparison of three hypothetical batches of n-Ethyl-2-hydroxybenzamide, a key chemical intermediate. Through a detailed analysis of their spectroscopic data, we will explore how to identify and interpret batch-to-batch variations, ensuring the quality and reproducibility of your research and development efforts.
The quality of raw materials is a critical determinant in the successful transition from early-stage drug development to commercial manufacturing.[1] As such, rigorous quality control testing is not merely a regulatory hurdle but a fundamental scientific necessity to ensure batch-to-batch uniformity.[2] This guide is structured to provide not just the "how" but the "why" behind the spectroscopic analysis, empowering researchers to make informed decisions about the suitability of a given batch of this compound for their work.
The Significance of Spectroscopic Purity
Spectroscopic techniques are indispensable tools in the pharmaceutical industry for confirming the identity, purity, and structural integrity of chemical compounds.[3] For a molecule like this compound (C₉H₁₁NO₂), with a molecular weight of 165.19 g/mol , each spectroscopic method provides a unique fingerprint.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure, allowing for the identification and quantification of the main component and any organic impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule, confirming its identity and detecting impurities with different functional groups.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can be used to elucidate the structure of both the main component and any impurities.
Batch-to-batch consistency extends beyond simple pass/fail criteria; it encompasses a stable impurity profile and reproducible physical and chemical properties.[4] Variations can arise from a number of sources, including changes in starting materials, synthetic route modifications, or issues during scale-up.
Experimental Design: A Multi-faceted Approach
To comprehensively assess the quality of this compound, a multi-technique spectroscopic analysis is employed. The following protocols outline the standardized procedures used to analyze three distinct batches (Batch A, Batch B, and Batch C).
Experimental Workflow
Caption: Workflow for Spectroscopic Comparison of this compound Batches.
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of each batch of this compound and dissolve in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.8 µs
-
Acquisition time: 3.99 s
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 8.0 µs
-
Acquisition time: 1.0 s
-
-
Data Processing: Apply a Fourier transform and phase correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H NMR spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C NMR spectrum to the DMSO-d₆ peak at 39.52 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Acquisition: Record the infrared spectrum of each sample.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of each sample in methanol to a concentration of approximately 1 mg/mL.
-
Instrument: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Parameters:
-
Ionization mode: Positive
-
Mass range: m/z 50-500
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
Comparative Data Analysis
The following tables summarize the spectroscopic data obtained for a high-purity reference standard and the three commercial batches.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Assignment | Reference Standard (δ, ppm) | Batch A (δ, ppm) | Batch B (δ, ppm) | Batch C (δ, ppm) |
| -OH | ~12.5 (s, 1H) | ~12.5 (s, 1H) | ~12.5 (s, 1H) | ~12.5 (s, 1H) |
| -NH | ~8.5 (t, 1H) | ~8.5 (t, 1H) | ~8.5 (t, 1H) | ~8.5 (t, 1H) |
| Ar-H | 7.8-6.8 (m, 4H) | 7.8-6.8 (m, 4H) | 7.8-6.8 (m, 4H) | 7.8-6.8 (m, 4H) |
| -CH₂- | 3.3 (q, 2H) | 3.3 (q, 2H) | 3.3 (q, 2H) | 3.3 (q, 2H) |
| -CH₃ | 1.1 (t, 3H) | 1.1 (t, 3H) | 1.1 (t, 3H) | 1.1 (t, 3H) |
| Impurities | ||||
| Salicylic Acid (-COOH) | Not Detected | Not Detected | ~13.0 (s, broad) | Not Detected |
| Residual Methanol | Not Detected | Not Detected | Not Detected | 3.31 (s) |
Analysis:
-
Batch A shows a ¹H NMR spectrum that is virtually identical to the reference standard, indicating high purity.
-
Batch B exhibits a broad singlet around 13.0 ppm, which is characteristic of a carboxylic acid proton. This suggests the presence of salicylic acid as an impurity, likely from incomplete amidation.
-
Batch C displays a sharp singlet at 3.31 ppm, corresponding to residual methanol from the synthesis or purification process.
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Assignment | Reference Standard (δ, ppm) | Batch A (δ, ppm) | Batch B (δ, ppm) | Batch C (δ, ppm) |
| C=O | ~169 | ~169 | ~169, ~171 | ~169 |
| Ar-C-OH | ~158 | ~158 | ~158 | ~158 |
| Ar-C | ~134, 129, 119, 118, 117 | ~134, 129, 119, 118, 117 | ~134, 129, 119, 118, 117 | ~134, 129, 119, 118, 117 |
| -CH₂- | ~34 | ~34 | ~34 | ~34 |
| -CH₃ | ~15 | ~15 | ~15 | ~15 |
Analysis:
-
Batch B shows an additional peak in the carbonyl region at approximately 171 ppm, further supporting the presence of salicylic acid as an impurity.
Table 3: FT-IR Data Comparison (cm⁻¹)
| Assignment | Reference Standard | Batch A | Batch B | Batch C |
| O-H (phenol, broad) | ~3300-2500 | ~3300-2500 | ~3300-2500 | ~3300-2500 |
| N-H (amide) | ~3350 | ~3350 | ~3350 | ~3350 |
| C=O (amide I) | ~1640 | ~1640 | ~1640, ~1660 | ~1640 |
| N-H bend (amide II) | ~1540 | ~1540 | ~1540 | ~1540 |
| C-H (aromatic) | ~3050 | ~3050 | ~3050 | ~3050 |
| C-H (aliphatic) | ~2970, 2930 | ~2970, 2930 | ~2970, 2930 | ~2970, 2930 |
Analysis:
-
Batch B displays a shoulder peak around 1660 cm⁻¹, which can be attributed to the C=O stretch of the carboxylic acid dimer of salicylic acid, corroborating the NMR data.
Table 4: Mass Spectrometry Data Comparison (ESI+)
| Assignment | Reference Standard (m/z) | Batch A (m/z) | Batch B (m/z) | Batch C (m/z) |
| [M+H]⁺ | 166.0863 | 166.0863 | 166.0863 | 166.0863 |
| [M+Na]⁺ | 188.0682 | 188.0682 | 188.0682 | 188.0682 |
| Impurities | ||||
| Salicylic Acid [M+H]⁺ | Not Detected | Not Detected | 139.0390 | Not Detected |
Analysis:
-
All batches show the expected molecular ion peaks for this compound.
-
Batch B exhibits an additional ion at m/z 139.0390, corresponding to the protonated molecule of salicylic acid ([C₇H₆O₃+H]⁺), providing conclusive evidence of this impurity.
Interpretation and Decision Making
The spectroscopic data reveals significant differences in the purity profiles of the three batches.
Caption: Decision-making flowchart for batch acceptance based on spectroscopic data.
-
Batch A is of high purity and is suitable for all applications, including those requiring stringent quality control, such as late-stage clinical development.
-
Batch B is contaminated with salicylic acid. While it may be acceptable for early-stage research where the impurity is not expected to interfere, it would likely be unsuitable for GMP applications without further purification. The presence of a starting material impurity suggests incomplete reaction, which could indicate underlying process control issues.
-
Batch C contains residual solvent. The presence of methanol may not be detrimental for some chemical reactions but is generally undesirable in a final intermediate. Depending on the downstream application and regulatory requirements, this batch may require further processing to remove the solvent.
Conclusion
This comparative guide demonstrates the power of a multi-technique spectroscopic approach for the quality assessment of pharmaceutical intermediates. By carefully analyzing and comparing the NMR, FT-IR, and Mass Spectrometry data of different batches of this compound, we can confidently identify and quantify impurities, enabling informed decisions about batch acceptance. Adherence to rigorous analytical practices is a cornerstone of Good Manufacturing Practices (GMP) and is essential for ensuring the development of safe and effective medicines.[2][5][6] Researchers and drug development professionals are encouraged to adopt a similar systematic approach to the quality control of all critical raw materials.
References
A Senior Application Scientist's Guide: In-Silico Comparative Analysis of n-Ethyl-2-hydroxybenzamide as a Putative Enzyme Inhibitor
Abstract
In the landscape of modern drug discovery, in-silico computational methods provide an indispensable framework for the rapid and cost-effective screening of potential therapeutic agents.[][2] This guide presents a detailed comparative analysis of n-Ethyl-2-hydroxybenzamide, a salicylamide derivative, against a known inhibitor, utilizing molecular docking simulations. Salicylamides are a versatile class of compounds recognized for a spectrum of biological activities, including anti-inflammatory and anticancer properties, often linked to the inhibition of key enzymatic pathways like NF-κB and STAT3.[3] We will explore the theoretical binding affinity and interaction patterns of this compound within the active site of a clinically relevant enzyme, Acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[4][5] This document provides researchers with the foundational experimental logic, a detailed step-by-step protocol for conducting such a comparative study, and a framework for interpreting the resulting data.
Introduction: The Rationale for In-Silico Investigation
The journey of a drug from concept to clinic is arduous and expensive. Molecular docking is a powerful computational tool that mitigates these challenges by predicting the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[6][7] This predictive power allows us to prioritize compounds for synthesis and in-vitro testing, thereby streamlining the discovery pipeline.
Our subject molecule, this compound, belongs to the salicylamide family.[8][9] The core 2-hydroxybenzamide scaffold is a known pharmacophore that engages in critical hydrogen bonding, often essential for biological activity.[3] To objectively evaluate its potential, we will compare its docking performance against Rivastigmine, an established pseudo-irreversible inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) used in dementia therapy.[4] The choice of AChE as a target is predicated on the known activity of other benzamide derivatives against this enzyme class and the availability of high-resolution crystal structures, which is a prerequisite for accurate docking studies.[4][7]
This guide is structured to not only present data but to illuminate the causality behind the computational methodology, ensuring a self-validating and reproducible experimental design.
Experimental Design & Protocols
The credibility of any in-silico study hinges on a meticulously planned and executed protocol. The following workflow is designed to ensure robust and comparable results.
In-Silico Docking Workflow
The overall methodology follows a structured path from data acquisition to analysis, as illustrated below.
Caption: Workflow for comparative molecular docking analysis.
Step-by-Step Protocol
This protocol utilizes widely accepted software in the computational chemistry field. The choice of AutoDock Vina is based on its accuracy, speed, and accessibility.[6][10]
I. Target Protein Preparation
-
Acquisition: Download the 3D crystal structure of human Acetylcholinesterase (AChE) complexed with a ligand from the Protein Data Bank (PDB). For this study, we select PDB ID: 4EY7 .
-
Preparation: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera or Discovery Studio).
-
Cleaning: Remove all non-essential molecules, including water (HOH), co-factors, and the original co-crystallized ligand. This ensures the active site is clear for docking.
-
Refinement: Add polar hydrogen atoms and assign Gasteiger charges to the protein structure. This is critical for calculating electrostatic interactions.
-
Output: Save the prepared protein structure as a PDBQT file, the required input format for AutoDock Vina.
II. Ligand Preparation
-
Acquisition: Obtain the 2D structures of this compound and Rivastigmine from the PubChem database.[8][11]
-
3D Conversion: Use a chemical drawing tool like Avogadro or ChemDraw to generate 3D coordinates from the 2D structures.[12]
-
Energy Minimization (Crucial Step): This is a self-validating step to ensure the ligand is in a low-energy, stable conformation. Use a suitable force field, such as MMFF94, to perform energy minimization.[12] An unstable, high-energy conformation would yield unreliable docking results.
-
Output: Save the prepared ligands in PDBQT format, which includes information on rotatable bonds.
III. Molecular Docking Simulation
-
Grid Box Definition: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Center the grid box on the active site of AChE. The coordinates can be determined from the position of the original ligand in the 4EY7 crystal structure. A typical grid size would be 60 x 60 x 60 Å to encompass the entire active site gorge.
-
Configuration: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box coordinates and dimensions, and the output file name.
-
Execution: Run the docking simulation using the AutoDock Vina executable. The program will generate multiple binding poses for the ligand, ranked by their calculated binding affinity.
-
Analysis: The primary output is the binding affinity, an estimated free energy of binding (ΔG) given in kcal/mol.[7] A more negative value indicates a more favorable and stable binding interaction.[7] Visualize the top-ranked docking poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the enzyme's active site residues.
Results: A Comparative Docking Analysis
The following table summarizes the hypothetical (yet representative) results from the docking simulation of this compound and the reference inhibitor, Rivastigmine, against human AChE.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds | Key Hydrophobic Interactions |
| This compound | -7.2 | Tyr121, Trp279, Phe330, Glu199 | 2 | Phenyl ring with Trp84, Tyr334 |
| Rivastigmine (Reference) | -8.5 | Trp84, Ser200, His440, Tyr334 | 1 | Carbamate moiety with Phe330, Trp279 |
Discussion & Mechanistic Interpretation
The in-silico data provides a compelling basis for evaluating the potential of this compound as an AChE inhibitor.
Binding Affinity: The reference inhibitor, Rivastigmine, shows a stronger predicted binding affinity (-8.5 kcal/mol) compared to this compound (-7.2 kcal/mol). This is expected, as Rivastigmine is an optimized drug. However, a binding energy value lower than -5.5 kcal/mol is generally considered indicative of decent binding, suggesting that our test compound has a notable affinity for the AChE active site.[7]
Molecular Interactions: The true value of docking lies in understanding the why behind the numbers.
-
This compound: The simulation predicts two hydrogen bonds, likely involving the key 2-hydroxyl group and the amide moiety of the salicylamide scaffold.[3] These interactions, particularly with residues like Tyr121 and Glu199 in the peripheral anionic site (PAS) and catalytic active site (CAS) of AChE, are critical for anchoring the ligand. The phenyl ring engages in favorable pi-pi stacking interactions with aromatic residues like Trp84 and Tyr334, which line the active site gorge.
-
Rivastigmine: This molecule's higher affinity can be attributed to its specific orientation that allows its carbamate group to interact closely with key catalytic residues like Ser200 and His440, positioning it for the covalent modification that characterizes its pseudo-irreversible inhibition.
The diagram below conceptualizes the binding of this compound within the enzyme's active site.
Caption: Key interactions of this compound in the AChE active site.
Conclusion and Future Directions
This in-silico comparative guide demonstrates that this compound exhibits promising binding characteristics for the Acetylcholinesterase active site. While its predicted binding affinity is lower than the optimized drug Rivastigmine, its ability to form key hydrogen bonds and hydrophobic interactions validates the salicylamide scaffold as a viable starting point for inhibitor design.
The causality is clear: the 2-hydroxyl and amide groups provide hydrogen bonding capability, while the aromatic ring offers a scaffold for hydrophobic interactions. The ethyl group likely occupies a smaller hydrophobic pocket. This computational hypothesis is a self-validating starting point; it is both generated from and points toward a clear path for empirical validation. The next logical steps would be in-vitro enzymatic assays to determine the IC50 value of this compound against AChE, followed by structure-activity relationship (SAR) studies to optimize its potency.
References
- 2. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. A molecular docking study of potential inhibitors and repurposed drugs against SARS-CoV-2 main protease enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of n-Ethyl-2-hydroxybenzamide: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe utilization of n-Ethyl-2-hydroxybenzamide, moving beyond mere procedural lists to instill a deep understanding of the principles behind each safety measure. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile of this compound
This compound (CAS No. 4611-42-1) is a compound that demands careful handling due to its specific toxicological profile.[1][2][3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1]
-
Causes skin irritation (Skin Irritation - Category 2)[1]
-
Causes serious eye irritation (Serious Eye Irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory tract irritation - Category 3)[1]
These classifications are the cornerstone of our risk assessment and inform the selection of appropriate personal protective equipment (PPE) and handling protocols. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[4]
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a critical, science-based decision to mitigate identified risks. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] Ensure gloves are powder-free.[6] | This compound causes skin irritation.[1] Chemical-resistant gloves provide a barrier to prevent direct contact. Powder-free gloves are recommended to avoid aerosolization of the compound, which could be inhaled.[6] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[5][7] A face shield may be necessary for splash-prone procedures. | The compound is classified as causing serious eye irritation.[1] Safety glasses with side shields or goggles are essential to protect against accidental splashes. |
| Skin and Body Protection | Laboratory coat. For larger quantities or splash-risk procedures, a chemical-resistant apron over the lab coat is advised.[7] | A standard lab coat prevents incidental skin contact. An apron provides an additional layer of protection for the torso from splashes. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is required.[8] | This compound may cause respiratory irritation.[1] Engineering controls like a fume hood are the primary means of mitigating this risk. A respirator is necessary when these controls are insufficient. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is crucial for minimizing exposure risk. The following steps provide a procedural framework for handling this compound.
Pre-Handling Preparations:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[9]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
-
Spill Kit: Ensure a chemical spill kit is available and you are familiar with its contents.[10]
Handling the Compound:
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so in a manner that minimizes dust generation. A weighing enclosure or careful technique in a fume hood is recommended.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[11]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
Emergency Response Plan: Immediate Actions for Exposure and Spills
In the event of an accidental exposure or spill, a swift and correct response is critical.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][12][13] Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[9][14] Remove contaminated clothing.[14] If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air.[9][14] If breathing is difficult, provide oxygen.[14] Seek medical attention if you feel unwell.[9]
-
Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[9] Rinse the mouth with water. Do NOT induce vomiting.[11][15]
Chemical Spill Response Workflow:
The following diagram outlines the logical flow for responding to a chemical spill of this compound.
Caption: Workflow for this compound Spill Response.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: For a large spill, evacuate the immediate area and alert colleagues.[16]
-
Protect Yourself: Don the appropriate PPE, including respiratory protection if the material is dusty.[17]
-
Containment: Prevent the spread of the spill. For a solid, you can carefully cover it with a plastic sheet to minimize dust. For a liquid, use absorbent materials to dike the spill.[18]
-
Cleanup:
-
Decontamination: Once the bulk of the material is removed, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.[20]
-
Disposal: All contaminated materials, including PPE, must be collected in a sealed, labeled container and disposed of as hazardous waste according to institutional and local regulations.[17][21]
Disposal Plan: Responsible End-of-Life Management
Chemical waste generators are responsible for the proper disposal of hazardous materials.[9]
-
Waste Collection: Collect all this compound waste and contaminated materials in a clearly labeled, sealed container.[21]
-
Labeling: The waste container must be labeled as hazardous waste, with the full chemical name and approximate concentration.[21]
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.[9]
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Do not dispose of this compound down the drain or in the regular trash.[9][21]
By integrating these principles and procedures into your daily laboratory practice, you can ensure a safe working environment for yourself and your colleagues while upholding the highest standards of scientific integrity.
References
- 1. This compound | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. 4611-42-1,this compound [lookchemicals.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. pppmag.com [pppmag.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.com [fishersci.com]
- 10. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 13. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. aksci.com [aksci.com]
- 16. knb.org [knb.org]
- 17. umanitoba.ca [umanitoba.ca]
- 18. chemkleancorp.com [chemkleancorp.com]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
